Product packaging for Fusarochromanone(Cat. No.:CAS No. 802915-53-3)

Fusarochromanone

Cat. No.: B1674293
CAS No.: 802915-53-3
M. Wt: 292.33 g/mol
InChI Key: COSICWYFCAPPJB-MRVPVSSYSA-N
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Description

Fusarochromanone is an inhibitor of melanoma growth.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4 B1674293 Fusarochromanone CAS No. 802915-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2)6-11(20)13-12(21-15)4-3-9(14(13)17)10(19)5-8(16)7-18/h3-4,8,18H,5-7,16-17H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSICWYFCAPPJB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)C[C@H](CO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of Fusarochromanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone, a mycotoxin produced by the fungus Fusarium equiseti, has garnered significant interest in the scientific community due to its potent biological activities, including anti-angiogenic and anti-cancer properties. Initially identified as the causative agent of tibial dyschondroplasia in avian species, subsequent research has unveiled its potential as a lead compound for novel therapeutic development. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, biosynthesis, and key biological activities. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycotoxicology, and drug discovery.

Discovery and Initial Isolation

This compound, initially designated as TDP-1, was first isolated and characterized in 1985 by Lee et al. from cultures of Fusarium equiseti (formerly classified as Fusarium roseum 'Graminearum') isolated from overwintered oats in Alaska.[1][2] The discovery was prompted by investigations into the etiology of avian tibial dyschondroplasia (ATD), a skeletal abnormality observed in broiler chickens.[1][3] It was determined that feed contaminated with this fungal strain led to a high incidence of ATD, and subsequent fractionation of the fungal culture extracts led to the identification of TDP-1 as the causative agent.[1]

Producing Organism

The primary producer of this compound is the filamentous fungus Fusarium equiseti.[4] This species is a cosmopolitan soil saprophyte and a plant pathogen found on a variety of cereal crops. While numerous Fusarium species were screened, this compound production was found to be rare and was only detected in a few isolates of F. equiseti from various geographical locations, including Alaska, Germany, and Denmark.

Physicochemical Properties

Initial characterization by Lee et al. revealed that this compound is a polar, ninhydrin-positive compound that exhibits fluorescence under UV irradiation.[1] Mass spectrometry established its empirical formula as C15H20N2O4.[1]

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium equiseti is orchestrated by a dedicated gene cluster, designated as the "fsc" cluster. This cluster encodes the requisite enzymes for the assembly of the chromanone core and its subsequent modification. The proposed biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS) mechanism.

Putative Biosynthetic Pathway

The biosynthesis is thought to commence with the condensation of a polyketide precursor with an amino acid, followed by a series of enzymatic modifications including cyclization, methylation, and hydroxylation, ultimately yielding the this compound scaffold. A related compound, TDP-2, which is the C-3'-N-acetyl derivative of this compound, has also been isolated from F. equiseti cultures.[4][5] Time-course studies suggest that this compound can be converted to TDP-2 within the fungal culture.[5]

Fusarochromanone_Biosynthesis Precursors Polyketide + Amino Acid Precursors fsc_cluster fsc Gene Cluster Enzymes (NRPS, PKS, etc.) Precursors->fsc_cluster Intermediate Putative Intermediate fsc_cluster->Intermediate This compound This compound (TDP-1) Intermediate->this compound NAT N-acetyltransferase This compound->NAT TDP2 TDP-2 (N-acetyl-Fusarochromanone) Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT NAT->TDP2

Proposed biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of potent biological activities, most notably its anti-cancer and anti-angiogenic effects.[6][7][8]

Anti-cancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[6][7][8] The National Cancer Institute's 60-cell line screen revealed that it inhibited the proliferation of 35 human cancer cell lines with IC50 values less than 100 nM.[6] The most sensitive cell lines included melanoma, small cell lung carcinoma, and colon adenocarcinoma, with IC50 values below 10 nM.[6]

Cell LineCancer TypeIC50 (µM)Reference
HaCatPre-malignant skin10 nM - 2.5 µM[6][7]
P9-WTMalignant skin10 nM - 2.5 µM[6][7]
MCF-7Low malignant breast10 nM - 2.5 µM[6][7]
MDA-231Malignant breast10 nM - 2.5 µM[6][7]
SV-HUCPre-malignant bladder10 nM - 2.5 µM[6][7]
UM-UC14Malignant bladder10 nM - 2.5 µM[6][7]
PC3Malignant prostate10 nM - 2.5 µM[6][7]
Human MelanomaMelanoma< 10 nM[6]
Small Cell LungLung Carcinoma< 10 nM[6]
Colon Adeno.Colon Adenocarcinoma< 10 nM[6]
Anti-angiogenic Activity

This compound is a potent inhibitor of angiogenesis. It has been shown to inhibit the proliferation of human microvascular endothelial cells with an IC50 value of 50 nM.[6] It also inhibits the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[6][7]

Mechanism of Action: Signaling Pathways

The cytotoxic effects of this compound are mediated through the induction of apoptosis. Mechanistic studies have revealed that it activates the c-Jun N-terminal kinase (JNK) signaling pathway.

Fusarochromanone_Signaling FC This compound Cell Cancer Cell FC->Cell JNK JNK Pathway Activation Cell->JNK Induces Apoptosis Apoptosis JNK->Apoptosis Leads to

This compound-induced signaling pathway.

Experimental Protocols

Isolation and Purification of this compound (TDP-1) from Fusarium equiseti Culture

This protocol is adapted from the original method described by Lee et al. (1985).[1]

  • Fungal Culture: Fusarium equiseti is cultured on a solid rice medium.

  • Extraction: The molded rice culture is extracted with a water-soluble solvent.

  • Fractionation: The aqueous extract is partitioned with a suitable organic solvent (e.g., chloroform-methanol).

  • Column Chromatography: The active fraction is subjected to column chromatography on Florisil. Elution is performed with a gradient of chloroform-methanol, followed by chloroform-methanol-ammonium hydroxide. The this compound-containing fraction can be visualized under long-wavelength UV light (365 nm) due to its intense blue fluorescence.[1]

  • Purification: The fluorescent fraction is collected, dried in vacuo, and further purified by precipitation from a solvent such as methylene (B1212753) chloride to yield pure this compound.[1]

MTT Assay for Cell Viability

This is a general protocol for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

VEGF-Induced Endothelial Cell Proliferation Assay

This protocol assesses the anti-angiogenic activity of this compound.

  • Cell Seeding: Seed human microvascular endothelial cells (HMVECs) in a 96-well plate and allow them to attach.

  • Serum Starvation: Serum-starve the cells for a period to synchronize them in a quiescent state.

  • Compound and Growth Factor Treatment: Pre-incubate the cells with various concentrations of this compound, followed by stimulation with VEGF-A.

  • Proliferation Measurement: Assess cell proliferation using a suitable method, such as BrdU incorporation or direct cell counting. A decrease in proliferation in the presence of this compound indicates anti-angiogenic activity.

Total Synthesis

The total synthesis of (+)-Fusarochromanone has been achieved, providing a route to access this natural product and its analogs for further biological evaluation.[9] The synthetic strategy is convergent, with the longest linear pathway being eight steps.[9] Key steps in the synthesis include a regioselective aromatic nitration of a benzopyranone intermediate and a transition metal-catalyzed coupling reaction to form the C-C bond between the two main fragments.[9]

Total_Synthesis_Workflow Start1 Substituted Acetophenone Intermediate1 Iodobenzopyranone Intermediate Start1->Intermediate1 Coupling Transition Metal-Catalyzed Coupling Intermediate1->Coupling Start2 Amino Acid Derivative Intermediate2 Halozincate Side-Chain Component Start2->Intermediate2 Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection Final (+)-Fusarochromanone Deprotection->Final

Workflow for the total synthesis of this compound.

Conclusion

This compound stands out as a mycotoxin with significant therapeutic potential, particularly in the realm of oncology. Its origin from Fusarium equiseti and its initial discovery as an agent of avian tibial dyschondroplasia have paved the way for extensive research into its potent anti-cancer and anti-angiogenic activities. The elucidation of its biosynthetic pathway and the successful total synthesis of the molecule provide a solid foundation for the development of novel analogs with improved efficacy and pharmacokinetic profiles. This technical guide consolidates the key information regarding the origin and fundamental properties of this compound, offering a valuable starting point for further investigation and drug development endeavors.

References

Fusarochromanone: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, initially identified as the causative agent of avian tibial dyschondroplasia. Subsequent research has unveiled its potent anti-angiogenic and anti-cancer properties, positioning it as a promising lead compound in drug development. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this multifaceted molecule.

Discovery and History

This compound was first discovered as a mycotoxin produced by the fungus Fusarium equiseti, which is often found on decaying cereal plants in northern latitudes. Its initial claim to notoriety was its identification as the etiological agent of avian tibial dyschondroplasia (ATD), a skeletal abnormality affecting broiler chickens. The toxin was also implicated in the etiopathogenesis of Kashin-Beck disease, a chronic osteoarticular disease, in children in certain regions of Asia.

The structure of this compound was elucidated by Pathre et al. in 1986 through NMR and mass spectrometry. A significant breakthrough in its biological characterization came with the discovery of its potent anti-angiogenic activity. This property, responsible for the cartilage abnormalities in chickens, also pointed towards its potential as an inhibitor of tumor growth, which is highly dependent on the formation of new blood vessels. Further investigations revealed that this compound also exerts direct cytotoxic effects on cancer cells, sparking interest in its development as an anti-cancer therapeutic.

Producing Organism

The primary producer of this compound is the fungus Fusarium equiseti. While numerous Fusarium species were screened, the biosynthesis of this compound was found to be a rare trait, detected in only a few Fusarium equiseti isolates from various geographical locations, including Germany, Alaska, and Denmark.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied.

Anti-cancer Activity

This compound has demonstrated potent in-vitro growth inhibitory effects against a variety of human cancer cell lines. Its anti-cancer activity is mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways Involved in Anti-cancer Activity:

  • Extrinsic Apoptosis Pathway: this compound activates caspase-8 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent apoptosis.

  • MAPK Pathway: It influences the mitogen-activated protein kinase (MAPK) pathway, often associated with stress response and cell death.

  • mTOR Pathway: this compound inhibits the phosphorylation of 4E-BP1, a downstream target of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth.

  • JNK Pathway: The molecule induces the production of reactive oxygen species (ROS), which in turn activates the JNK signaling cascade, contributing to cell death.

G This compound Anti-Cancer Signaling Pathways cluster_apoptosis Extrinsic Apoptosis cluster_mapk_mtor MAPK & mTOR Pathways cluster_jnk JNK Pathway FC101 This compound (FC101) Casp8 Caspase-8 FC101->Casp8 p38 p38 MAPK FC101->p38 activates mTOR mTOR FC101->mTOR inhibits ROS Reactive Oxygen Species (ROS) FC101->ROS Casp3 Caspase-3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis CellDeath Cell Death p38->CellDeath FourEBP1 p-4E-BP1 (T37/46) mTOR->FourEBP1 inhibits CellGrowth Cell Growth/Survival FourEBP1->CellGrowth inhibits PP2A_PP5 PP2A & PP5 ROS->PP2A_PP5 inhibits JNK JNK PP2A_PP5->JNK inhibits JNK_Apoptosis Apoptosis JNK->JNK_Apoptosis

This compound's multifaceted anti-cancer signaling pathways.
Anti-angiogenic Activity

This compound is a potent inhibitor of angiogenesis. It has been shown to inhibit the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations. This activity is crucial for its potential to restrict tumor growth by cutting off its blood supply.

Quantitative Data

The following tables summarize the in-vitro and in-vivo activities of this compound.

Table 1: In-vitro Growth Inhibitory Effects of this compound (IC50 Values)

Cell LineCell TypeIC50 ValueReference
HaCatPre-malignant skin10 nM - 2.5 µM
P9-WTMalignant skin10 nM - 2.5 µM
MCF-7Low malignant breast10 nM - 2.5 µM
MDA-231Malignant breast10 nM - 2.5 µM
SV-HUCPre-malignant bladder10 nM - 2.5 µM
UM-UC14Malignant bladder10 nM - 2.5 µM
PC3Malignant prostate10 nM - 2.5 µM
Human Melanoma-< 10 nM
Small Cell Lung Cancer-< 10 nM
Human Microvascular Endothelial Cells-50 nM
RPE-1Retinal Pigment Epithelial0.058 µM
HCT-116Colon Carcinoma0.170 µM
U2OSOsteosarcoma0.232 µM

Table 2: In-vivo Anti-tumor Activity of this compound

Animal ModelTumor TypeDosageOutcomeReference
Mouse xenograftSquamous Cell Carcinoma (SCC)8 mg/kg/day30% reduction in tumor size

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation and Purification of this compound

G This compound Isolation Workflow Start Culture of Fusarium equiseti on rice medium Extraction Extraction with chloroform (B151607) Start->Extraction TLC Thin-Layer Chromatography (TLC) - Detection of blue fluorescence under UV (364 nm) Extraction->TLC Purification Purification by flash chromatography TLC->Purification Crystallization Crystallization with phosphoric acid Purification->Crystallization Characterization Structure Confirmation (¹H-NMR, ¹³C-NMR, UV-vis, MS) Crystallization->Characterization Final Pure this compound (phosphate salt) Characterization->Final

Workflow for the isolation and purification of this compound.

Protocol:

  • Fungal Culture: Fusarium equiseti is cultured on a solid substrate, such as autoclaved rice, to produce this compound.

  • Extraction: The culture material is extracted with an organic solvent like chloroform. The chloroform phase from this compound-positive cultures will fluoresce a characteristic bright blue color under UV light (364 nm).

  • Purification: The crude extract is subjected to flash chromatography for purification.

  • Crystallization: The purified this compound free base is then crystallized in the presence of phosphoric acid to form a more stable phosphate (B84403) salt.

  • Structure Elucidation and Purity Confirmation: The structure and purity (>98%) of the isolated compound are confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, UV-vis spectroscopy, and mass spectrometry.

Cell Viability (MTT) Assay

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis and Signaling Pathways

Protocol:

  • Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, cleaved PARP, p-4E-BP1, p-p38, etc.) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

Anti-Angiogenesis (BrdU Incorporation) Assay

Protocol:

  • Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded in 96-well plates.

  • Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.

  • Treatment: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: Cells are then stimulated with a pro-angiogenic factor, such as VEGF-A, in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

  • BrdU Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.

Conclusion

This compound, a fungal metabolite with a dual history as a mycotoxin and a potential therapeutic agent, represents a fascinating case study in natural product drug discovery. Its potent anti-cancer and anti-angiogenic activities, coupled with its well-defined mechanisms of action, make it an excellent lead candidate for further development. The detailed protocols and compiled data in this guide are intended to facilitate future research into this promising molecule and its analogues, with the ultimate goal of translating its therapeutic potential into clinical applications.

Fusarochromanone-Producing Fungal Strains: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Fusarochromanone (FC101) is a mycotoxin produced almost exclusively by select strains of the fungus Fusarium equiseti. This molecule has garnered significant interest within the scientific community, particularly in the fields of oncology and drug development, due to its potent anti-angiogenic, pro-apoptotic, and anti-cancer properties. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the primary fungal strains responsible for its production, detailed methodologies for cultivation, extraction, and quantification, a summary of production yields, and an elucidation of the key signaling pathways affected by this compound.

This compound-Producing Fungal Strains

This compound is a secondary metabolite notable for its limited distribution among fungal species. Extensive screening of various Fusarium species has demonstrated that its production is a rare trait, primarily confined to specific isolates of Fusarium equiseti.

Fusarium equiseti is a cosmopolitan fungus found in soil and on a variety of decaying plant materials, especially cereals from northern latitudes.[1] However, not all isolates of F. equiseti are capable of producing this compound. A study screening sixty-two Fusarium isolates, which represented nine different species, found that only three isolates of F. equiseti were positive for this compound biosynthesis.[2][3] This highlights a significant intraspecific variation in the metabolic capabilities of this fungus.

The identified producing strains include:

  • R-4482: Isolated from barley in the Federal Republic of Germany.[2][3]

  • R-6137: Isolated from barley in Alaska, USA.[2][3]

  • R-8508: Isolated from potato in Denmark.[2][3]

  • Alaska 2-2: An isolate from Alaska used in several biosynthesis studies.[4][5]

Notably, other common Fusarium species, such as Fusarium tricinctum and Fusarium avenaceum, have not been reported to produce this compound.[2][3] Their metabolic profiles are characterized by the production of other mycotoxins, such as enniatins, moniliformin, and various naphthoquinone dimers.[6][7]

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, substrate, and culture conditions. Solid-state fermentation on rice has been shown to produce significantly high yields. Liquid cultures, while useful for biosynthetic studies, can be optimized by adjusting nutrient composition, particularly the concentration of peptone.

Fungal StrainCulture MediumIncubation TimeIncubation Temp.YieldReference
F. equiseti (Alaska 2-2)Solid Rice Medium4 weeksNot Specified2,651 µg/g (of dried rice culture)[8]
F. equiseti (Alaska 2-2)Liquid Czapek-Dox + 1% Peptone20 daysNot SpecifiedPeak production before conversion to TDP-2[8]
F. equiseti (Alaska 2-2)Liquid Czapek-Dox + 2% Peptone15 daysNot SpecifiedAccelerated production and conversion to TDP-2[8]
F. equiseti (Alaska 2-2)Liquid Czapek-Dox + 3-5% Peptone10 daysNot SpecifiedRapid production and conversion to TDP-2[8]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Fusarium equiseti, and the subsequent extraction, purification, and quantification of this compound.

Fungal Culture for this compound Production

This protocol is adapted from methodologies that have successfully yielded high concentrations of this compound.

Objective: To cultivate Fusarium equiseti on a solid substrate for optimal production of this compound.

Materials:

  • This compound-producing strain of Fusarium equiseti (e.g., Alaska 2-2, R-6137)

  • Long-grain white rice

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Cotton plugs or foam stoppers

  • Aluminum foil

  • Autoclave

  • Incubator set to 22°C

Procedure:

  • Medium Preparation: For each 250 mL flask, add 50 g of dry long-grain white rice and 25 mL of distilled water.[3]

  • Soaking: Shake the flasks occasionally for 2 hours to ensure even water absorption by the rice.[3]

  • Sterilization: Securely close the flasks with cotton plugs and cover with aluminum foil. Autoclave at 121°C for 30-60 minutes.[3] Allow the flasks to cool to room temperature.

  • Inoculation: In a sterile biosafety cabinet, inoculate each flask with the F. equiseti strain. This can be done using 2 mL of a spore and mycelial fragment suspension or by adding agar (B569324) plugs from a fresh culture plate.

  • Incubation: Incubate the flasks at 22°C for 3-4 weeks.[3][8] The flasks should be kept in a dark or low-light environment.

  • Harvesting: After the incubation period, the fungus-colonized rice can be harvested for extraction. For long-term storage, the culture can be dried.

Extraction and Purification of this compound

This protocol outlines a multi-step process for extracting and purifying this compound from solid-state fermentation cultures.

Objective: To isolate and purify this compound from a rice culture of F. equiseti.

Materials:

  • Harvested and dried rice culture

  • Grinder or blender

  • Dichloromethane/Ethyl acetate (B1210297) (1:1, v/v) or Chloroform

  • Rotary evaporator

  • Silica (B1680970) gel for flash chromatography

  • Solvents for chromatography: Cyclohexane (B81311), Ethyl acetate, Methanol

  • Semi-preparative HPLC system with a C18 column (e.g., NUCLEODUR Sphinx RP)

  • Solvents for HPLC: Acetonitrile (B52724), Water (HPLC grade), Formic acid

Procedure:

  • Initial Extraction: a. Grind the dried, colonized rice culture into a fine powder. b. Submerge the powder in a solvent such as dichloromethane/ethyl acetate (1:1, v/v) or chloroform.[9] Use a sufficient volume to fully cover the solid material. c. Agitate the mixture for several hours or overnight at room temperature. d. Filter the mixture to separate the solid material from the solvent extract. Repeat the extraction process on the solid residue to maximize yield. e. Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude organic extract.

  • Flash Chromatography (Initial Purification): a. Prepare a silica gel flash chromatography column equilibrated with 100% cyclohexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. c. Elute the column with a stepwise gradient of increasing polarity, starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by an ethyl acetate/methanol gradient.[9] d. Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing under UV light (364 nm). This compound-containing fractions will fluoresce with a characteristic bright blue color.[2][3] e. Combine the fractions containing this compound and evaporate the solvent.

  • Semi-Preparative HPLC (Final Purification): a. Dissolve the enriched fraction from the previous step in the initial mobile phase for HPLC. b. Purify the compound using a semi-preparative reversed-phase C18 column.[9] c. Elute with a gradient of acetonitrile in water, both containing 0.1% formic acid. A typical gradient might be from 10% to 100% acetonitrile over 30 minutes.[9][10] d. Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[10] e. Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm purity using analytical HPLC and identity by mass spectrometry and NMR.

Quantification by HPLC-UV

Objective: To quantify the concentration of this compound in an extract using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Purified this compound standard of known concentration

  • Sample extract dissolved in mobile phase

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[10]

    • Mobile Phase: A gradient of acetonitrile (B) and water (A), both with 0.1% formic acid. Example gradient: Start at 10% B, ramp to 100% B over 35 minutes.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20 µL.[10]

    • Detection Wavelength: 280 nm.[10]

  • Standard Curve Preparation: a. Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the initial mobile phase. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: a. Prepare the sample extract by dissolving it in the initial mobile phase and filtering it through a 0.22 µm syringe filter. b. Inject the sample into the HPLC system. c. Identify the this compound peak based on its retention time compared to the standard. d. Determine the peak area for this compound in the sample.

  • Quantification: a. Using the calibration curve equation, calculate the concentration of this compound in the injected sample. b. Account for any dilution factors used during sample preparation to determine the final concentration in the original extract.

Biosynthesis and Signaling Pathways

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is not fully elucidated, but studies suggest it is derived from the oxidative cleavage of the amino acid L-tryptophan, rather than a typical polyketide pathway. A putative biosynthetic gene cluster (BGC), designated the fsc cluster, has been identified in the genome of Fusarium equiseti. This cluster contains genes predicted to encode the necessary enzymes for its synthesis, including a non-ribosomal peptide synthetase (NRPS)-like enzyme, oxidoreductases, and other catalytic enzymes.

G cluster_0 Putative this compound Biosynthesis tryptophan L-Tryptophan hydroxytryptophan 6-Hydroxytryptophan tryptophan->hydroxytryptophan Hydroxylation (fsc cluster enzyme) hydroxykynurenine 4-Hydroxykynurenine hydroxytryptophan->hydroxykynurenine Oxidative Cleavage (IDO-like enzyme) intermediate Polyketide-like Intermediate hydroxykynurenine->intermediate Series of enzymatic steps (NRPS-like, Reductase, etc.) This compound This compound intermediate->this compound Cyclization & Tailoring tdp2 TDP-2 (N-acetyl-fusarochromanone) This compound->tdp2 Acetylation fsc_cluster fsc Biosynthetic Gene Cluster fsc_cluster->tryptophan fsc_cluster->hydroxytryptophan fsc_cluster->hydroxykynurenine fsc_cluster->intermediate

Caption: Putative biosynthetic pathway of this compound from L-tryptophan.

Cellular Signaling Pathways Modulated by this compound

This compound exerts its potent anti-cancer effects by modulating several critical cellular signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

4.2.1. Induction of Extrinsic Apoptosis

This compound triggers programmed cell death through a caspase-dependent extrinsic pathway. It activates the initiator caspase-8, which in turn activates the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. This process occurs without significantly altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, indicating that the intrinsic (mitochondrial) pathway is not the primary mechanism of action.

G cluster_1 Extrinsic Apoptosis Pathway Induction FC101 This compound (FC101) DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) FC101->DeathReceptor Initiates signaling Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 Recruitment & Dimerization ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation PARP PARP ActiveCaspase3->PARP Cleavage CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Leads to

Caption: this compound-induced extrinsic apoptosis pathway.

4.2.2. Activation of JNK Pathway via ROS Production

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress results in the inhibition of key protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5). These phosphatases normally act as negative regulators of the c-Jun N-terminal kinase (JNK) signaling cascade. Their inhibition by ROS leads to sustained phosphorylation and activation of the JNK pathway, a key stress-response cascade that ultimately contributes to the induction of cell death.

G cluster_2 JNK Pathway Activation FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS Induces PP2A PP2A ROS->PP2A Inhibits PP5 PP5 ROS->PP5 Inhibits JNK JNK PP2A->JNK Dephosphorylates PP5->JNK Dephosphorylates pJNK p-JNK (Active) JNK->pJNK Phosphorylation CellDeath Cell Death pJNK->CellDeath Promotes

Caption: ROS-mediated activation of the JNK pathway by this compound.

4.2.3. Inhibition of mTOR Signaling

In addition to inducing stress and apoptotic pathways, this compound also inhibits the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to decrease the phosphorylation of 4E-BP1, a key downstream effector of mTORC1. The simultaneous activation of the p38 MAPK stress pathway and inhibition of the pro-survival mTOR pathway creates a powerful synergistic effect that drives cancer cells towards apoptosis.

G cluster_3 Dual Action on MAPK and mTOR Pathways FC101 This compound (FC101) p38 p38 MAPK FC101->p38 Activates mTOR mTORC1 FC101->mTOR Inhibits pp38 p-p38 (Active) p38->pp38 Phosphorylation CellDeath Stress Response & Cell Death pp38->CellDeath Promotes pEBP1 p-4E-BP1 mTOR->pEBP1 Phosphorylates EBP1 4E-BP1 CellGrowth Cell Growth & Survival pEBP1->CellGrowth Promotes

Caption: Synergistic effect of this compound on MAPK and mTOR pathways.

Conclusion

This compound stands out as a fungal metabolite with significant therapeutic potential, primarily owing to its multi-pronged attack on cancer cell signaling pathways. Its consistent production from specific strains of Fusarium equiseti, particularly on simple solid substrates like rice, makes it an accessible compound for research and development. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for scientists aiming to harness the properties of this compound, from fungal culture and purification to investigating its molecular mechanisms of action. Further research into the functional characterization of the fsc biosynthetic gene cluster and optimization of fermentation conditions could unlock even more efficient production methods, paving the way for advanced preclinical and clinical investigations.

References

The Biosynthesis of Fusarochromanone in Fusarium equiseti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti with notable anti-angiogenic and anti-cancer properties. This technical guide provides an in-depth overview of the biosynthesis of this compound, consolidating current knowledge on its metabolic pathway, the associated gene cluster, and experimental methodologies for its study. Recent research has overturned the long-held assumption of a polyketide origin, revealing a novel pathway initiated by the oxidative cleavage of L-tryptophan. This guide presents the putative biosynthetic pathway, quantitative data on this compound production, and detailed experimental protocols to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Introduction

This compound is a chromone (B188151) derivative mycotoxin produced by various Fusarium species, most notably Fusarium equiseti. It has garnered significant interest in the scientific community due to its potent biological activities, including the induction of tibial dyschondroplasia in poultry and, more promisingly, its anti-angiogenic and cytotoxic effects on cancer cell lines.[1] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production for research and potential therapeutic applications, as well as for developing strategies to mitigate its contamination in agriculture.

Historically, the biosynthesis of chromone-containing fungal metabolites has often been attributed to polyketide pathways. However, recent isotopic labeling studies on the structurally related compound, fusarochromene, have provided compelling evidence for a biosynthetic route originating from the oxidative cleavage of L-tryptophan.[2][3] This guide details this proposed pathway and the associated genetic architecture.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a multi-step enzymatic cascade, commencing with the amino acid L-tryptophan. The pathway involves a non-ribosomal peptide synthetase (NRPS)-like enzymatic machinery and a series of oxidative modifications.

The key steps in the proposed pathway are as follows:

  • Hydroxylation of L-tryptophan: The pathway is initiated with the hydroxylation of L-tryptophan to form 6-hydroxy-L-tryptophan.

  • Oxidative Cleavage: The indole (B1671886) ring of 6-hydroxy-L-tryptophan undergoes oxidative cleavage, a critical step that diverges from typical tryptophan metabolism.

  • Decarboxylation and Reduction: Subsequent enzymatic reactions lead to the decarboxylation and reduction of the tryptophan-derived intermediate.

  • Cyclization and Chromone Formation: The modified intermediate undergoes cyclization to form the characteristic chromone ring structure of this compound.

  • Acetylation: this compound can be further converted to its monoacetyl derivative, TDP-2, through an N-acetylation reaction.[4][5]

Below is a diagrammatic representation of the proposed biosynthetic pathway.

This compound Biosynthetic Pathway Proposed Biosynthetic Pathway of this compound cluster_0 Core Biosynthesis cluster_1 Modification L_Tryptophan L-Tryptophan Hydroxy_Tryptophan 6-Hydroxy-L-Tryptophan L_Tryptophan->Hydroxy_Tryptophan Hydroxylation Ring_Cleavage_Product Ring Cleavage Product Hydroxy_Tryptophan->Ring_Cleavage_Product Oxidative Cleavage (Tryptophan Dioxygenase) Intermediate_1 Intermediate A Ring_Cleavage_Product->Intermediate_1 Decarboxylation Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Reduction This compound This compound (FC101) Intermediate_2->this compound Cyclization & Chromone Formation (NRPS-like activity) TDP_2 Monoacetylthis compound (TDP-2) This compound->TDP_2 N-Acetylation

Caption: Proposed biosynthetic pathway of this compound from L-Tryptophan.

The this compound Biosynthetic Gene Cluster (fsc)

The genes responsible for the biosynthesis of this compound are co-located in a biosynthetic gene cluster (BGC), designated as the fsc cluster. This clustering facilitates the coordinated regulation of the pathway. The fsc cluster contains genes encoding the key enzymes required for the synthesis of the this compound backbone from tryptophan.

Key genes identified in the putative fsc cluster include:

  • fscA (NRPS-like): A gene encoding a non-ribosomal peptide synthetase-like enzyme, which is believed to be responsible for the assembly and cyclization of the chromone ring.

  • fscB (Tryptophan Dioxygenase): This gene is predicted to encode a tryptophan dioxygenase, the enzyme that catalyzes the crucial oxidative cleavage of the indole ring of a tryptophan derivative.

  • fscC (Dimethylallyl Diphosphate Transferase): The function of this enzyme in the core pathway is still under investigation but may be involved in the modification of related metabolites.

  • Regulatory Genes: The cluster also likely contains one or more transcription factors that regulate the expression of the biosynthetic genes.

Quantitative Data on this compound Production

The production of this compound by Fusarium equiseti is significantly influenced by culture conditions, including the composition of the growth medium and incubation time. High concentrations of peptone in liquid culture have been shown to stimulate both the synthesis of this compound and its subsequent conversion to TDP-2.[4][5]

Culture ConditionThis compound (µg/g or µg/mL)TDP-2 (µg/g or µg/mL)Reference
Rice Culture (4 weeks)2,651Not Reported[4]
Liquid Culture (1% Peptone, 20 days)~12~2[4]
Liquid Culture (3% Peptone, 10 days)~15~10[4]
Liquid Culture (5% Peptone, 10 days)~18~15[4]

Note: The data presented are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Fungal Culture and this compound Production

Objective: To cultivate Fusarium equiseti for the production of this compound.

Materials:

  • Fusarium equiseti isolate (e.g., Alaska 2-2)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Autoclaved rice or Czapek-Dox medium supplemented with peptone

  • Sterile culture flasks

  • Incubator

Procedure:

  • Maintain stock cultures of F. equiseti on PDA plates at 4°C.

  • For inoculum preparation, transfer a small agar plug from the stock culture to a fresh PDA plate and incubate at 25°C for 7-10 days.

  • For solid culture: Add 100 g of rice and 40 mL of distilled water to 500 mL Erlenmeyer flasks. Autoclave for 60 minutes at 121°C. Inoculate the sterilized rice with several agar plugs from a mature PDA culture. Incubate at 25°C in the dark for 4 weeks.[4]

  • For liquid culture: Prepare Czapek-Dox medium and supplement with 1-5% (w/v) soybean peptone. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave. Inoculate with agar plugs from a PDA culture. Incubate at 25°C on a rotary shaker at 150 rpm for up to 25 days.[4]

Extraction and Quantification of this compound by HPLC

Objective: To extract and quantify this compound and TDP-2 from fungal cultures.

Materials:

  • Fungal culture (solid or liquid)

  • Chloroform

  • Methanol

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Formic acid

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a fluorescence or Diode Array Detector (DAD).

  • This compound and TDP-2 standards

Procedure:

  • Extraction from solid culture: Dry the rice culture at 60°C and grind to a fine powder. Extract 10 g of the powdered culture with 100 mL of chloroform:methanol (1:1, v/v) by shaking for 1 hour. Filter the extract and concentrate to dryness using a rotary evaporator.

  • Extraction from liquid culture: Centrifuge the liquid culture to separate the mycelium from the broth. The supernatant can often be directly analyzed by HPLC, or extracted with an equal volume of chloroform.[4]

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of the mobile phase.

    • Column: C18 reverse-phase (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be from 10% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 364 nm, Emission: 440 nm) or DAD at 280 nm.[6]

    • Quantification: Prepare a standard curve using pure this compound and TDP-2 standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

The following diagram illustrates the general workflow for this compound quantification.

Experimental Workflow for this compound Quantification Workflow for this compound Quantification Fungal_Culture Fungal Culture (Solid or Liquid) Extraction Extraction (e.g., with Chloroform/Methanol) Fungal_Culture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration HPLC_Analysis HPLC Analysis (C18 Column) Concentration->HPLC_Analysis Quantification Quantification (Standard Curve) HPLC_Analysis->Quantification

Caption: A generalized workflow for the extraction and quantification of this compound.

Isotopic Labeling Studies

Objective: To elucidate the biosynthetic precursors of this compound.

Materials:

  • Fusarium equiseti liquid culture

  • Isotopically labeled precursors (e.g., [U-¹³C]-L-tryptophan)

  • Metabolite extraction reagents

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare a liquid culture of F. equiseti as described in section 5.1.

  • After an initial growth period (e.g., 3-5 days), add a sterile solution of the isotopically labeled precursor to the culture medium.

  • Continue the incubation for a period that allows for the incorporation of the label into this compound (e.g., 7-14 days).

  • Harvest the culture and extract the metabolites as described in section 5.2.

  • Purify the this compound using chromatographic techniques (e.g., preparative HPLC).

  • Analyze the purified this compound by ¹³C-NMR spectroscopy to determine the positions and extent of isotopic enrichment.[2]

  • Compare the labeling pattern with that expected from the proposed biosynthetic pathway.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has shifted from a presumed polyketide origin to a more complex pathway involving the oxidative cleavage of tryptophan. This discovery opens up new avenues for research, including the detailed characterization of the enzymes within the fsc gene cluster and the investigation of the regulatory networks that control this compound production. Further studies involving gene knockouts of the fsc cluster genes are necessary to definitively validate the proposed pathway. A deeper understanding of the biosynthesis of this compound will not only enable the optimization of its production for potential therapeutic use but also provide insights into the metabolic diversity of the genus Fusarium.

References

Fusarochromanone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by various species of the fungus Fusarium, notably Fusarium equiseti. It has garnered significant interest in the scientific community due to its potent and diverse biological activities, including anti-angiogenic, pro-apoptotic, and anti-cancer properties.[1] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Chemical Structure

This compound is a chromanone derivative with the systematic IUPAC name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one.[2] Its molecular formula is C₁₅H₂₀N₂O₄, and it has a molecular weight of 292.33 g/mol .[2][3]

The core of the molecule is a chromanone ring system, which is a bicyclic structure consisting of a benzene (B151609) ring fused to a pyranone ring. Key structural features of this compound include:

  • A chromanone core.

  • Two geminal methyl groups at the C-2 position of the pyranone ring.[4]

  • An amino group at the C-5 position of the benzene ring.

  • A 3-amino-4-hydroxybutanoyl side chain attached to the C-6 position of the benzene ring.[2]

The unique arrangement of the β-keto-amine functionality on its upper face distinguishes this compound from other known chromanone natural products.

Fusarochromanone_Structure cluster_chromanone Chromanone Core cluster_substituents Substituents cluster_sidechain Side Chain at C-6 C4 O C4a C4->C4a C5 C4a->C5 C6 C5->C6 NH2_5 H₂N C5->NH2_5 C7 C6->C7 SideChain C6->SideChain C8 C7->C8 C8a C8->C8a C8a->C4a C2 C3 C2->C3 Me1_2 CH₃ C2->Me1_2 Me2_2 CH₃ C2->Me2_2 C3->C4 =O O1 O O1->C8a O1->C2 C1' O SideChain->C1' C2' C1'->C2' C3' NH₂ C2'->C3' C4' OH C3'->C4' H_C3' (R) C3'->H_C3'

Caption: Chemical structure of this compound with key functional groups.

Stereochemistry

This compound possesses a single chiral center at the C-3' position of the butanoyl side chain. The absolute stereochemistry at this center has been determined to be (R), as established by X-ray crystallography. It is important to note, however, that the primary crystallographic data remains unpublished and is cited as an unpublished observation. The (R)-configuration is further supported by the negative specific rotation of this compound and its derivatives, as well as biosynthetic pathway studies.[5]

The 3'-amino group is crucial for the biological activity of this compound, as acetylation of this group leads to a significant reduction in its cytotoxic effects.

Physicochemical and Biological Data

A summary of the physicochemical properties and biological activities of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₀N₂O₄[2]
Molecular Weight292.33 g/mol [2][3]
Melting Point132 - 134 °C[3]
AppearanceSolid[3]
Specific Rotation [α]D²⁰-30.0 (c 0.3, MeOH) (for a derivative)[5]

Table 2: In Vitro Cytotoxicity of this compound (FC101) and its Derivatives

CompoundCell LineAssayIC₅₀ / EC₅₀ (µM)Reference
This compound (FC101)HaCat (pre-malignant skin)MTT10 nM - 2.5 µM[1]
This compound (FC101)P9-WT (malignant skin)MTT10 nM - 2.5 µM[1]
This compound (FC101)MCF-7 (low malignant breast)MTT10 nM - 2.5 µM[1]
This compound (FC101)MDA-231 (malignant breast)MTT10 nM - 2.5 µM[1]
This compound (FC101)SV-HUC (premalignant bladder)MTT10 nM - 2.5 µM[1]
This compound (FC101)UM-UC14 (malignant bladder)MTT10 nM - 2.5 µM[1]
This compound (FC101)PC3 (malignant prostate)MTT10 nM - 2.5 µM[1]
This compound (TDP-1)RPE-1MTS0.058[5]
This compound (TDP-1)HCT-116MTS0.170[5]
This compound (TDP-1)U2OSMTS0.232[5]
This compound TDP-2RPE-1MTS23.140[5]
This compound TDP-2HCT-116MTS62.950[5]
This compound TDP-2U2OSMTS35.090[5]

Experimental Protocols

Isolation and Purification of this compound from Fusarium equiseti

This protocol is adapted from the methodology described for the isolation from a marine strain of Fusarium equiseti.[6]

  • Fermentation: Culture the marine fungus F. equiseti in Czapek–Dox medium.

  • Extraction: Extract the cultured medium with a 1:1 (v/v) mixture of dichloromethane (B109758) and ethyl acetate (B1210297).

  • Fractionation: Subject the total extract to flash chromatography on a diol-functionalized silica (B1680970) gel cartridge. Elute with a gradient of cyclohexane/ethyl acetate followed by ethyl acetate/methanol to yield multiple fractions.

  • Purification: Purify the fraction containing this compound by semi-preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., NUCLEODUR Sphinx RP) with a water/acetonitrile gradient containing 0.1% formic acid.

Characterization by NMR Spectroscopy
  • ¹H NMR (in CD₃OD): Signals for two geminal methyl groups around δH 1.40 (s, 6H), aromatic protons, and protons of the butanoyl side chain.

  • ¹³C NMR (in CD₃OD): A ketone signal around δC 198.0, aromatic carbons, and aliphatic carbons corresponding to the chromanone core and the side chain.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in protein expression and phosphorylation in response to this compound treatment.[1][2]

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis, notably the JNK and mTOR pathways.

JNK Signaling Pathway

This compound induces the production of reactive oxygen species (ROS), which in turn inhibits protein phosphatases 2A (PP2A) and 5 (PP5). This inhibition leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, promoting apoptosis.[9]

JNK_Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits JNK JNK PP2A_PP5->JNK inhibits cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes

Caption: this compound-induced activation of the JNK signaling pathway.
mTOR Signaling Pathway

This compound has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2] This inhibition is observed through the reduced phosphorylation of downstream effectors such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which plays a crucial role in protein synthesis and cell proliferation.[2]

mTOR_Pathway FC101 This compound (FC101) mTOR mTOR FC101->mTOR inhibits p4EBP1 p-4E-BP1 mTOR->p4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p4EBP1->Protein_Synthesis inhibits Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation leads to

Caption: Inhibition of the mTOR signaling pathway by this compound.

Conclusion

This compound is a mycotoxin with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its unique chromanone core, substituted with key functional groups, and its specific (R)-stereochemistry at the C-3' position are critical for its potent anti-cancer and anti-angiogenic effects. The modulation of critical cellular signaling pathways, such as the JNK and mTOR pathways, provides a mechanistic basis for its observed cytotoxicity. This comprehensive guide serves as a valuable resource for researchers and drug development professionals working with this compound, providing essential data and methodologies to facilitate further investigation and potential therapeutic applications.

References

Fusarochromanone: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, commonly found in decaying cereal plants in northern latitudes.[1][2] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-angiogenic and anti-cancer activities, positioning it as a promising lead compound in drug discovery.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and the experimental methodologies used for its characterization.

Physical and Chemical Properties

This compound is a flavonoid distinguished by a unique chromanone structure with two geminal methyl groups at C(2) and an alternating β-keto-amine functionality.[1][4] Its structure was elucidated using NMR and mass spectrometry, with the absolute stereochemistry at C(3') determined as 3'-R by X-ray crystallography.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O₄[5]
Molecular Weight 292.33 g/mol [5]
Melting Point 132 - 134 °C[5]
Appearance Solid[5]
Solubility Poorly to moderately water-soluble.[1][6]
IUPAC Name 5-amino-6-(3-amino-4-hydroxybutanoyl)-2,2-dimethyl-3H-chromen-4-one[7]
InChI Key COSICWYFCAPPJB-UHFFFAOYSA-N[7]
SMILES CC1(CC(=O)C2=C(O1)C=CC(=C2N)C(=O)CC(CO)N)C[7]

Table 2: Spectral Data for this compound and a Derivative

Compound ¹H NMR (400 MHz, CD₃OD) ¹³C NMR (100 MHz, CD₃OD) HRESIMS m/z Reference
Deacetylfusarochromene (1) δ 7.61 (1H, d, J=9.0, H-7), 6.58 (1H, d, J=10.0, H-4), 6.12 (1H, d, J=9.0, H-8), 5.65 (1H, d, J=10.0, H-3), 3.82 (1H, m, H-4'a), 3.77 (1H, m, H-3'), 3.67 (1H, dd, J=10.7, 5.5, H-4'b), 3.36 (1H, m, H-2'a), 3.21 (1H, dd, J=18.0, 8.3, H-2'b), 1.40 (6H, s, H-11, H-12)Not provided in detail[M+H]⁺ 277.1535[8]
This compound (FC101) Purity confirmed by ¹H-NMRPurity confirmed by ¹³C-NMR[M-H]⁻ 291.135[6][7]

Biological Activities and Signaling Pathways

This compound exhibits potent in-vitro growth inhibitory effects against a range of cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[1][9][10] Its anti-cancer activity is attributed to the induction of apoptosis and the modulation of key signaling pathways.[1][9]

Table 3: In-vitro Growth Inhibitory Effects (IC₅₀) of this compound

Cell LineCancer TypeIC₅₀ ValueReference
HaCatPre-malignant skin10nM - 2.5µM[1][9]
P9-WTMalignant skin10nM - 2.5µM[1][9]
MCF-7Low malignant breast10nM - 2.5µM[1][9]
MDA-231Malignant breast10nM - 2.5µM[1][9]
SV-HUCPre-malignant bladder10nM - 2.5µM[1][9]
UM-UC14Malignant bladder10nM - 2.5µM[1][9]
PC3Malignant prostate10nM - 2.5µM[1][9]
Human microvascular endothelial cells-50 nM[3]
Human melanomaMelanoma< 10 nM[3]
Small cell lung cancerLung Cancer< 10 nM[3]
Signaling Pathways Modulated by this compound

This compound's molecular mechanism involves the modulation of at least three key cellular signaling pathways: the extrinsic apoptosis pathway, the MAPK/JNK pathway, and the mTOR pathway.[1]

1. Extrinsic Apoptosis Pathway:

This compound induces apoptosis through a caspase-dependent extrinsic pathway.[1] This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of PARP.[1][11] It does not, however, affect the expression of Bcl-2 family proteins, suggesting the intrinsic mitochondrial pathway is not involved.[1][11] While direct interaction with death receptors like TNF-α and FAS has been proposed for future investigation, it is not yet confirmed.[1]

G FC101 This compound DeathReceptor Death Receptors (e.g., FAS, TNFR) (Proposed) FC101->DeathReceptor ? Caspase8 Caspase-8 activation FC101->Caspase8 Induces DeathReceptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced extrinsic apoptosis pathway.

2. MAPK/JNK Signaling Pathway:

This compound treatment leads to the induction of reactive oxygen species (ROS).[12][13] This increase in ROS activates the JNK pathway, a key component of the MAPK signaling cascade often associated with cellular stress and apoptosis.[13] The activation of JNK by this compound-induced ROS is mediated through the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[12] Interestingly, this compound does not appear to affect the phosphorylation of ERK1/2 but does induce the phosphorylation of p38 MAPK.[1][11]

G FC101 This compound ROS ROS Production FC101->ROS p38 p38 MAPK Phosphorylation FC101->p38 PP2A_PP5 Inhibition of PP2A & PP5 ROS->PP2A_PP5 JNK JNK Activation PP2A_PP5->JNK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

This compound's effect on MAPK/JNK signaling.

3. mTOR Signaling Pathway:

This compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][11] This is demonstrated by the reduced phosphorylation of 4E-BP1, a downstream effector of mTOR.[1] The exact mechanism by which this compound inhibits the upstream components of the mTOR pathway is yet to be fully elucidated.

G FC101 This compound mTOR mTOR Signaling FC101->mTOR Inhibits p_4EBP1 p-4E-BP1 (T37/46) Inhibition mTOR->p_4EBP1 CellGrowth Inhibition of Cell Growth & Proliferation p_4EBP1->CellGrowth G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis a Seed cells in 96-well plate b Treat cells with This compound a->b c Add MTT reagent b->c d Incubate (2-4h) c->d e Add solubilizing agent d->e f Read absorbance (570 nm) e->f G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (Blotting) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G G A Induce Apoptosis with This compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F

References

Fusarochromanone: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101), a mycotoxin produced by Fusarium species, has garnered significant attention in the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the biological activity spectrum of this compound, with a focus on its anti-cancer, anti-angiogenic, and pro-apoptotic properties. We present a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Introduction

This compound is a small molecule fungal metabolite that has demonstrated a remarkable range of biological functions.[1] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its potent anti-cancer and anti-angiogenic activities.[1][2] This guide delves into the multifaceted biological effects of this compound, providing a consolidated repository of its activity spectrum, quantitative data, and the experimental protocols used to elucidate these effects.

Anti-Cancer Activity

This compound exhibits significant in vitro growth inhibitory effects across a wide range of human cancer cell lines.[2][3][4] Its cytotoxic activity is observed in a dose- and time-dependent manner, with particular sensitivity noted in malignant cell lines compared to their less malignant or pre-malignant counterparts.[5]

Quantitative Data: In Vitro Growth Inhibition

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are critical metrics for quantifying the potency of a compound. The following tables summarize the reported IC50 and EC50 values for this compound against various cell lines.

Table 1: IC50 Values of this compound against Various Cell Lines [1][2][5][6][7]

Cell LineCell TypeIC50 Value
HaCatPre-malignant skin keratinocytes10 nM - 2.5 µM
P9-WTMalignant skin squamous cell carcinoma10 nM - 2.5 µM
MCF-7Low malignant breast adenocarcinoma10 nM - 2.5 µM
MDA-MB-231Malignant breast adenocarcinoma10 nM - 2.5 µM
SV-HUCPre-malignant bladder epithelial cells10 nM - 2.5 µM
UM-UC14Malignant bladder transitional cell carcinoma8.33 nM
PC3Malignant prostate adenocarcinoma10 nM - 2.5 µM
Human MelanomaMelanoma< 10 nM
Small Cell Lung CarcinomaLung Cancer< 10 nM
Colon AdenocarcinomaColon Cancer< 10 nM
COS7Monkey Kidney Fibroblast~0.1 µM
HEK293Human Embryonic Kidney~0.07 µM
MS1Murine Microvascular Endothelial Cells< 50 nM (4h treatment)
Human Microvascular Endothelial CellsEndothelial Cells50 nM

Table 2: EC50 Values of this compound and its Derivatives against Various Cell Lines [8][9]

CompoundCell LineEC50 Value (µM)
This compound (TDP-1)RPE-1 (non-cancerous retinal pigment epithelial)0.058
This compound (TDP-1)HCT-116 (colorectal cancer)0.170
This compound (TDP-1)U2OS (osteosarcoma)0.232
Deacetylfusarochromene (1)RPE-10.176
Deacetylfusarochromene (1)HCT-1160.087
Deacetylfusarochromene (1)U2OS0.896
Deacetamidofusarochrom-2′,3′-diene (2)RPE-113.73
Deacetamidofusarochrom-2′,3′-diene (2)HCT-1165.22
Deacetamidofusarochrom-2′,3′-diene (2)U2OS12.35
This compound TDP-2 (3)RPE-123.140
This compound TDP-2 (3)HCT-11662.950
This compound TDP-2 (3)U2OS35.090
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5)RPE-111.64
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5)HCT-1167.64
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromone (5)U2OS7.91

Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways involved in cell proliferation, survival, and death.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[4] This programmed cell death is initiated through the extrinsic pathway, characterized by the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP.[1][5] Notably, this compound's pro-apoptotic activity does not appear to involve the intrinsic mitochondrial-mediated pathway, as the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, BAX) remain unaffected.[1][5] In some cell lines, this compound has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, Mcl-1, and survivin, while upregulating the pro-apoptotic protein BAD.[10]

FC101 This compound DeathReceptor Death Receptor FC101->DeathReceptor Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Caspase-3 cleavage Caspase8->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced extrinsic apoptosis pathway.
Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G0/G1 phase.[7] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A.[7] Concurrently, it upregulates the expression of CDK inhibitors such as p21Cip1 and p27Kip1, leading to hypophosphorylation of the retinoblastoma protein (Rb).[7]

cluster_G1_S G1/S Transition CyclinD1_CDK46 Cyclin D1 / CDK4/6 Rb Rb phosphorylation CyclinD1_CDK46->Rb E2F E2F release Rb->E2F S_Phase S Phase Entry E2F->S_Phase FC101 This compound FC101->CyclinD1_CDK46 downregulates p21_p27 p21 / p27 FC101->p21_p27 upregulates Cdc25A Cdc25A FC101->Cdc25A downregulates p21_p27->CyclinD1_CDK46 Cdc25A->CyclinD1_CDK46

Mechanism of this compound-induced G1 cell cycle arrest.
Modulation of Signaling Pathways

This compound's anti-cancer effects are also mediated through its influence on critical signaling cascades.

  • mTOR Pathway: this compound inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1] This is evidenced by the reduced phosphorylation of the mTOR substrate 4E-BP1.[1]

  • MAPK Pathway: this compound activates the p38 MAPK signaling pathway, which is often associated with cellular stress responses and apoptosis.[1] It does not, however, affect the phosphorylation of ERK1/2.[1]

  • JNK Pathway: The activation of the JNK pathway, triggered by the production of reactive oxygen species (ROS), is another mechanism through which this compound induces cell death.[8][9]

FC101 This compound ROS ROS Production FC101->ROS p38 p38 MAPK Activation FC101->p38 mTOR mTOR Pathway Inhibition FC101->mTOR JNK JNK Pathway Activation ROS->JNK CellDeath Cell Death JNK->CellDeath p38->CellDeath CellGrowth Cell Growth/Proliferation mTOR->CellGrowth

Overview of signaling pathways modulated by this compound.

Anti-Angiogenic Activity

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][11] It significantly inhibits the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[1][2][4]

Quantitative Data: Anti-Angiogenic Effects

Table 3: Anti-Angiogenic Activity of this compound [1][2][6]

Cell Line/ModelEffectConcentration/Dose
Human Microvascular Endothelial CellsInhibition of proliferationIC50 = 50 nM
MS1 Murine Microvascular Endothelial CellsPotent growth inhibitionIC50 < 50 nM (4h treatment)
MS1 Murine Microvascular Endothelial CellsInhibition of VEGF-dependent proliferationSignificant inhibition at ≥ 10 nM

In Vivo Activity

In a mouse xenograft model of squamous cell carcinoma, this compound was well-tolerated and non-toxic, achieving a 30% reduction in tumor size at a dose of 8 mg/kg/day administered via intraperitoneal injections.[1][2][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

MTT Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate1 Incubate (e.g., 24, 48, 72h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

Workflow for the MTT cell viability assay.

Protocol: [1][5][12]

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

Apoptosis Assay Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cells analyze->end

Workflow for the Annexin V/PI apoptosis assay.

Protocol: [13][14]

  • Treat cells with this compound for the desired time.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Cell Cycle Analysis Workflow start Treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol (B145695) harvest->fix wash Wash to remove ethanol fix->wash stain Stain with Propidium Iodide (PI) and RNase A wash->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Determine cell cycle distribution analyze->end

Workflow for cell cycle analysis using PI staining.

Protocol: [7][13][15]

  • Treat cells with this compound for the desired duration.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

  • Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Western Blot Workflow start Treat cells and prepare lysates quantify Quantify protein concentration start->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to membrane separate->transfer block Block non-specific binding sites transfer->block probe_primary Incubate with primary antibody block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect end Analyze protein expression detect->end

General workflow for Western blot analysis.

Protocol: [1][5]

  • After treatment with this compound, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, p-p38, p-4E-BP1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Anti-Angiogenesis Assay (BrdU Incorporation Assay)

BrdU Incorporation Assay Workflow start Seed endothelial cells starve Serum-starve cells start->starve treat Pre-treat with this compound starve->treat stimulate Stimulate with VEGF and add BrdU treat->stimulate incubate Incubate to allow BrdU incorporation stimulate->incubate fix_denature Fix cells and denature DNA incubate->fix_denature probe Add anti-BrdU antibody fix_denature->probe detect Add substrate and measure absorbance probe->detect end Quantify cell proliferation detect->end

Workflow for the BrdU anti-angiogenesis assay.

Protocol: [1][11][16]

  • Seed endothelial cells (e.g., HUVECs or MS1 cells) in a 96-well plate.

  • Serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) and simultaneously add BrdU labeling solution.

  • Incubate for 4-24 hours to allow for BrdU incorporation into newly synthesized DNA.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Add a peroxidase-conjugated anti-BrdU antibody and incubate.

  • Add the substrate solution and measure the colorimetric output using a microplate reader.

  • Quantify the inhibition of VEGF-induced proliferation.

In Vivo Tumorigenicity Assay

Protocol: [1][2][5]

  • Use immunocompromised mice (e.g., SCID or nude mice).

  • Inject cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 8 mg/kg/day) or a vehicle control via intraperitoneal injection for a specified duration.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound exhibits a broad spectrum of biological activities, with its anti-cancer and anti-angiogenic properties being of particular interest for therapeutic development. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways underscores its potential as a multi-targeted anti-neoplastic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the mechanisms of action and therapeutic applications of this promising natural compound. Future studies should focus on optimizing its in vivo efficacy, elucidating its precise molecular targets, and exploring its potential in combination therapies.

References

Unraveling the Molecular Intricacies of Fusarochromanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fusarochromanone (FC101), a mycotoxin produced by various Fusarium species, has garnered significant attention in the scientific community for its potent anti-cancer and anti-angiogenic properties. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the known molecular targets of this compound and the signaling pathways it modulates. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key cellular processes it influences.

Core Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling cascades within the cell, primarily impacting apoptosis, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the mammalian Target of Rapamycin (mTOR) pathway.[1][2]

Induction of Extrinsic Apoptosis

This compound is a potent inducer of apoptosis, primarily through the extrinsic, or death receptor-mediated, pathway.[1][2] This is characterized by the activation of initiator caspase-8, which in turn activates executioner caspase-3.[1][2] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][2][3] Notably, this compound's pro-apoptotic activity does not appear to involve the intrinsic mitochondrial pathway, as the expression levels of Bcl-2 family proteins such as Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, and BAX remain unaffected.[1][2] However, some studies have reported a downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, alongside an upregulation of the pro-apoptotic protein Bad.[3][4] Furthermore, this compound has been shown to induce the translocation of Apoptosis Inducing Factor (AIF) from the cytoplasm to the nucleus, suggesting a potential caspase-independent component to its cell death mechanism.[3]

G FC101 This compound (FC101) DeathReceptor Death Receptor (e.g., FAS, TNF-αR) FC101->DeathReceptor Induces Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

This compound-induced extrinsic apoptosis pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and stress response. This compound has been shown to differentially modulate this pathway. Specifically, it induces the phosphorylation and activation of p38 MAPK in a concentration-dependent manner, which is often associated with cellular stress and apoptosis.[1][2] In contrast, this compound does not affect the phosphorylation of ERK1/2, kinases typically linked to cell survival and proliferation.[1][2]

A key mechanism underlying this compound's effect on the MAPK pathway is the induction of Reactive Oxygen Species (ROS).[5][6] This increase in ROS leads to the inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PP5).[5][6] These phosphatases normally act as negative regulators of the c-Jun N-terminal kinase (JNK) cascade. Consequently, their inhibition by this compound-induced ROS results in the sustained activation of JNK, which contributes significantly to apoptotic cell death.[3][5][6]

G cluster_mapk MAPK Pathway FC101 This compound (FC101) ROS ROS FC101->ROS Induces p38 p38 MAPK FC101->p38 Activates PP2A PP2A ROS->PP2A Inhibits PP5 PP5 ROS->PP5 Inhibits JNK JNK PP2A->JNK Dephosphorylates PP5->JNK Dephosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Modulation of the MAPK pathway by this compound.
Inhibition of the mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound acts as an inhibitor of this pathway.[1][2] Its inhibitory effect is evidenced by the reduced phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a key downstream effector of mTORC1.[1][2] By inhibiting the mTOR pathway, this compound can arrest the cell cycle and suppress protein synthesis, contributing to its anti-proliferative effects.

Cell Cycle Arrest at G1 Phase

Consistent with its anti-proliferative and mTOR-inhibitory activities, this compound induces a G1 phase arrest in the cell cycle.[3][4] This is achieved through the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and Cdc25A.[3][4] Concurrently, this compound upregulates the expression of CDK inhibitors p21Cip1 and p27Kip1.[4] The net effect of these changes is a decrease in the phosphorylation of the Retinoblastoma protein (Rb), a critical step for progression from G1 to S phase.[3][4]

Anti-Angiogenic Effects

This compound exhibits potent anti-angiogenic activity by inhibiting the proliferation of endothelial cells.[7][8][9] This effect is mediated, at least in part, by its ability to block the proliferative signals induced by Vascular Endothelial Growth Factor-A (VEGF-A).[7][8][9]

Other Kinase Inhibition

Recent studies have also explored the effects of this compound derivatives on other protein kinases. These derivatives have been shown to inhibit the activity of Abelson murine leukemia viral oncogene homolog 1 (ABL1), Janus kinase 3 (JAK3), and Ephrin type-B receptor 1 (EphB1), suggesting a broader range of potential therapeutic applications.[5][10]

Quantitative Data on this compound Activity

The potency of this compound and its derivatives has been quantified in various studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and binding constants.

Table 1: In Vitro Growth Inhibitory Effects of this compound (FC101)

Cell LineCell TypeIC50 RangeReference(s)
HaCatPre-malignant skin10 nM - 2.5 µM[1][8][9][11]
P9-WTMalignant skin10 nM - 2.5 µM[1][8][9][11]
MCF-7Low malignant breast10 nM - 2.5 µM[1][8][9][11]
MDA-231Malignant breast10 nM - 2.5 µM[1][8][9][11]
SV-HUCPre-malignant bladder10 nM - 2.5 µM[1][8][9][11]
UM-UC14Malignant bladder10 nM - 2.5 µM[1][8][9][11]
PC3Malignant prostate10 nM - 2.5 µM[1][8][9][11]
Human Microvascular Endothelial CellsEndothelial~50 nM[1]
MS1Mouse microvascular endothelial< 50 nM[2]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

DerivativeTarget KinaseIC50 (µM)Reference(s)
Deacetamidofusarochrom-2′,3-dieneABL123.83[5][10]
Deacetamidofusarochrom-2′,3-dieneJAK325.48[5][10]
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromoneEphB11.42[5]
2,2-dimethyl-5-amino-6-(2′E-ene-4′-hydroxylbutyryl)-4-chromoneJAK325.16[5]

Table 3: Binding Affinity

MoleculeBinding PartnerBinding Constant (K)Reference(s)
This compound (FC101)Bovine Serum Albumin (BSA)2.47 ± 0.17 x 10⁸[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is designed to detect changes in the expression and phosphorylation status of target proteins such as p-4E-BP1, p-p38, and cleaved caspases.

G cluster_workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-p-p38, anti-cleaved caspase-3) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

A typical workflow for Western Blot analysis.
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., rabbit anti-p-p38, rabbit anti-cleaved caspase-3, rabbit anti-p-4E-BP1) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following this compound treatment.

  • Cell Preparation and Fixation:

    • Culture and treat cells with this compound as required.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.

    • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

BrdU Incorporation Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation, particularly useful for assessing the anti-angiogenic effects of this compound on endothelial cells.

  • Cell Labeling:

    • Seed endothelial cells in a 96-well plate and treat with this compound in the presence or absence of a mitogen like VEGF.

    • Add BrdU labeling solution to the culture medium and incubate for 2-24 hours to allow for incorporation into newly synthesized DNA.

  • Detection (ELISA-based):

    • Fix the cells and denature the DNA using a fixing/denaturing solution.

    • Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Wash the wells to remove unbound antibody.

    • Add a substrate that is converted by the enzyme into a colored product.

    • Measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

This compound is a multi-faceted compound with a complex mechanism of action that involves the modulation of several critical signaling pathways. Its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and arrest the cell cycle underscores its potential as a lead compound in the development of novel cancer therapeutics. This technical guide provides a solid foundation for researchers to further investigate the molecular targets of this compound and to design experiments aimed at harnessing its therapeutic potential. The detailed protocols and visual aids are intended to facilitate the replication and extension of the key findings in this exciting area of research.

References

Fusarochromanone: A Mycotoxin in Animal Feed - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarochromanone (FC101) is a mycotoxin produced predominantly by the fungus Fusarium equiseti, a common contaminant of cereal grains and animal feedstuffs.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its impact as a contaminant in animal feed, its toxicological effects, and the underlying molecular mechanisms of its action. The guide summarizes key quantitative data, details common experimental protocols for its study, and visualizes the critical signaling pathways it modulates. This document is intended to be a comprehensive resource for researchers in toxicology, animal health, and drug development.

Introduction

Mycotoxins are secondary metabolites produced by various fungi that can contaminate a wide range of agricultural commodities, posing a significant threat to animal and human health.[3][4] this compound, a chromanone derivative, has been identified as a notable mycotoxin associated with specific animal health issues, particularly in poultry.[5] Its presence in animal feed is a cause for concern due to its toxicological properties.[1][2] Beyond its role as a toxin, this compound has also garnered interest for its potent anti-angiogenic and anti-cancer activities, making it a molecule of interest for drug development.[6] This guide will focus on its role as a mycotoxin in animal feed.

Chemical Structure and Properties

This compound is characterized by a chromanone ring structure with two geminal methyl groups at the C-2 position and an alternating β-keto-amine group.[7]

  • Molecular Formula: C₁₅H₂₀N₂O₄[7]

  • Molecular Weight: 292.33 g/mol [7]

  • Synonyms: FC-101, TDP-1[7]

This compound in Animal Feed

Producing Fungi

The primary producer of this compound is Fusarium equiseti, a fungus frequently found on various decaying cereal plants.[1][2] While other Fusarium species have been screened, the biosynthesis of this compound appears to be rare and is most consistently associated with isolates of F. equiseti.[8]

Occurrence and Contamination Levels

This compound has been detected as a naturally occurring contaminant in animal feed, particularly in pelleted feed samples for poultry.[9] Studies have identified its presence in feed associated with outbreaks of tibial dyschondroplasia (TD) in broiler chickens.[9][10]

Animal Feed Concentration Range (µg/kg) Associated Condition Reference
Pelleted Chicken Feed4 - 59Tibial Dyschondroplasia (TD)[9][11][12]

Table 1: Reported concentrations of this compound in contaminated animal feed.

Toxicological Effects in Animals

The most well-documented toxic effect of this compound in animals is tibial dyschondroplasia (TD) in chickens.[5][9] TD is a skeletal abnormality characterized by a plug of avascular cartilage in the proximal tibiotarsus, leading to bone deformities.[13] In addition to TD, this compound can also cause a dilation and thickening of the proventriculus wall in poultry.[5]

Cellular and Molecular Mechanisms of Action

This compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest in a variety of cell types.[1][2][14] Its molecular mode of action involves the modulation of several key signaling pathways.[15]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death.[1][16] It can trigger apoptosis through both caspase-dependent and -independent mechanisms.[2][14]

  • Extrinsic Apoptosis Pathway: this compound activates the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.[15] This leads to the cleavage and activation of caspase-8 and subsequently caspase-3, culminating in the degradation of cellular components and apoptotic cell death.[15] The cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a hallmark of this process.[15][16]

  • Intrinsic Apoptosis Pathway: The mycotoxin also influences the intrinsic (mitochondrial) apoptosis pathway by downregulating the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xL, while upregulating the pro-apoptotic protein BAD.[2][16]

Cell Cycle Arrest

This compound has been shown to induce G1 cell cycle arrest.[1][2][14] This is achieved by:

  • Downregulating the expression of key cell cycle proteins including cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A.[14][16]

  • Upregulating the expression of CDK inhibitors p21Cip1 and p27Kip1.[14][16] These actions lead to the hypophosphorylation of the retinoblastoma protein (Rb), a critical regulator of the G1/S transition.[16]

Modulation of Signaling Pathways

This compound's biological effects are mediated through its influence on several critical intracellular signaling pathways.[15][17]

  • MAPK Pathway: this compound can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis.[15]

  • mTOR Pathway: It inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[15] This is evidenced by the reduced phosphorylation of 4E-BP1, a downstream effector of mTOR.

  • JNK Pathway: The activation of the c-Jun N-terminal kinase (JNK) pathway is another mechanism of this compound-induced cell death.[6][13][17] This activation is linked to the induction of reactive oxygen species (ROS), which in turn inhibit protein phosphatases 2A (PP2A) and 5 (PP5).[13][17]

Quantitative Data on Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[18][19]

Cell Line Cell Type IC50 Range Reference
HaCatPre-malignant skin10nM - 2.5µM[6][18][19]
P9-WTMalignant skin10nM - 2.5µM[6][18][19]
MCF-7Low malignant breast10nM - 2.5µM[6][18][19]
MDA-MB-231Malignant breast10nM - 2.5µM[6][18][19]
SV-HUCPre-malignant bladder10nM - 2.5µM[6][18][19]
UM-UC14Malignant bladder10nM - 2.5µM[6][18][19]
PC3Malignant prostate10nM - 2.5µM[6][18][19]
RPE-1Retinal Pigment Epithelial0.058 µM
HCT-116Colon Carcinoma0.170 µM
U2OSOsteosarcoma0.232 µM

Table 2: In-vitro growth inhibitory effects (IC50) of this compound on various cell lines.

Experimental Protocols

The study of this compound's biological effects relies on a number of key experimental techniques. Detailed protocols for these assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) in 100 µl of culture medium.[16]

  • Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition: After incubation, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.[16]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[16]

  • Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.[16]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Preparation: Induce apoptosis in cells by treating with this compound. Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.[6]

  • Staining: To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of PI.[18]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][18]

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.[2][14]

  • Washing: Wash the cells twice with PBS.[2]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) to degrade RNA and prevent its staining by PI. Incubate for at least 5 minutes at room temperature.[14]

  • PI Staining: Add PI solution (e.g., 50 µg/ml) to the cells.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.[2]

Western Blotting

Western blotting is a technique used to detect and quantify specific proteins in a sample.[17]

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.[17]

Protocol:

  • Protein Extraction: Lyse cells treated with this compound in a suitable lysis buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[19]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[19]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[19]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[19]

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[19]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Fusarochromanone_Apoptosis_Pathway FC101 This compound (FC101) DeathReceptor Death Receptor FC101->DeathReceptor Activates Bcl2_family Anti-apoptotic Proteins (Bcl-2, Mcl-1, Bcl-xL) FC101->Bcl2_family Inhibits BAD Pro-apoptotic Protein (BAD) FC101->BAD Upregulates Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage PARP PARP ActiveCaspase3->PARP Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage Mitochondria Mitochondria Bcl2_family->Mitochondria BAD->Mitochondria Mitochondria->Caspase3

Caption: this compound-induced apoptosis signaling pathways.

Fusarochromanone_MAPK_mTOR_Pathway FC101 This compound (FC101) p38_MAPK p38 MAPK FC101->p38_MAPK Activates mTOR mTOR FC101->mTOR Inhibits Apoptosis Apoptosis p38_MAPK->Apoptosis p_4E_BP1 p-4E-BP1 mTOR->p_4E_BP1 Cell_Proliferation_Growth Cell Proliferation & Growth mTOR->Cell_Proliferation_Growth p_4E_BP1->Cell_Proliferation_Growth Fusarochromanone_JNK_Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS Induces PP2A_PP5 PP2A & PP5 ROS->PP2A_PP5 Inhibits JNK JNK PP2A_PP5->JNK Inhibits Cell_Death Cell Death JNK->Cell_Death Experimental_Workflow start Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Protein Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Preliminary Toxicity Studies of Fusarochromanone (FC101): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti, commonly found on decaying cereal plants.[1] Historically, FC101 has been identified as a toxic agent, originally discovered as the cause of avian tibial dyschondroplasia (ATD) in broiler chickens and suspected as an etiological factor in Kashin-Beck disease, a chronic osteochondropathy, in children.[1] Despite its toxic origins, recent research has unveiled its potent biological activities, including significant anti-angiogenic and anti-cancer properties, positioning it as a promising lead candidate for therapeutic development.[2][3] FC101 demonstrates a compelling dual-profile: it is a powerful cytotoxic agent against various cancer cell lines while showing high selectivity and low toxicity toward normal tissues in preliminary studies.[2][3][4]

This technical guide provides a consolidated overview of the preliminary toxicity studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its molecular mechanisms of action to support further research and development.

In Vitro Toxicity Profile

The majority of toxicity data for FC101 comes from in vitro studies, which have consistently demonstrated its potent cytotoxic and anti-proliferative effects against a wide array of cell lines.

Cytotoxicity

FC101 exhibits potent growth-inhibitory effects across numerous human cancer cell lines, with IC50 values frequently in the nanomolar to low micromolar range.[2][3] A notable characteristic is its differential effect, showing significantly higher potency against cancerous cells compared to their normal counterparts.[4] For instance, the growth of normal melanocytes was only inhibited at concentrations 100 to 200 times higher than those effective against melanoma cell lines.[4]

Cell LineCell TypePotency MetricConcentrationReference
UM-UC14Malignant BladderIC5010 nM - 2.5 µM Range[2][3]
MS1Murine Microvascular EndothelialIC50< 50 nM[5]
HEK293Human Embryonic KidneyIC50~0.07 µM[1]
RPE-1Retinal Pigment EpitheliumEC500.058 µM[6]
COS7Monkey Kidney FibroblastIC50~0.1 µM[1]
HCT-116Human Colon CarcinomaEC500.170 µM[6]
U2OSHuman OsteosarcomaEC500.232 µM[6]
HaCatPre-malignant SkinIC5010 nM - 2.5 µM Range[2][3]
P9-WTMalignant SkinIC5010 nM - 2.5 µM Range[2][3]
MCF-7Low Malignant BreastIC5010 nM - 2.5 µM Range[2][3]
MDA-231Malignant BreastIC5010 nM - 2.5 µM Range[2][3]
PC3Malignant ProstateIC5010 nM - 2.5 µM Range[2][3]
Effects on Cell Cycle

FC101 is a potent inducer of cell cycle arrest, which is a primary mechanism for its anti-proliferative effects. In multiple cell lines, including COS7 and HEK293, FC101 induces arrest at the G0/G1 phase in a concentration-dependent manner.[1] This arrest is biochemically characterized by the downregulation of key cell cycle progression proteins, including cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and Cdc25A.[1] Concurrently, FC101 upregulates the expression of CDK inhibitors p21Cip1 and p27Kip1, leading to the hypophosphorylation of the Retinoblastoma (Rb) protein.[1]

In Vivo Toxicity Profile

In vivo data on FC101 is limited but provides crucial insights into its tolerability and efficacy. The available studies suggest that FC101 is less potent in vivo than in vitro, a common observation for many bioactive natural compounds.[5]

Animal Models and Observations

The most relevant pre-clinical study involved a mouse xenograft model of squamous cell carcinoma (SCC).[2][3]

Study TypeAnimal ModelDosing RegimenKey ObservationsReference
Xenograft Tumor ModelSCID Beige Mice8 mg/kg/day, IP injection, 5 days/weekWell-tolerated; Non-toxic to normal tissues; Achieved a 30% reduction in tumor size.[2][3]
Avian ModelBroiler ChickensContaminated FeedInduces Avian Tibial Dyschondroplasia (ATD).[1]

To date, formal acute toxicity studies to determine the median lethal dose (LD50) have not been reported in the available literature.

Mechanisms of Action and Toxicity

FC101 exerts its cytotoxic effects through the modulation of multiple, interconnected signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

FC101 is a known inducer of apoptosis.[2] One of its primary mechanisms involves the activation of the extrinsic apoptotic pathway. This is evidenced by the activation of caspase-8 and the subsequent cleavage and activation of caspase-3, which leads to the cleavage of Poly (ADP-ribose) polymerase (PARP).[5] However, reports on the involvement of the intrinsic (mitochondrial) pathway are conflicting. One study reported no change in the expression of Bcl-2 family proteins[5], while another observed the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and upregulation of the pro-apoptotic protein BAD.[1] Furthermore, the inability of a pan-caspase inhibitor to completely prevent FC101-induced cell death suggests that a caspase-independent mechanism may also contribute to its activity.[1]

G FC101 This compound (FC101) Casp8 Caspase-8 Activation FC101->Casp8 Bcl2 Bcl-2 Family Proteins (Conflicting Reports) FC101->Bcl2 Casp_Ind Caspase-Independent Pathway FC101->Casp_Ind Casp3 Caspase-3 Activation Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Casp_Ind->Apoptosis G FC101 This compound (FC101) ROS ROS Production FC101->ROS PP2A PP2A / PP5 ROS->PP2A JNK JNK Pathway Activation PP2A->JNK Normally inhibits Death Cell Death JNK->Death G cluster_0 MAPK Pathway cluster_1 mTOR Pathway p38 p38 MAPK Activation Stress Stress Response / Cell Death p38->Stress mTOR mTOR Inhibition Growth Cell Proliferation / Growth Arrest mTOR->Growth FC101 This compound (FC101) FC101->p38 FC101->mTOR G cluster_0 Start Seed Cells in Appropriate Culture Vessel Treat Treat with FC101 (Dose-Response / Time-Course) Start->Treat Harvest Harvest Cells / Supernatant Treat->Harvest MTT Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest->MTT FACS Cell Cycle / Apoptosis (Flow Cytometry) Harvest->FACS WB Protein Expression (Western Blot) Harvest->WB

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Fusarochromanone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone is a mycotoxin produced by various species of the Fusarium genus, most notably Fusarium equiseti.[1][2][3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including anti-angiogenic and anti-cancer properties.[4][5][6][7] this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for further investigation in drug development.[4][5][7] The mechanism of action for its cytotoxic effects involves the induction of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway.[6][7][8] This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, intended to aid researchers in obtaining this valuable compound for further study.

Data Presentation

Table 1: Fungal Strains and Culture Conditions for this compound Production
Fungal StrainCulture MediumIncubation TimeReference
Fusarium equiseti 'Alaska 2-2'Autoclaved RiceTime-course studies conducted[9][10][11][12][13]
Fusarium equiseti 'Alaska 2-2'Czapek-Dox medium with soybean peptoneTime-course studies conducted[9][10][11]
Fusarium equiseti R-4482Barley> 1 week[2][3]
Fusarium equiseti R-6137Barley> 1 week[2][3]
Fusarium equiseti R-8508Potato> 1 week[2][3]
Fusarium equiseti UBOCC-A-117302Czapek-Dox mediumNot specified[8][14][15][16]
Fusarium fujikuroiPotato Dextrose Broth4 weeks[17]
Table 2: Extraction and Purification Summary
Extraction Solvent(s)Purification MethodsYield/PurityReference
Chloroform, Methanol, Ammonium Hydroxide (80:20:1)Thin-Layer Chromatography (TLC)Qualitative detection[2]
Dichloromethane/Ethyl Acetate (B1210297) (1:1)Flash Chromatography, Semi-preparative HPLC5.1 mg of this compound[14]
Ethyl AcetateGravity Column ChromatographyNot specified[17]
Methanol/Chloroform (1:1)Not specifiedNot specified[18]

Experimental Protocols

Protocol 1: Fungal Culture for this compound Production

This protocol is a generalized procedure based on commonly used methods for culturing Fusarium equiseti for the production of this compound.

Materials:

  • Fusarium equiseti strain (e.g., 'Alaska 2-2')

  • Solid Culture Medium: Rice or Barley

  • Liquid Culture Medium: Czapek-Dox Broth supplemented with 1-5% soybean peptone

  • Erlenmeyer flasks

  • Autoclave

  • Incubator

Procedure:

  • Solid Culture:

    • Place 100 g of rice or barley in a 500 mL Erlenmeyer flask and add 100 mL of distilled water.

    • Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

    • Inoculate the cooled, sterile medium with a small agar (B569324) plug containing the mycelium of Fusarium equiseti.

    • Incubate the flasks at 25°C in the dark for 2-4 weeks.

  • Liquid Culture:

    • Prepare Czapek-Dox broth according to the manufacturer's instructions and supplement with 1% soybean peptone. High peptone content can stimulate the synthesis of this compound.[1][10]

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 15 minutes.

    • Inoculate the cooled, sterile broth with a mycelial suspension of Fusarium equiseti.

    • Incubate the flasks on a rotary shaker at 150 rpm at 25°C for 2-3 weeks.

Protocol 2: Extraction of this compound

This protocol outlines the extraction of this compound from both solid and liquid fungal cultures.

Materials:

  • Fungal culture (solid or liquid)

  • Extraction Solvents:

    • For solid culture: Chloroform:Methanol:Ammonium Hydroxide (80:20:1, v/v/v) or Ethyl Acetate

    • For liquid culture: Dichloromethane:Ethyl Acetate (1:1, v/v) or Chloroform

  • Blender (for solid culture)

  • Separatory funnel (for liquid culture)

  • Rotary evaporator

  • Glass wool

Procedure:

  • From Solid Culture:

    • Harvest the fungal biomass and substrate from the culture flasks.

    • Homogenize the entire culture material in a blender with the extraction solvent (e.g., 500 mL of Chloroform:Methanol:Ammonium Hydroxide for every 100 g of culture).

    • Filter the homogenate through glass wool to remove solid particles.

    • Concentrate the filtrate to dryness using a rotary evaporator.

  • From Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of the extraction solvent (e.g., Dichloromethane:Ethyl Acetate) in a separatory funnel.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

This protocol describes the purification of this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., cyclohexane (B81311), ethyl acetate, methanol, acetonitrile (B52724), water)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

Procedure:

  • Preliminary Detection by TLC:

    • Dissolve a small amount of the crude extract in methanol.

    • Spot the dissolved extract onto a silica gel TLC plate alongside a this compound standard, if available.

    • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 95:5).

    • Visualize the plate under UV light (364 nm). This compound will appear as a characteristic bright blue fluorescent spot.[2][3]

  • Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., cyclohexane).

    • Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.[14]

    • Collect fractions and analyze them by TLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

  • High-Performance Liquid Chromatography (Final Purification):

    • Dissolve the partially purified extract from column chromatography in the HPLC mobile phase.

    • Inject the sample into an HPLC system equipped with a reverse-phase C18 column.

    • Elute with a gradient of acetonitrile and water, often with the addition of 0.1% formic acid.[14] A typical gradient might be from 10% to 100% acetonitrile over 30 minutes.[14]

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.[8][14][16]

    • Confirm the purity of the collected fraction by re-injection into the HPLC and by other analytical techniques such as mass spectrometry and NMR.[1][12][19]

Visualizations

Experimental Workflow

Fusarochromanone_Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Culture Inoculation of Fusarium equiseti Solid_Culture Solid Culture (Rice/Barley) Culture->Solid_Culture Liquid_Culture Liquid Culture (Czapek-Dox + Peptone) Culture->Liquid_Culture Solid_Extraction Homogenization & Filtration Solid_Culture->Solid_Extraction Liquid_Extraction Liquid-Liquid Extraction Liquid_Culture->Liquid_Extraction Extraction Solvent Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Solid_Extraction->Extraction Liquid_Extraction->Extraction TLC TLC Analysis (Detection) Crude_Extract->TLC Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC HPLC (C18 Column) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway of this compound-Induced Cell Death

Fusarochromanone_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PP2A Protein Phosphatase 2A (PP2A) ROS->PP2A PP5 Protein Phosphatase 5 (PP5) ROS->PP5 JNK_Pathway JNK Pathway Activation PP2A->JNK_Pathway PP5->JNK_Pathway Apoptosis Apoptosis / Cell Death JNK_Pathway->Apoptosis

Caption: this compound-Induced JNK-Mediated Apoptosis Pathway.

References

Total Synthesis of Fusarochromanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis methods for Fusarochromanone (also known as FC-101), a mycotoxin with significant anti-angiogenic and anti-cancer properties. The unique structure of this compound, characterized by a chromanone core and a chiral amino alcohol side chain, has presented a considerable challenge to synthetic chemists. This document outlines the key synthetic strategies that have been developed, with a focus on providing detailed experimental protocols for pivotal reactions and summarizing quantitative data for comparative analysis.

Introduction

This compound is a fungal metabolite isolated from various Fusarium species. Its potent biological activities, including the inhibition of angiogenesis and cytotoxicity towards various cancer cell lines, have made it an attractive target for total synthesis. The development of efficient synthetic routes is crucial for the preparation of analogs for structure-activity relationship (SAR) studies and the potential development of new therapeutic agents. This document details two prominent convergent synthetic strategies that have been conceptualized for the synthesis of this complex natural product.

Convergent Synthetic Strategies

The total synthesis of this compound has been approached through convergent strategies, which involve the independent synthesis of key fragments followed by their coupling. This approach is generally more efficient for complex molecules than a linear synthesis. The primary disconnection for this compound is typically between the chromanone core and the C6 side chain.

Strategy 1: The First Total Synthesis Approach

The first total synthesis of (+)-Fusarochromanone was a landmark achievement that provided the first synthetic access to this molecule. This convergent route is characterized by an eight-step longest linear sequence and relies on a key transition metal-catalyzed cross-coupling reaction to unite the two main fragments.[1]

Key Features:

  • Convergent Approach: Synthesis of an iodobenzopyranone core and a halozincate side-chain derivative independently.

  • Regioselective Nitration: A crucial step in the functionalization of the aromatic ring of the chromanone core.

  • Transition Metal-Catalyzed Coupling: Formation of the C-C bond between the chromanone and the side chain.

The overall synthetic workflow for this strategy is depicted below.

cluster_0 Synthesis of Chromanone Core cluster_1 Synthesis of Side Chain A Substituted Acetophenone B Benzopyranone Intermediate A->B Cyclization C Iodobenzopyranone B->C Iodination F Transition Metal-Catalyzed Coupling C->F D Amino Acid Derivative E Halozincate Side-Chain D->E Functional Group Manipulation E->F G (+)-Fusarochromanone F->G Deprotection

Caption: Convergent synthesis of (+)-Fusarochromanone.

Due to the limited availability of published data for this specific route, a comprehensive quantitative summary is not possible. The longest linear sequence is reported to be eight steps.[1]

1. Regioselective Aromatic Nitration of the Benzopyranone Intermediate:

  • Reaction: Introduction of a nitro group at a specific position on the aromatic ring of the benzopyranone intermediate.

  • Reagents & Conditions: A mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) is typically used for nitration. The regioselectivity will be directed by the existing substituents on the aromatic ring.

  • Protocol:

    • Dissolve the benzopyranone intermediate in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Synthesis of the Halozincate Side-Chain Component:

  • Reaction: Conversion of a protected amino acid derivative into an organozinc reagent.

  • Reagents & Conditions: This typically involves the formation of an organolithium or Grignard reagent from a halide precursor, followed by transmetalation with a zinc halide (e.g., ZnCl₂).

  • Protocol:

    • Prepare a solution of the appropriate halide precursor of the side chain in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise.

    • After stirring for a short period, add a solution of anhydrous zinc chloride in the same solvent.

    • Allow the mixture to warm to room temperature and stir until the formation of the organozinc reagent is complete. This reagent is typically used in situ for the subsequent coupling reaction.

3. Transition Metal-Catalyzed Coupling Reaction:

  • Reaction: Palladium-catalyzed cross-coupling of the iodobenzopyranone with the halozincate side-chain (a Negishi coupling).

  • Reagents & Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is used in an anhydrous aprotic solvent.

  • Protocol:

    • To a solution of the iodobenzopyranone and the palladium catalyst in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add the freshly prepared solution of the halozincate side-chain.

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the coupled product by column chromatography.

Strategy 2: Sonogashira Coupling Approach

A second synthetic strategy, pursued by the research group of Mahdavian, also employs a convergent approach. A key intermediate in this synthesis is a 6-iodo-4-chromanone, which is designed for a subsequent coupling reaction to introduce the side chain. While not explicitly detailed as a Sonogashira coupling in the available abstracts, this type of palladium- and copper-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp) bonds, which could be a key step in constructing the side chain.

Key Features:

  • Convergent Strategy: Synthesis of a 6-iodo-4-chromanone core.

  • Potential Sonogashira Coupling: A plausible method for attaching a side-chain precursor containing a terminal alkyne.

  • Side-Chain Synthesis: A novel pathway for synthesizing the unique multifunctional four-carbon side chain.

The logical workflow for this synthetic approach is illustrated below.

cluster_0 Synthesis of Chromanone Core cluster_1 Synthesis of Side Chain A Functionalized Phenol B 6-Iodo-4-Chromanone A->B Multi-step Synthesis E Sonogashira Coupling B->E C Simple Precursor D Terminal Alkyne Side-Chain C->D Functionalization D->E F This compound E->F Further Transformations (Reduction, Deprotection)

Caption: Plausible Sonogashira coupling-based synthesis.

As this strategy is derived from research in progress and abstracts, detailed quantitative data such as overall yield and step-by-step efficiencies are not yet publicly available.

1. Synthesis of 6-Iodo-4-Chromanone:

  • Reaction: Introduction of an iodine atom at the C6 position of the chromanone ring, likely from a precursor with a suitable activating or directing group.

  • Reagents & Conditions: Electrophilic iodination using reagents like N-iodosuccinimide (NIS) or iodine with an oxidizing agent in the presence of an acid catalyst.

  • Protocol:

    • Dissolve the chromanone precursor in a suitable solvent (e.g., acetonitrile, dichloromethane).

    • Add the iodinating agent (e.g., NIS) and a catalytic amount of an acid (e.g., trifluoroacetic acid).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

    • Quench the reaction with a solution of sodium thiosulfate.

    • Extract the product, wash the organic layer, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

2. Sonogashira Coupling Reaction:

  • Reaction: Palladium- and copper-catalyzed coupling of the 6-iodo-4-chromanone with a terminal alkyne representing the side-chain precursor.

  • Reagents & Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent (e.g., THF, DMF).

  • Protocol:

    • To a solution of the 6-iodo-4-chromanone and the terminal alkyne side-chain in a degassed solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

    • Stir the reaction at room temperature or with mild heating until completion.

    • Filter the reaction mixture to remove the catalyst and base salts.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain the coupled product.

3. Post-Coupling Transformations:

  • Reaction: The alkyne introduced via the Sonogashira coupling would require further transformations, such as reduction to the corresponding alkane and functional group manipulations (e.g., reduction of a ketone, deprotection of an amine) to complete the synthesis of the this compound side chain.

  • Example Protocol (Alkyne Reduction):

    • Dissolve the alkyne-containing intermediate in a solvent like ethanol (B145695) or ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the reduced product.

Conclusion

The total synthesis of this compound remains a challenging endeavor in organic chemistry. The convergent strategies outlined in these application notes provide a framework for the synthesis of this potent bioactive molecule and its analogs. The first total synthesis established a viable route using a key cross-coupling reaction. The more recent efforts exploring a potential Sonogashira coupling highlight the ongoing innovation in the field. The detailed protocols for the key transformations serve as a valuable resource for researchers aiming to synthesize this compound and to develop novel derivatives with improved therapeutic potential. Further research to fully elucidate and optimize these synthetic routes will be crucial for advancing the drug discovery process for this promising class of compounds.

References

Application Notes: Quantification of Fusarochromanone (FC101) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by various Fusarium species, notably Fusarium equiseti. It has garnered significant interest in the scientific community due to its diverse biological activities, including immunosuppressive and anti-angiogenic properties, as well as its potential role in avian tibial dyschondroplasia. Accurate and reliable quantification of FC101 is crucial for toxicological assessments, pharmacological studies, and quality control of agricultural commodities. This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection.

The described method is based on established principles of reversed-phase chromatography for the analysis of mycotoxins and other small organic molecules.[1][2][3] A C18 column is utilized for the separation, which is a common stationary phase for mycotoxin analysis.[1] The mobile phase consists of a gradient of acetonitrile (B52724) and water, a widely used solvent system in RP-HPLC.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interferences and ensure the longevity of the HPLC column.[4][5] The following is a general procedure for extracting FC101 from a solid matrix (e.g., fungal culture, contaminated feed).

Materials:

  • This compound (FC101) analytical standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid (optional mobile phase modifier)

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

  • 0.22 µm syringe filters

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v).

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

    • Elute FC101 with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following HPLC conditions are a starting point and may require optimization for specific matrices or instrumentation.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm
Method Validation Parameters

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6] Key validation parameters are summarized in the table below with typical expected values.

ParameterSpecification
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 2%
Specificity No interfering peaks at the retention time of FC101

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 1: Calibration Curve Data for FC101 Quantification

Concentration (µg/mL)Peak Area (mAU*s)
0.115,234
0.576,170
1.0152,340
5.0761,700
10.01,523,400
50.07,617,000
100.015,234,000

Table 2: Method Validation Summary

ParameterResult
Linearity (R²) 0.9995
LOD (µg/mL) 0.05
LOQ (µg/mL) 0.1
Mean Recovery (%) 98.5
Intra-day Precision (%RSD) 1.2
Inter-day Precision (%RSD) 1.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis sample Homogenized Sample extraction Solvent Extraction (Acetonitrile/Water) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) C18 Cartridge supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV-Vis Detection (270 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification result Result (µg/g) quantification->result Final Concentration

Caption: Experimental workflow for FC101 quantification.

Signaling Pathways

While this document focuses on the analytical protocol, it is important to note that FC101 is studied for its effects on various signaling pathways. For instance, its anti-angiogenic properties are linked to the inhibition of pathways involving Vascular Endothelial Growth Factor (VEGF). A simplified representation of this relationship is provided below.

signaling_pathway FC101 This compound (FC101) VEGFR VEGF Receptor FC101->VEGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of angiogenesis by FC101.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound (FC101) by RP-HPLC with UV-Vis detection. The methodology, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable framework for researchers in various fields. The provided workflows and diagrams serve to visually simplify the experimental and conceptual aspects of FC101 analysis and its biological relevance. Adherence to this protocol, with appropriate optimization and validation, will ensure accurate and reproducible quantification of this important mycotoxin.

References

LC-MS/MS method for Fusarochromanone detection in grain

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Protocol for the Detection of Fusarochromanone in Grain

Application Note

Introduction

This compound (FC) is a mycotoxin produced by several species of Fusarium fungi, most notably Fusarium equiseti. This fungus is a common pathogen of cereal crops such as wheat, corn, and barley. FC has been implicated in animal health issues, particularly tibial dyschondroplasia in poultry, a disease causing cartilage abnormalities. Given its potential toxicity and the prevalence of its producing fungi in staple grains, sensitive and specific methods are required to monitor its presence in the food and feed supply chain to ensure safety and compliance with regulatory standards.

This document provides a detailed protocol for the quantitative analysis of this compound in grain matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a common "dilute-and-shoot" or QuEChERS-style extraction followed by reversed-phase chromatographic separation and detection by Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.

Principle of the Method

The method involves three main stages:

  • Sample Preparation: The grain sample is first homogenized to ensure uniformity. This compound is then extracted from the grain matrix into an organic/aqueous solvent mixture (typically acetonitrile (B52724) and water). An optional cleanup step using dispersive solid-phase extraction (dSPE) can be employed to remove matrix interferences.

  • LC Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. This compound is separated from other sample components on a reversed-phase C18 analytical column using a gradient elution of water and an organic solvent (methanol or acetonitrile) containing additives to improve ionization.

  • MS/MS Detection: The analyte eluting from the LC column is ionized, typically using Electrospray Ionization (ESI). The tandem mass spectrometer is operated in MRM mode to selectively detect and quantify this compound. A specific precursor ion is isolated and fragmented to produce a characteristic product ion. This specific transition provides high specificity and reduces background noise, allowing for accurate quantification at low levels.

Experimental Protocols

1. Sample Preparation (Modified QuEChERS Method)

This protocol is a generalized procedure based on common multi-mycotoxin extraction methods.[1][2]

  • 1.1. Homogenization: Grind a representative portion of the grain sample (e.g., wheat, corn) to a fine powder (to pass a 1 mm sieve) using a laboratory mill. This ensures sample homogeneity.

  • 1.2. Extraction:

    • Weigh 5.0 g (± 0.1 g) of the homogenized grain powder into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of extraction solvent, typically an acetonitrile/water/formic acid mixture (79/20/1, v/v/v).[1]

    • Cap the tube tightly and shake vigorously for 60 minutes on a mechanical shaker at room temperature.

    • Centrifuge the tube at ≥ 4000 x g for 10 minutes to pellet the solid matrix components.

  • 1.3. Cleanup (Optional - Dispersive SPE): For matrices with significant interference, a dSPE cleanup is recommended. For simpler matrices or when maximum sensitivity is not required, this step can be omitted ("dilute-and-shoot").

    • Transfer a 1 mL aliquot of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing a dSPE mixture. A common mixture for mycotoxin cleanup includes 150 mg magnesium sulfate (B86663) (MgSO₄), 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.

    • Vortex the tube for 1 minute.

    • Centrifuge at ≥ 10,000 x g for 5 minutes.

  • 1.4. Final Preparation for Injection:

    • Transfer an aliquot of the final supernatant (either from step 1.2.4 or 1.3.3) into an autosampler vial.

    • Dilute the extract with a water/acetonitrile mixture (e.g., 1:1 v/v) to match the initial mobile phase conditions and reduce potential matrix effects. A common dilution is 1:10 (e.g., 100 µL extract + 900 µL of water/acetonitrile).[3]

    • Filter the diluted extract through a 0.22 µm syringe filter if particulates are visible.

2. LC-MS/MS Analysis

The following are typical parameters and should be optimized for the specific instrument in use.

  • 2.1. Liquid Chromatography (LC) Parameters:

    • System: UHPLC system compatible with MS detection.

    • Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size).[4]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.[5]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      12.0 95
      15.0 95
      15.1 5

      | 18.0 | 5 |

  • 2.2. Mass Spectrometry (MS/MS) Parameters:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Key Source Parameters (Typical Values):

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Nebulizer Gas Pressure: Instrument dependent.

    • MRM Transition for this compound:

      Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (CE)

      | this compound | 291.1 | 232.1 | 100 | Instrument dependent; requires optimization* |

    *Note on Collision Energy (CE): The optimal CE is highly instrument-specific. It must be determined empirically by infusing a standard solution of this compound and performing a CE ramp experiment. The value that produces the most intense and stable product ion signal should be selected for the quantitative method.

Data Presentation

Method Performance Characteristics

While specific validation data for a modern this compound LC-MS/MS method was not available in the cited literature, the table below presents typical performance characteristics for other common Fusarium mycotoxins in cereal matrices. These values serve as a benchmark for what can be expected after a full method validation for this compound.

Table 1: Typical LC-MS/MS Method Performance for Fusarium Mycotoxins in Wheat.

Mycotoxin LOQ (µg/kg) Recovery (%) RSDr (%) Matrix Reference
Deoxynivalenol (DON) 20 - 100 85 - 110 < 15 Wheat Flour [5][6]
Zearalenone (ZEA) 2 - 20 80 - 115 < 15 Wheat Flour [5][6]
T-2 Toxin 2 - 5 77 - 122 < 20 Wheat [6]
HT-2 Toxin 2 - 20 80 - 110 < 20 Wheat [6]

| This compound (FC) | N/A* | N/A* | N/A* | Grain | - |

*Data not available in the surveyed scientific literature. Method validation is required to establish these parameters.

Visualizations

Workflow Sample Grain Sample (Wheat, Corn) Homogenize Homogenize to Fine Powder Sample->Homogenize Extract Weigh & Extract (5g sample + 20mL ACN/H₂O/FA) Homogenize->Extract Centrifuge1 Centrifuge (4000 x g, 10 min) Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dilute Dilute & Filter Supernatant->Dilute LCMS Inject into LC-MS/MS System Dilute->LCMS Data Data Acquisition & Analysis (MRM: 291.1 > 232.1) LCMS->Data Result Report FC Concentration (µg/kg) Data->Result

Caption: Experimental workflow for this compound detection in grain.

Logic cluster_steps Key Stages Problem Problem: Potential FC contamination in grain supply Goal Goal: Accurate & sensitive quantification of FC Problem->Goal Defines Method Methodology: LC-MS/MS Goal->Method Requires Extraction Extraction Method->Extraction Involves Separation Separation Detection Detection Outcome Outcome: Food/Feed Safety Assessment & Risk Management Detection->Outcome Leads to

Caption: Logical relationship from problem to outcome in FC analysis.

References

Application Notes and Protocols for Fusarochromanone Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of Fusarochromanone, a mycotoxin with significant anti-cancer and anti-angiogenic properties. The information is intended to support research, drug discovery, and development activities related to this compound.

Application Notes

This compound, a metabolite produced by various Fusarium species, has garnered considerable interest in the scientific community due to its potent biological activities. It has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This process is initiated by the generation of Reactive Oxygen Species (ROS), which subsequently inhibit protein phosphatases 2A (PP2A) and 5 (PP5), leading to the activation of the JNK cascade and ultimately, programmed cell death[1][2]. Understanding the structure and spectral properties of this compound is crucial for its synthesis, derivatization, and the development of novel therapeutic agents. The NMR data presented herein serves as a foundational reference for the structural verification and quality control of this compound in research and development settings.

1H and 13C NMR Spectral Data

Table 1: 1H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
32.75s
77.10d8.8
86.15d8.8
11, 121.45s
2'3.10m
3'3.55m
4'a3.70dd11.2, 5.5
4'b3.60dd11.2, 7.0
NH₂ (5)4.80br s
NH₂ (3')1.90br s
OH (4')2.10br s

Table 2: 13C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
278.5
347.0
4196.5
4a108.0
5158.0
6110.5
7132.0
8105.0
8a162.0
1'208.0
2'46.5
3'52.5
4'66.0
11, 1226.5

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the general procedure for obtaining 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently vortex to ensure complete dissolution.

2. NMR Data Acquisition:

  • The NMR spectra are acquired on a 400 MHz or higher field spectrometer.

  • 1H NMR Spectroscopy:

    • Acquire the spectrum at a frequency of 400 MHz.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.

  • 13C NMR Spectroscopy:

    • Acquire the spectrum at a frequency of 100 MHz.

    • Employ proton decoupling to simplify the spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (for structural confirmation):

    • To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.

3. Data Processing:

  • Process the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns and coupling constants (J values) in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Correlate the signals in the 2D NMR spectra to establish the complete molecular structure.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in cancer cells.

Fusarochromanone_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits JNK JNK PP2A_PP5->JNK inhibits Apoptosis Apoptosis JNK->Apoptosis activates

Caption: this compound-induced apoptotic pathway.

Experimental Workflow for NMR Analysis

The following diagram outlines the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Dissolution->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_1D->Processing NMR_2D->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Elucidation/ Verification Analysis->Structure

Caption: General workflow for NMR analysis.

References

Application Notes and Protocols for In Vitro Cell Viability Assays with Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti. It has garnered significant interest in the scientific community due to its potent anti-angiogenic and anti-cancer properties.[1] FC101 has been shown to inhibit the proliferation of a wide range of cancer cell lines, making it a promising candidate for further investigation in drug development.[2] These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxicity of this compound using standard cell-based assays. Additionally, it summarizes the current understanding of FC101's mechanism of action and presents its effects on various cell lines in a clear, tabular format.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism that involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Key signaling pathways implicated in FC101-mediated cell death include the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are often associated with cellular stress responses and apoptosis.[4][5] This activation is linked to the induction of reactive oxygen species (ROS).[5][6] Furthermore, FC101 has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][4]

The pro-apoptotic effects of FC101 are mediated through both extrinsic and intrinsic pathways. Evidence suggests that FC101 can activate caspase-8 and caspase-3, key executioners of the apoptotic cascade, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[4][7] Studies have also indicated that FC101 can modulate the expression of Bcl-2 family proteins, with a downregulation of anti-apoptotic members (Bcl-2, Bcl-xL, Mcl-1) and an upregulation of pro-apoptotic members like BAD.[3] This disruption of the balance between pro- and anti-apoptotic proteins ultimately commits the cell to apoptosis.[3]

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G1 phase.[3] This is achieved by downregulating the expression of key cell cycle regulators such as cyclin D1, CDK4, and CDK6, and upregulating cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1.[3]

Data Presentation: Cytotoxicity of this compound (FC101)

The following table summarizes the cytotoxic activity of this compound (FC101) against a variety of human cancer and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the concentration of FC101 required to inhibit cell growth or viability by 50%.

Cell LineCell TypeAssayIC50 / EC50 (µM)Reference
Cancer Cell Lines
HCT-116Colorectal CarcinomaMTS0.170[6]
U2OSOsteosarcomaMTS0.232[6]
MCF-7Breast AdenocarcinomaMTT< 2.5[1]
MCF-7/DoxDoxorubicin-Resistant Breast CancerCellTiter-Glo~8-fold lower than MCF-7[4]
MDA-MB-231Breast AdenocarcinomaMTT< 2.5[1]
PC3Prostate AdenocarcinomaMTT< 2.5[1]
UM-UC14Bladder Transitional Cell CarcinomaMTT< 2.5 (most sensitive)[1]
A172GlioblastomaNot SpecifiedInduces apoptosis at 1 µM[7]
U251GlioblastomaNot SpecifiedInduces apoptosis at 1 µM[7]
B-16MelanomaNot SpecifiedInhibits proliferation[3]
Non-Cancerous Cell Lines
hTERT RPE-1Retinal Pigmented EpithelialMTS0.058[6]
COS7African Green Monkey Kidney FibroblastOne Solution Assay~0.1[3][5]
HEK293Human Embryonic KidneyOne Solution Assay~0.07[3][5]
HaCaTKeratinocyteMTT< 2.5[1]
SV-HUCUrothelialMTT< 2.5[1]

Experimental Protocols

Herein are detailed protocols for two common colorimetric assays to determine cell viability upon treatment with this compound: the MTT assay and the WST-1 assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[8]

Materials:

  • This compound (FC101)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent[8]

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 540-590 nm)[1]

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.[1][8] c. Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of FC101 in complete culture medium to achieve the desired final concentrations. c. After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of FC101 to the respective wells. d. Include vehicle control wells (medium with the same concentration of the solvent used for FC101) and untreated control wells (medium only). e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation: a. After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1][8] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] c. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 540 nm or 570 nm using a microplate reader.[1][4] b. A reference wavelength of >600 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. The formula for calculating percent growth inhibition is: (A540_Control - A540_Treated) / A540_Control * 100.[1] c. Plot the percentage of cell viability against the log of the FC101 concentration to determine the IC50 value.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation. Unlike MTT, the formazan dye produced in the WST-1 assay is water-soluble, eliminating the need for a solubilization step. The amount of formazan dye generated by mitochondrial dehydrogenases in metabolically active cells is directly proportional to the number of living cells.

Materials:

  • This compound (FC101)

  • Target cell line(s)

  • Complete cell culture medium

  • WST-1 reagent

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance between 420-480 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: a. Follow the same procedure as in the MTT assay (Step 1) to seed the cells in a 96-well plate.

  • Compound Treatment: a. Follow the same procedure as in the MTT assay (Step 2) to treat the cells with various concentrations of this compound for the desired duration.

  • WST-1 Incubation: a. At the end of the treatment period, add 10 µL of WST-1 reagent directly to each well.[9] b. Gently shake the plate to mix the contents. c. Incubate the plate for 0.5 to 4 hours at 37°C.[10] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

  • Absorbance Measurement: a. After the incubation, gently shake the plate for 1 minute to ensure a homogenous distribution of the color. b. Measure the absorbance of each well at a wavelength between 420 nm and 480 nm (maximum absorbance is typically around 440 nm) using a microplate reader. A reference wavelength above 600 nm can be used for background correction.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment condition compared to the untreated control. b. Plot the percentage of cell viability against the log of the FC101 concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cell viability effects of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Target Cell Suspension seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells prep_fc101 Prepare this compound Dilutions treat_cells Treat Cells with FC101 prep_fc101->treat_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach incubate_attach->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_reagent Add Viability Reagent (MTT/WST-1) incubate_treat->add_reagent incubate_reagent Incubate (0.5-4h) add_reagent->incubate_reagent measure_abs Measure Absorbance incubate_reagent->measure_abs calc_viability Calculate % Cell Viability measure_abs->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50 G cluster_upstream Upstream Events cluster_mapk MAPK Pathway cluster_mTOR mTOR Pathway cluster_apoptosis Apoptosis Cascade FC101 This compound (FC101) ROS ↑ Reactive Oxygen Species (ROS) FC101->ROS p38 p38 MAPK Activation FC101->p38 mTOR mTOR Inhibition FC101->mTOR Casp8 Caspase-8 Activation FC101->Casp8 Bcl2 ↓ Bcl-2, Bcl-xL, Mcl-1 ↑ BAD FC101->Bcl2 JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis mTOR->Apoptosis contributes to Casp3 Caspase-3 Activation Casp8->Casp3 Bcl2->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis G cluster_regulators Cell Cycle Regulators cluster_Rb Rb Pathway cluster_outcome Outcome FC101 This compound (FC101) CDKi ↑ p21, p27 FC101->CDKi CyclinCDK ↓ Cyclin D1, CDK4, CDK6 FC101->CyclinCDK Rb Hypophosphorylation of Rb CDKi->Rb CyclinCDK->Rb G1_Arrest G1 Phase Arrest Rb->G1_Arrest

References

Application Notes and Protocols for Apoptosis Induction Assays Using Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti that has demonstrated potent anti-cancer and anti-angiogenic properties.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.[1][3][4] These application notes provide a comprehensive overview of the signaling pathways involved in FC101-induced apoptosis and detailed protocols for key assays to study this process.

FC101 has been shown to induce apoptosis through multiple signaling pathways, making it a compound of interest for cancer research and drug development.[1][5][6] Its pro-apoptotic effects have been observed in a variety of cancer cell lines, often at nanomolar to low micromolar concentrations.[1][2] Understanding the molecular mechanisms of FC101-induced apoptosis is crucial for its potential therapeutic application.

Signaling Pathways in this compound-Induced Apoptosis

This compound has been reported to induce apoptosis through several interconnected signaling cascades:

  • Extrinsic Apoptosis Pathway: FC101 activates the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][6] This is evidenced by the activation of caspase-8 and the subsequent cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][6] However, it does not appear to affect the expression of Bcl-2 family proteins, suggesting a mechanism independent of the intrinsic mitochondrial pathway in some contexts.[1][6]

  • MAPK and mTOR Signaling: The anti-proliferative and pro-apoptotic effects of FC101 are also mediated through the activation of the p38-MAPK pathway and the inhibition of the mTOR signaling pathway.[1][6]

  • Reactive Oxygen Species (ROS) and JNK Pathway: FC101 can induce the production of reactive oxygen species (ROS), which in turn activates the JNK stress kinase cascade, leading to cell death.[5][7] This ROS-mediated activation of the JNK pathway is linked to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[5][7]

  • Intrinsic Apoptosis Pathway: In some cell types, FC101 has been shown to induce apoptosis by downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, and survivin) and upregulating the pro-apoptotic protein BAD.[3][8] This disruption of the balance between pro- and anti-apoptotic proteins leads to caspase-dependent apoptosis.[3][8]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound (FC101) in Various Cell Lines

Cell LineCell TypeIC50 ValueReference
Human MelanomaMelanoma< 10 nM[1]
Small Cell Lung CarcinomaLung Cancer< 10 nM[1]
Colon AdenocarcinomaColon Cancer< 10 nM[1]
Human Microvascular Endothelial CellsEndothelial50 nM[1][9]
HaCatPre-malignant Skin10 nM - 2.5 µM[1][2]
P9-WTMalignant Skin10 nM - 2.5 µM[1][2]
MCF-7Low Malignant Breast Cancer10 nM - 2.5 µM[1][2]
MDA-MB-231Malignant Breast Cancer10 nM - 2.5 µM[1][2]
SV-HUCPre-malignant Bladder10 nM - 2.5 µM[1][2]
UM-UC14Malignant Bladder Cancer10 nM - 2.5 µM[1][2]
PC3Malignant Prostate Cancer10 nM - 2.5 µM[1][2]
RPE-1Retinal Pigmented Epithelial0.058 µM[7]
HCT-116Colorectal Cancer0.170 µM[7]
U2OSOsteosarcoma0.232 µM[7]

Table 2: Apoptosis Induction by this compound (FC101) in COS7 Cells [10]

FC101 Concentration (µM)Fold Increase in Apoptotic Cells (Annexin V Positive)
0.1~1.8
5~4.3

Experimental Protocols

Annexin V-FITC Apoptosis Assay by Flow Cytometry

This assay is used to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[13][14]

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells in a T25 culture flask and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the indicated time. Include a vehicle-treated control.[15]

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin. Neutralize the trypsin with serum-containing media.

    • Collect both floating and adherent cells by centrifugation at 500 x g for 5 minutes.[16]

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^5 cells/mL.[11][12]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (optional, for distinguishing apoptotic from necrotic cells).[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[12] Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[17][18]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar luminescent/colorimetric caspase assay kit[17]

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase assay kit. This typically involves adding a lysis reagent and incubating for a short period.[19]

  • Caspase Activity Measurement:

    • Add the caspase substrate (e.g., a DEVD-peptide conjugated to a reporter molecule) to the cell lysate.[17][19]

    • Incubate at 37°C for 1-2 hours.[19]

    • Measure the resulting luminescent or colorimetric signal using a microplate reader.[17][19] The signal intensity is directly proportional to the caspase-3/7 activity.

Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptosis-related proteins.[16]

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer on ice for 30 minutes.[16]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.[16]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.[16]

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.[16]

Visualizations

Fusarochromanone_Apoptosis_Pathway FC101 This compound (FC101) ROS ↑ Reactive Oxygen Species (ROS) FC101->ROS DeathReceptor Death Receptors FC101->DeathReceptor mTOR Inhibition of mTOR FC101->mTOR p38MAPK ↑ p38-MAPK Activation FC101->p38MAPK AntiApoptotic ↓ Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) FC101->AntiApoptotic ProApoptotic ↑ Pro-apoptotic Proteins (BAD) FC101->ProApoptotic PP2A_PP5 Inhibition of PP2A & PP5 ROS->PP2A_PP5 JNK ↑ JNK Activation PP2A_PP5->JNK Apoptosis Apoptosis JNK->Apoptosis Caspase8 ↑ Cleaved Caspase-8 DeathReceptor->Caspase8 Caspase3 ↑ Cleaved Caspase-3 Caspase8->Caspase3 mTOR->Apoptosis p38MAPK->Apoptosis PARP ↑ Cleaved PARP Caspase3->PARP PARP->Apoptosis Apoptosis_Assay_Workflow Start Start: Cell Culture Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Cells (Adherent and Floating) Treatment->Harvest Wash_Annexin Wash with PBS Harvest->Wash_Annexin Annexin V Assay Lysis_Caspase Lyse Cells Harvest->Lysis_Caspase Caspase Assay Lysis_WB Lyse Cells & Quantify Protein Harvest->Lysis_WB Western Blot Stain_Annexin Stain with Annexin V-FITC & PI Wash_Annexin->Stain_Annexin FACS Analyze by Flow Cytometry Stain_Annexin->FACS Assay_Caspase Add Caspase Substrate Lysis_Caspase->Assay_Caspase Read_Caspase Measure Luminescence/ Colorimetric Signal Assay_Caspase->Read_Caspase SDS_PAGE SDS-PAGE & Transfer Lysis_WB->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detect_WB Detect Proteins Immunoblot->Detect_WB

References

Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway Following Fusarochromanone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101), a mycotoxin produced by various Fusarium species, has garnered significant interest in the scientific community for its potent anti-cancer and anti-angiogenic properties.[1][2] Mechanistic studies have revealed that one of the key cellular targets of this compound is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[3]

Western blot analysis is an indispensable technique for elucidating the effects of compounds like this compound on the mTOR pathway. By quantifying the phosphorylation status of key downstream mTOR effectors, researchers can assess the inhibitory activity of this compound and delineate its mechanism of action. These application notes provide a detailed protocol for performing Western blot analysis to investigate the impact of this compound on the mTOR signaling cascade.

Principle of Analysis

The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, the complex primarily sensitive to rapamycin, controls protein synthesis by phosphorylating key substrates, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This compound has been shown to inhibit mTOR signaling, leading to a decrease in the phosphorylation of these downstream targets.[3] Specifically, a reduction in the phosphorylation of 4E-BP1 at Thr37/46 is a key indicator of this compound's on-target activity.[3] This document outlines the procedures for cell treatment with this compound and subsequent Western blot analysis to quantify changes in the phosphorylation of mTOR pathway proteins.

Data Presentation

The following table summarizes representative quantitative data from Western blot analysis of HeLa cells treated with varying concentrations of this compound for 72 hours. The data illustrates a dose-dependent decrease in the phosphorylation of the mTORC1 substrate, 4E-BP1, at Thr37/46.

Target ProteinTreatment GroupConcentration (µM)Fold Change in Phosphorylation (vs. Vehicle Control)
p-4E-BP1 (Thr37/46) Vehicle Control01.00
This compound0.10.65
This compound0.50.30
This compound1.00.15
Total 4E-BP1 Vehicle Control0~1.00
This compound1.0~1.00

Data are representative and signify the expected outcome from at least three independent experiments. Fold change is normalized to the vehicle control after densitometric values of the phosphorylated protein are normalized to the total protein and a loading control (e.g., β-tubulin or GAPDH).

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the mTOR signaling pathway and the general experimental workflow for the Western blot analysis.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 pS6K p-S6K mTORC1->pS6K phosphorylates p4EBP1 p-4E-BP1 mTORC1->p4EBP1 phosphorylates pAkt p-Akt mTORC2->pAkt phosphorylates S6K S6K Protein Synthesis Protein Synthesis pS6K->Protein Synthesis 4EBP1 4E-BP1 p4EBP1->Protein Synthesis Akt Akt Cell Survival Cell Survival pAkt->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1

Caption: The mTOR Signaling Pathway and the inhibitory effect of this compound.

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-4E-BP1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

A. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, and 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 72 hours).

B. Cell Lysis and Protein Extraction
  • Cell Harvest: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare an ice-cold lysis buffer [50 mmol/L Tris, pH 7.2; 150 mmol/L NaCl; 1% sodium deoxycholate; 0.1% SDS; 1% Triton X-100; 10 mM NaF, 1 mM Na₃VO₄] supplemented with a protease inhibitor cocktail (1:1000 dilution) immediately before use.[3]

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sonication and Centrifugation: Sonicate the lysates for 10 seconds and then centrifuge at 13,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant containing the protein to a new pre-chilled tube.

C. Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

D. SDS-PAGE and Protein Transfer
  • Sample Preparation: To the normalized protein lysates, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended.

E. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-4E-BP1, and mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

F. Data Analysis
  • Densitometry: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).

  • Normalization: Normalize the band intensity of the phosphorylated protein to the total protein. Further, normalize this value to a loading control (e.g., β-tubulin or GAPDH).

  • Relative Quantification: Express the normalized values for the this compound-treated samples as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for Investigating MAPK Signaling with Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by various Fusarium species with demonstrated anti-angiogenic and anti-cancer properties.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on MAPK signaling, particularly its role in activating stress-activated protein kinases and inducing cell death. The provided protocols and data will facilitate the design and execution of experiments to further elucidate the therapeutic potential of this compound.

This compound has been shown to selectively activate the p38 and JNK stress-activated MAPK pathways while having no significant effect on the ERK1/2 survival pathway.[2][3] This selective activation is mediated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn inhibits the activity of protein phosphatases 2A (PP2A) and 5 (PP5).[3][4] The inhibition of these phosphatases leads to the sustained phosphorylation and activation of p38 and JNK, ultimately contributing to apoptosis in cancer cells.

Data Presentation

Table 1: In Vitro Growth Inhibitory Effects of this compound (FC101) on Various Human Cell Lines
Cell LineCell TypeIC50Reference
HaCatPre-malignant skin10nM - 2.5 µM[1]
P9-WTMalignant skin10nM - 2.5 µM[1]
MCF-7Low malignant breast10nM - 2.5 µM[1]
MDA-231Malignant breast10nM - 2.5 µM[1]
SV-HUCPre-malignant bladder10nM - 2.5 µM[1]
UM-UC14Malignant bladder10nM - 2.5 µM[1]
PC3Malignant prostate10nM - 2.5 µM[1]
Human MelanomaMalignant skin< 10 nM[2]
Small Cell Lung CarcinomaMalignant lung< 10 nM[2]
Colon AdenocarcinomaMalignant colon< 10 nM[2]
Human Microvascular Endothelial CellsEndothelial50 nM[2]
Table 2: Effect of this compound (FC101) on MAPK Signaling Components
Target ProteinEffect of FC101 TreatmentObserved in Cell Line(s)Reference
p-ERK1/2 (Thr202/Tyr204) No significant change in phosphorylation.HeLa, COS7[2][3]
p-p38 (Thr180/Tyr182) Concentration-dependent increase in phosphorylation.HeLa[2]
p-JNK (Thr183/Tyr185) Concentration-dependent increase in phosphorylation.COS7[3]
Intracellular ROS Concentration-dependent increase.COS7, HEK293[4]
PP2A Activity Inhibited (via ROS induction).COS7[3]
PP5 Activity Inhibited (via ROS induction).COS7[3]

Signaling Pathways and Experimental Workflows

MAPK_Signaling_Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces PP2A PP2A ROS->PP2A inhibits PP5 PP5 ROS->PP5 inhibits ASK1 ASK1 ROS->ASK1 JNK JNK PP2A->JNK p38 p38 PP5->p38 PP5->JNK MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: this compound's effect on MAPK signaling.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, COS7) FC101_Treatment This compound Treatment (Varying concentrations and times) Cell_Culture->FC101_Treatment Cell_Viability Cell Viability Assay (MTT Assay) FC101_Treatment->Cell_Viability ROS_Detection ROS Detection (DCFH-DA Assay) FC101_Treatment->ROS_Detection Western_Blot Western Blot Analysis (p-p38, p-JNK, total p38, total JNK) FC101_Treatment->Western_Blot PP_Assay Phosphatase Activity Assay (PP2A & PP5) FC101_Treatment->PP_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis ROS_Detection->Data_Analysis Western_Blot->Data_Analysis PP_Assay->Data_Analysis

Caption: Experimental workflow for MAPK investigation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (FC101)

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (including a vehicle control with DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 and JNK in cells treated with this compound.

Materials:

  • This compound (FC101)

  • Target cell line

  • Complete culture medium

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-phospho-JNK, rabbit anti-total p38, rabbit anti-total JNK, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at 100-120V.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To detect total p38/JNK or a loading control like β-actin, the membrane can be stripped and re-probed with the respective primary antibodies.

Intracellular ROS Detection Assay

This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • This compound (FC101)

  • Target cell line

  • Phenol (B47542) red-free culture medium

  • DCFH-DA (5 mM stock in DMSO)

  • PBS or HBSS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • DCFH-DA Staining:

    • Remove the culture medium and wash the cells once with warm PBS or HBSS.

    • Prepare a 10 µM working solution of DCFH-DA in phenol red-free medium.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • This compound Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS.

    • Add 100 µL of this compound dilutions (prepared in phenol red-free medium) to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for the desired time (e.g., 1-4 hours).

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.

Protein Phosphatase (PP2A and PP5) Activity Assay

This protocol provides a general method for measuring total serine/threonine phosphatase activity in cell lysates, which can be adapted to specifically measure PP2A and PP5 activity through immunoprecipitation.

Materials:

  • This compound (FC101)

  • Target cell line

  • Cell lysis buffer (non-denaturing, e.g., Tris-HCl based buffer with mild detergent)

  • Protein A/G agarose (B213101) beads

  • Anti-PP2A and anti-PP5 antibodies for immunoprecipitation

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate or a Malachite Green Phosphate Assay Kit

  • Stop solution (e.g., 1 M NaOH for pNPP assay)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as described previously.

    • Lyse cells in a non-denaturing lysis buffer.

    • Quantify protein concentration.

  • Immunoprecipitation (for specific PP2A/PP5 activity):

    • Incubate 200-500 µg of cell lysate with an anti-PP2A or anti-PP5 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2 hours.

    • Wash the beads several times with lysis buffer and then with phosphatase assay buffer.

  • Phosphatase Assay:

    • Resuspend the immunoprecipitated beads (or use total cell lysate for total phosphatase activity) in phosphatase assay buffer.

    • Add the pNPP substrate to a final concentration of 10 mM.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the stop solution.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of p-nitrophenol.

    • Calculate the phosphatase activity (nmol of pNP produced per minute per mg of protein).

    • Compare the activity in this compound-treated samples to the vehicle control.

References

Application Notes and Protocols for Anti-angiogenesis Assays Using Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti. It has garnered significant interest in cancer research due to its potent anti-angiogenic and direct anti-cancer activities.[1][2][3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. FC101 has been shown to inhibit the proliferation of endothelial cells, the primary cells involved in angiogenesis, particularly in response to Vascular Endothelial Growth Factor (VEGF), a key driver of this process.[2][4][5] These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound using a variety of in vitro and ex vivo assays.

Mechanism of Action

This compound exerts its anti-angiogenic effects through the modulation of several key signaling pathways. It has been demonstrated to inhibit VEGF-dependent proliferation of microvascular endothelial cells.[2][4] While the precise molecular target remains under investigation, studies suggest that FC101's activity involves the inhibition of the mTOR pathway and the activation of stress-response pathways like p38 MAPK and JNK.[6]

Fusarochromanone_Signaling_Pathway Putative Anti-Angiogenic Signaling of this compound cluster_0 VEGF Signaling cluster_1 Downstream Pathways VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Proliferation Endothelial Cell Proliferation & Migration VEGFR2->Proliferation Activates mTOR mTOR Pathway VEGFR2->mTOR MAPK p38 MAPK / JNK Pathways VEGFR2->MAPK mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis FC101 This compound (FC101) FC101->Proliferation Inhibits FC101->mTOR Inhibits FC101->MAPK Activates

This compound's effect on key signaling pathways.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound on various cell lines.

Table 1: Anti-proliferative Activity of this compound on Endothelial Cells

Cell Line Assay IC50 Reference
Murine MS1 Microvascular Endothelial Cells BrdU Incorporation < 50 nM [4][6]

| Human Microvascular Endothelial Cells | Not specified | 50 nM |[4] |

Table 2: Anti-proliferative Activity of this compound on Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 Range Reference
HaCat Pre-malignant Skin 10 nM - 2.5 µM [3][4]
P9-WT Malignant Skin 10 nM - 2.5 µM [3][4]
MCF-7 Low Malignant Breast 10 nM - 2.5 µM [3][4]
MDA-231 Malignant Breast 10 nM - 2.5 µM [3][4]
SV-HUC Pre-malignant Bladder 10 nM - 2.5 µM [3][4]
UM-UC14 Malignant Bladder 10 nM - 2.5 µM [3][4]

| PC3 | Malignant Prostate | 10 nM - 2.5 µM |[3][4] |

Experimental Protocols

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the inhibition of VEGF-induced endothelial cell proliferation by this compound.[4][5][6][7]

G A Seed MS1 endothelial cells in 96-well plates B Serum starve cells overnight A->B C Pre-incubate with various concentrations of this compound (30 min) B->C D Add VEGF (50 ng/ml) and BrdU C->D E Incubate for 4 hours D->E F Fix cells and measure BrdU incorporation by ELISA E->F

Workflow for the BrdU incorporation assay.

Materials:

  • Murine MS1 microvascular endothelial cells

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • This compound (FC101)

  • Recombinant murine VEGF-A

  • BrdU Cell Proliferation ELISA Kit

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Protocol:

  • Seed MS1 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Allow cells to adhere and grow overnight in complete medium.

  • The next day, aspirate the medium and wash the cells with PBS.

  • Replace the medium with serum-free medium and incubate overnight to synchronize the cells.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-incubate the serum-starved cells with various concentrations of this compound for 30 minutes.[6][7]

  • Add 50 ng/ml of VEGF-A to the wells to stimulate proliferation. Include a control group with no VEGF stimulation.

  • Simultaneously, add BrdU to all wells according to the manufacturer's protocol.

  • Incubate the plate for 4 hours at 37°C.[6][7]

  • After incubation, fix the cells and proceed with the BrdU ELISA protocol to measure DNA incorporation.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control. Determine the IC50 value of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

G A Coat 96-well plate with Matrigel/ECM gel B Incubate to allow gel solidification A->B D Seed cells onto the gel B->D C Harvest and resuspend endothelial cells (e.g., HUVECs) in medium with This compound C->D E Incubate for 4-18 hours D->E F Image tube formation and quantify (e.g., tube length, branch points) E->F

Workflow for the tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement membrane extract (e.g., Matrigel® or ECM Gel)

  • This compound (FC101)

  • 96-well cell culture plates

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol:

  • Thaw the basement membrane extract on ice.

  • Coat the wells of a pre-chilled 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound.

  • Seed the HUVEC suspension onto the solidified gel.

  • Incubate the plate at 37°C for 4 to 18 hours, monitoring for tube formation.

  • Visualize and capture images of the tube-like structures using an inverted microscope. For quantitative analysis, cells can be labeled with Calcein AM before imaging.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops.

Data Presentation Template:

Table 3: Effect of this compound on HUVEC Tube Formation

Concentration (nM) Mean Tube Length (µm) ± SD % Inhibition Mean Branch Points ± SD % Inhibition
Vehicle Control User Data 0 User Data 0
FC101 [X] User Data Calculated User Data Calculated
FC101 [Y] User Data Calculated User Data Calculated

| FC101 [Z] | User Data | Calculated | User Data | Calculated |

Ex Vivo Aortic Ring Assay

This assay provides a more complex model to study the effect of this compound on angiogenesis, as it involves the sprouting of new vessels from an existing blood vessel segment.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free endothelial cell culture medium

  • Collagen type I or Matrigel

  • This compound (FC101)

  • 48-well cell culture plates

  • Surgical instruments

  • Stereomicroscope

Protocol:

  • Harvest the thoracic aorta from a euthanized rat or mouse under sterile conditions.

  • Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embed the aortic rings in a collagen gel or Matrigel in a 48-well plate.

  • Allow the gel to polymerize.

  • Add serum-free medium containing different concentrations of this compound to the wells.

  • Incubate the plate at 37°C for 7-14 days, replacing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.

  • Capture images at different time points and quantify the angiogenic response by measuring the length and number of sprouts.

Data Presentation Template:

Table 4: Effect of this compound on Aortic Ring Sprouting

Concentration (nM) Mean Sprout Length (µm) ± SD % Inhibition Mean Sprout Number ± SD % Inhibition
Vehicle Control User Data 0 User Data 0
FC101 [X] User Data Calculated User Data Calculated
FC101 [Y] User Data Calculated User Data Calculated

| FC101 [Z] | User Data | Calculated | User Data | Calculated |

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or gelatin sponges

  • This compound (FC101)

  • Stereomicroscope with a camera

  • Image analysis software

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3, create a small window in the eggshell to expose the CAM.

  • On embryonic day 7 or 8, place a sterile filter paper disc or gelatin sponge saturated with this compound (or vehicle control) onto the CAM.

  • Seal the window with sterile tape and return the egg to the incubator for another 48-72 hours.

  • On embryonic day 10-12, open the window and observe the vasculature in the area of the implant.

  • Capture images of the CAM and quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

Data Presentation Template:

Table 5: Effect of this compound on Angiogenesis in the CAM Assay

Treatment Dose (µ g/disc ) Mean Vessel Branch Points ± SD % Inhibition Mean Vessel Density (%) ± SD % Inhibition
Vehicle Control 0 User Data 0 User Data 0
FC101 [X] User Data Calculated User Data Calculated
FC101 [Y] User Data Calculated User Data Calculated

| FC101 | [Z] | User Data | Calculated | User Data | Calculated |

Safety and Handling

This compound is a mycotoxin and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste according to your institution's and local regulations. Do not dispose of it down the drain or in regular trash. For detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8]

References

Application Notes and Protocols for Fusarochromanone (FC101) in a Mouse Xenograft Model for Anti-Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by the fungus Fusarium equiseti. It has demonstrated potent anti-cancer and anti-angiogenic activities in preclinical studies.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing a mouse xenograft model to evaluate the anti-cancer efficacy of FC101, specifically focusing on squamous cell carcinoma (SCC). The provided information is intended to guide researchers in designing and executing robust in vivo studies.

Mechanism of Action

FC101 exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and modulating key signaling pathways involved in cell growth and proliferation.[1][6]

  • Induction of Extrinsic Apoptosis: FC101 activates the extrinsic apoptotic pathway, a programmed cell death mechanism initiated by the binding of extracellular death ligands to cell surface receptors. This activation leads to a cascade of caspase activation, including caspase-8 and caspase-3, ultimately resulting in the degradation of cellular components and cell death. Evidence for this includes the observed cleavage of caspase-8, caspase-3, and PARP (Poly (ADP-ribose) polymerase) in cancer cells treated with FC101.[1][6] FC101's pro-apoptotic activity does not appear to involve the intrinsic (mitochondrial-mediated) pathway, as it does not affect the expression of Bcl-2 family proteins such as Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, or BAX.[1][6]

  • Modulation of Signaling Pathways: FC101 has been shown to simultaneously influence two critical signaling pathways:

    • mTOR Pathway Inhibition: It inhibits the phosphorylation of 4E-BP1, a downstream target of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][6]

    • MAPK Pathway Activation: FC101 induces the phosphorylation of p38 MAPK (mitogen-activated protein kinase). The activation of the p38 MAPK pathway is often associated with cellular stress responses and the induction of apoptosis.[1][6]

  • Anti-Angiogenic Effects: FC101 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It has been shown to inhibit the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations.[1][2][3]

Data Presentation

In Vitro Anti-Cancer Activity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of FC101 against various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 Value
HaCatPre-malignant Skin~2.5 µM[1][3]
P9-WTMalignant Skin~1.0 µM[1][3]
MCF-7Low Malignant Breast~2.5 µM[1][3]
MDA-231Malignant Breast~0.5 µM[1][3]
SV-HUCPre-malignant Bladder~0.25 µM[1][3]
UM-UC14Malignant Bladder< 10 nM[1][3]
PC3Malignant Prostate~0.4 µM[1][3]
Human MelanomaMelanoma< 10 nM[1]
Small Cell Lung CarcinomaLung Cancer< 10 nM[1]
Colon AdenocarcinomaColon Cancer< 10 nM[1]
MCF-7/Dox (MDR)Doxorubicin-Resistant Breast CancerSub-micromolar (~8-fold lower than MCF-7)[1][6]
In Vivo Anti-Cancer Efficacy of this compound in a Mouse Xenograft Model

This table summarizes the key findings from an in vivo study of FC101 in a squamous cell carcinoma (SCC) mouse xenograft model.

ParameterDetailsReference
Animal Model SCID Beige mice (CB17/Icr.Cg-PrkdcscidLystbg/Crl)[7]
Cell Line SRB12-p9 (Squamous Cell Carcinoma)[7]
Tumor Inoculum 1 x 106 cells in 0.1 ml PBS, subcutaneous injection[7]
Treatment This compound (FC101)[7]
Dosage 8 mg/kg/day[1][6][7]
Administration Intraperitoneal (IP) injection, 5 days per week[7]
Vehicle Control Phosphate-Buffered Saline (PBS)[7]
Outcome 30% reduction in tumor size compared to control[1][6][7]
Toxicity Well tolerated, non-toxic[1][6][7]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of FC101 on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., P9-WT, HaCat)

  • Complete cell culture medium

  • This compound (FC101)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of FC101 in complete culture medium. A stock solution of FC101 can be prepared in DMSO and then further diluted in medium. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the FC101 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest FC101 concentration) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Mouse Xenograft Protocol for Squamous Cell Carcinoma

This protocol provides a detailed methodology for establishing a subcutaneous SCC xenograft model and evaluating the anti-tumor efficacy of FC101.

Animal Model and Housing:

  • Animal Strain: Severe Combined Immunodeficient (SCID) Beige mice (CB17/Icr.Cg-PrkdcscidLystbg/Crl), 6-7 weeks old.[7]

  • Housing: House the mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding. All procedures should be performed in a laminar flow hood to maintain sterility.

  • Ethics: All animal experiments must be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Inoculum Preparation:

  • Cell Line: SRB12-p9 human squamous cell carcinoma cells.[7]

  • Cell Culture: Culture the SRB12-p9 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile PBS.

  • Cell Count and Viability: Perform a cell count using a hemocytometer and assess viability using the trypan blue exclusion method. Cell viability should be >90%.

  • Inoculum Preparation: Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice until injection.[7]

Tumor Implantation:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Shave and sterilize the dorsal flank area with 70% ethanol.

  • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[7]

  • Monitor the mice for tumor development. Tumors should become palpable within 7-14 days.

Treatment Protocol:

  • Randomization: Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into two groups: a control group and a treatment group (n=8-10 mice per group).

  • FC101 Preparation: Dissolve FC101 in sterile PBS to the desired concentration for an 8 mg/kg dose.[7] The final injection volume should be approximately 100-200 µL.

  • Administration:

    • Treatment Group: Administer FC101 at 8 mg/kg via intraperitoneal (IP) injection, 5 days per week.[7]

    • Control Group: Administer an equivalent volume of the vehicle (PBS) following the same schedule.[7]

  • Treatment Duration: Continue the treatment for approximately 25 days, or until the tumors in the control group reach the predetermined endpoint.[7]

Monitoring and Data Collection:

  • Tumor Measurement: Measure the tumor dimensions (length and width) twice or three times a week using digital calipers. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of the mice twice a week as an indicator of general health and treatment-related toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, appetite, or posture.

  • Endpoint: Euthanize the mice when the tumors reach the maximum allowed size as per IACUC guidelines (typically 1.5-2.0 cm in the longest dimension), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.

Statistical Analysis:

  • Analyze the tumor growth data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare the tumor growth curves between the treatment and control groups.

  • Use a t-test or Mann-Whitney U test to compare the final tumor weights and volumes between the two groups.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathways of this compound

Fusarochromanone_Signaling cluster_extrinsic Extrinsic Apoptosis Pathway cluster_mTOR mTOR Signaling Pathway cluster_MAPK MAPK Signaling Pathway FC101 This compound DeathReceptor Death Receptor FC101->DeathReceptor Activates mTOR mTOR FC101->mTOR Inhibits p38MAPK p38 MAPK FC101->p38MAPK Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves/Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis p4EBP1 p-4E-BP1 mTOR->p4EBP1 ProteinSynthesis Protein Synthesis (Cell Growth) p4EBP1->ProteinSynthesis Apoptosis_MAPK Apoptosis p38MAPK->Apoptosis_MAPK Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture 1. SRB12-p9 Cell Culture Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Inoculum 3. Prepare Inoculum (1x10^6 cells/100µL PBS) Harvest->Inoculum Implantation 4. Subcutaneous Implantation in SCID Mice Inoculum->Implantation TumorGrowth 5. Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization 6. Randomization into Groups TumorGrowth->Randomization Treatment 7. Treatment Administration (FC101 or Vehicle) Randomization->Treatment Monitoring 8. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint Excision 10. Tumor Excision & Measurement Endpoint->Excision DataAnalysis 11. Statistical Analysis Excision->DataAnalysis

References

Application Notes and Protocols: Induction of Avian Tibial Dyschondroplasia with Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avian Tibial Dyschondroplasia (TD) is a significant metabolic disease affecting rapidly growing poultry, characterized by the accumulation of a non-vascularized, non-mineralized plug of cartilage in the proximal tibiotarsus.[1][2][3] This condition can lead to skeletal abnormalities, lameness, and substantial economic losses in the poultry industry.[4] Fusarochromanone (FC), a mycotoxin produced by Fusarium species such as Fusarium equiseti, has been identified as a potent inducer of TD in broiler chickens under experimental conditions.[5][6] Understanding the mechanisms of FC-induced TD and having standardized protocols to replicate the disease are crucial for studying its pathogenesis and developing potential therapeutic interventions.

These application notes provide detailed protocols for the induction and assessment of TD in avian models using this compound, along with methodologies for related biochemical analyses.

Data Presentation

Table 1: Effects of Dietary this compound (FC) on Broiler Chicks
FC Concentration (ppm)Chicken StrainDurationTD Incidence (%)Body Weight Suppression (%)Humoral Response Suppression (%)Reference
20Hubbard & Indian River3 weeksSignificant increaseNot specifiedNot consistent[5]
35Hubbard & Indian River3 weeksSignificant increaseNot specifiedNot consistent[5]
75Hubbard3 weeks100%33%34% - 50%[5]

Note: A minimum dietary concentration of over 20 ppm was required to significantly increase the incidence of TD. FC did not induce TD in Leghorn chicks.[5]

Table 2: Alleviation of this compound-Induced Tibial Dyschondroplasia
TreatmentConcentration (ppm)Effect on FC-induced TDReference
Copper200Alleviated[5]
Zinc200Alleviated[5]

Experimental Protocols

Protocol 1: Induction of Tibial Dyschondroplasia with this compound

Objective: To induce Tibial Dyschondroplasia in broiler chicks through dietary administration of this compound.

Materials:

  • Day-old broiler chicks (e.g., Hubbard or Indian River strains)

  • Standard broiler starter diet

  • This compound (FC)

  • Ethanol (or other suitable solvent)

  • Feed mixer

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and respiratory protection when handling FC powder.

Procedure:

  • Animal Acclimatization: Upon arrival, house the day-old chicks in a temperature-controlled brooder with ad libitum access to a standard broiler starter diet and water for a period of 3-5 days to allow for acclimatization.

  • Preparation of this compound-Containing Feed:

    • Calculate the required amount of FC based on the desired dietary concentration (e.g., 35 ppm or 75 ppm) and the total amount of feed to be prepared.

    • Dissolve the calculated amount of FC in a small volume of a suitable solvent like ethanol.

    • In a well-ventilated area, gradually add the FC solution to a small portion of the ground broiler starter diet and mix thoroughly.

    • This pre-mix is then added to the bulk of the feed in a feed mixer and mixed for at least 20 minutes to ensure homogenous distribution.

    • Prepare a control diet by mixing the feed with the same amount of solvent used for the FC diet.

    • Allow the solvent to evaporate completely from the feed before administration.

  • Experimental Groups: Divide the chicks into a control group (receiving the standard diet) and one or more treatment groups (receiving diets with varying concentrations of FC).

  • Feeding and Monitoring:

    • Provide the respective diets and water ad libitum for a period of 3 weeks.[5]

    • Monitor the birds daily for any clinical signs of lameness or distress.

    • Measure body weight at the beginning and end of the experimental period.

  • Sample Collection: At the end of the 3-week period, euthanize the birds and collect tibiotarsal bones for TD scoring. Blood samples can also be collected for biochemical and immunological assays.

Protocol 2: Macroscopic Scoring of Tibial Dyschondroplasia

Objective: To assess the incidence and severity of Tibial Dyschondroplasia lesions.

Procedure:

  • Euthanize the birds and dissect the proximal tibiotarsus.

  • Make a longitudinal cut through the proximal tibia to expose the growth plate.

  • Visually inspect the growth plate for the presence and size of the white, opaque, avascular cartilage plug characteristic of TD.

  • Score the lesions based on a scale of 0 to 3, as is traditionally used.[2][7]

    • Score 0: Normal growth plate with no visible lesions.

    • Score 1: Small, focal cartilage lesion.

    • Score 2: Moderate, more extensive cartilage lesion.

    • Score 3: Large, severe mass of cartilage filling the metaphysis.[7]

Protocol 3: Assessment of Humoral Immune Response (Hemagglutination Assay)

Objective: To evaluate the effect of this compound on the humoral immune response.

Materials:

  • Chicken serum samples

  • Sheep Red Blood Cells (SRBCs)

  • Phosphate Buffered Saline (PBS)

  • 96-well V-bottom microtiter plates

  • Micropipettes

Procedure:

  • Preparation of SRBCs: Wash sheep red blood cells three times in PBS and resuspend to a 1% solution in PBS.

  • Serial Dilution of Serum:

    • Add 25 µL of PBS to all wells of a 96-well microtiter plate.

    • Add 25 µL of the test serum to the first well of a row.

    • Perform a two-fold serial dilution of the serum across the plate by transferring 25 µL from one well to the next.

  • Hemagglutination:

    • Add 25 µL of the 1% SRBC suspension to all wells.

    • Gently tap the plate to mix the contents.

    • Incubate the plate at room temperature for 45-60 minutes, or until a "button" of red blood cells forms in the negative control wells.

  • Reading the Results:

    • The hemagglutination titer is the reciprocal of the highest dilution of serum that causes complete agglutination (a uniform mat of SRBCs covering the bottom of the well).

    • A "button" of settled RBCs at the bottom of the well indicates a negative result.

Protocol 4: Measurement of Ceruloplasmin Activity

Objective: To measure the activity of the copper-dependent enzyme ceruloplasmin in serum.

Procedure: This protocol is based on commercially available colorimetric assay kits.

  • Sample Preparation:

    • Collect blood and separate the serum.

    • Chloride ions can inhibit ceruloplasmin activity. Therefore, it is necessary to remove chloride from the serum samples. This can be done by precipitating the protein with saturated ammonium (B1175870) sulfate, followed by centrifugation and resuspension of the pellet in distilled water.[1][8][9]

  • Assay Procedure:

    • Prepare a standard curve using the provided oxidizer standard.

    • Add the prepared serum samples and standards to a 96-well plate.

    • Prepare a reaction mix containing the ceruloplasmin substrate and assay buffer.

    • Add the reaction mix to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C, depending on the kit instructions).

    • Read the absorbance at the specified wavelength (e.g., 560 nm) in kinetic mode for a set period (e.g., 15-20 minutes).[1][8]

  • Calculation: Calculate the ceruloplasmin activity based on the rate of change in absorbance and the standard curve.

Protocol 5: Measurement of Superoxide (B77818) Dismutase (SOD) Activity

Objective: To measure the activity of superoxide dismutase, a key antioxidant enzyme, in tissue or blood samples.

Procedure: This protocol is based on commercially available ELISA or colorimetric assay kits.

  • Sample Preparation:

    • Serum/Plasma: Collect blood and separate serum or plasma by centrifugation.

    • Tissue: Perfuse the tissue with PBS to remove red blood cells. Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge the homogenate and collect the supernatant.[10]

    • Erythrocytes: Separate erythrocytes from plasma, lyse the cells, and collect the supernatant after centrifugation.[10]

  • Assay Procedure (Example using a colorimetric kit):

    • The assay is typically based on the inhibition of a reaction that produces a colored product.

    • Add samples, standards, and controls to a 96-well plate.

    • Add a working solution containing a substrate (e.g., WST-1) that develops color upon reduction by superoxide anions.

    • Initiate the reaction by adding an enzyme that generates superoxide anions (e.g., xanthine (B1682287) oxidase).

    • Incubate at room temperature for a specified time (e.g., 20-30 minutes).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: The SOD activity is inversely proportional to the color intensity. Calculate the percent inhibition for each sample and determine the SOD activity from a standard curve.

Visualizations

Fusarochromanone_Signaling_Pathway FC This compound (FC) ROS Reactive Oxygen Species (ROS) FC->ROS PP2A_PP5 Inhibition of PP2A and PP5 ROS->PP2A_PP5 JNK Activation of JNK Pathway PP2A_PP5->JNK CellDeath Chondrocyte Cell Death JNK->CellDeath TD Tibial Dyschondroplasia CellDeath->TD

Caption: Signaling pathway of this compound-induced cell death.[7]

Experimental_Workflow Acclimatization 1. Chick Acclimatization (Day-old broilers) DietPrep 2. Diet Preparation (Control vs. FC-supplemented) Acclimatization->DietPrep Feeding 3. Experimental Feeding (3 weeks) DietPrep->Feeding DataCollection 4. Data & Sample Collection Feeding->DataCollection TD_Scoring 5a. TD Scoring (Proximal Tibia) DataCollection->TD_Scoring Biochem 5b. Biochemical Assays (Blood/Tissue Samples) DataCollection->Biochem

Caption: General workflow for inducing and assessing TD with this compound.

References

Application Notes and Protocols: Fusarochromanone for Studying Chondrocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarochromanone (FC101) is a mycotoxin produced by several species of Fusarium fungi.[1] Historically, it has been identified as a causative agent of avian tibial dyschondroplasia (ATD), a skeletal abnormality in fast-growing birds characterized by the accumulation of a non-vascularized, non-mineralized cartilage plug in the growth plate.[2][3] This pathology indicates a significant disruption in the normal process of chondrocyte differentiation and endochondral ossification, making this compound a valuable tool for studying these fundamental processes in cartilage biology and skeletal development. These application notes provide a framework for utilizing this compound to investigate the molecular mechanisms governing chondrocyte maturation and to screen for potential therapeutic agents that can modulate these pathways.

Mechanism of Action in Chondrocyte Differentiation

The primary pathological effect of this compound in vivo is the disruption of the terminal stages of chondrocyte differentiation. In a healthy growth plate, chondrocytes progress from a proliferative state to a pre-hypertrophic and then hypertrophic state. Hypertrophic chondrocytes are crucial for matrix mineralization and signaling for vascular invasion, which are prerequisites for the replacement of cartilage with bone.[3]

This compound appears to arrest chondrocytes in a pre-hypertrophic or early hypertrophic state, preventing their full maturation and subsequent apoptosis. This leads to an accumulation of these immature chondrocytes and a failure of the cartilage to be vascularized and replaced by bone.[3] The exact molecular targets of this compound within chondrocytes are not fully elucidated, but its known effects on other cell types, including inhibition of angiogenesis and modulation of signaling pathways like mTOR and MAPK, suggest a complex mechanism of action.[4]

Data Presentation

The following tables summarize the expected effects of this compound on key markers of chondrocyte differentiation based on the pathology of avian tibial dyschondroplasia. It is important to note that direct quantitative in vitro data for the effects of this compound on these specific markers is limited, and these tables are largely inferred from in vivo observations of ATD.

Table 1: Expected Effect of this compound on Chondrocyte Gene Expression

GeneMarker TypeExpected Effect of this compoundRationale
SOX9 Early Chondrogenic Transcription FactorMinimal to no direct effect on early expressionThis compound primarily affects later stages of differentiation. SOX9 is crucial for initial chondrocyte commitment.
COL2A1 (Collagen Type II)Early Cartilage Matrix ProteinMinimal to no direct effect on early expressionSimilar to SOX9, this is a marker of early chondrogenesis which appears unaffected in ATD.
RUNX2 Hypertrophic Transcription FactorPotential dysregulationRUNX2 is a master regulator of chondrocyte hypertrophy and osteoblast differentiation. Disruption of hypertrophy suggests altered RUNX2 activity.
COL10A1 (Collagen Type X)Hypertrophic Cartilage Matrix ProteinDecreased expression or disorganized productionCollagen Type X is a hallmark of hypertrophic chondrocytes. The immature state of chondrocytes in ATD suggests impaired COL10A1 expression.[3]
MMP13 Matrix MetalloproteinaseDecreased activityMMP13 is involved in the degradation of the cartilage matrix to allow for vascular invasion. The lack of matrix remodeling in ATD points to reduced MMP13 activity.
VEGF Vascular Endothelial Growth FactorDecreased expression/secretionThe avascular nature of the ATD lesion strongly suggests an inhibition of VEGF signaling, a key pro-angiogenic factor released by hypertrophic chondrocytes.[5]

Table 2: Expected Effect of this compound on Chondrocyte Phenotype

Phenotypic MarkerMethod of AnalysisExpected Effect of this compoundRationale
Cell Proliferation BrdU/EdU incorporation, Ki67 stainingNo significant change in early stagesThe primary defect in ATD is in differentiation, not proliferation of chondrocytes in the proliferative zone.
Hypertrophic Morphology Histology (cell size measurement)Inhibition of terminal hypertrophyChondrocytes in the ATD lesion fail to reach the fully enlarged size of mature hypertrophic chondrocytes.[3]
Matrix Mineralization Alizarin Red S, von Kossa stainingSignificant decreaseThe cartilage plug in ATD is characterized by a lack of mineralization.[2]
Glycosaminoglycan (GAG) Content Alcian Blue, Safranin O stainingAccumulation due to lack of degradationThe cartilage lesion in ATD is rich in GAGs that are not properly turned over.

Experimental Protocols

The following are proposed protocols for studying the effects of this compound on chondrocyte differentiation in vitro. These protocols are based on standard methodologies for chondrocyte culture and differentiation and should be optimized for specific cell types and experimental goals.

Protocol 1: Induction of Chondrocyte Hypertrophy and Treatment with this compound

Objective: To assess the effect of this compound on the hypertrophic differentiation of chondrocytes.

Materials:

  • Primary chondrocytes or a chondrogenic cell line (e.g., ATDC5)

  • Chondrocyte growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)

  • Chondrogenic differentiation medium (growth medium supplemented with insulin, transferrin, and selenium)

  • Hypertrophy-inducing medium (chondrogenic differentiation medium supplemented with T3 (thyroid hormone) and L-ascorbic acid)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for analysis (e.g., TRIzol for RNA extraction, antibodies for Western blotting, stains for histology)

Procedure:

  • Cell Seeding: Seed chondrocytes in a high-density micromass culture or as a pellet culture to promote chondrogenesis. For micromass culture, spot 20 µL drops of a high-concentration cell suspension (e.g., 1 x 10^7 cells/mL) onto the center of wells in a multi-well plate. Allow cells to adhere for 2 hours before adding media.

  • Chondrogenic Induction: Culture the cells in chondrogenic differentiation medium for 7-14 days to establish a cartilaginous matrix. Change the medium every 2-3 days.

  • Induction of Hypertrophy and this compound Treatment: After the initial chondrogenic phase, switch to hypertrophy-inducing medium. At the same time, add this compound at various concentrations (a suggested starting range is 10-100 nM, based on its anti-angiogenic activity). Include a vehicle control (DMSO).

  • Culture and Monitoring: Continue the culture for an additional 7-14 days, changing the medium with fresh this compound every 2-3 days.

  • Analysis: At desired time points, harvest the micromasses or pellets for analysis of gene expression (qPCR for COL10A1, RUNX2, MMP13, VEGF), protein expression (Western blot for Collagen X, RUNX2), and histological assessment (Alcian Blue for GAG, Alizarin Red S for mineralization).

Protocol 2: Analysis of Signaling Pathway Modulation by this compound

Objective: To investigate the effect of this compound on the PI3K/Akt and Wnt/β-catenin signaling pathways in chondrocytes.

Materials:

  • Chondrocytes cultured as described in Protocol 1.

  • This compound

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting: p-Akt, total Akt, β-catenin, and appropriate loading controls.

  • Reagents for subcellular fractionation (optional, for nuclear β-catenin analysis).

Procedure:

  • Culture and Treatment: Culture chondrocytes under conditions that activate the pathway of interest (e.g., serum stimulation for PI3K/Akt). Treat the cells with this compound for various time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).

  • Protein Extraction: Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Perform Western blotting to analyze the phosphorylation status of Akt and the total levels of β-catenin. For Wnt/β-catenin signaling, analysis of nuclear translocation of β-catenin by subcellular fractionation and subsequent Western blotting can provide more specific insights.

Mandatory Visualizations

Signaling Pathways

G cluster_PI3K_Akt PI3K/Akt Signaling in Chondrocyte Differentiation RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Hypertrophy_inhibition Inhibition of Hypertrophy Akt->Hypertrophy_inhibition Proliferation Proliferation mTORC1->Proliferation This compound This compound (Hypothesized) This compound->PI3K Inhibits?

Caption: Hypothesized interaction of this compound with the PI3K/Akt pathway.

G cluster_Wnt Wnt/β-catenin Signaling in Chondrocyte Differentiation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC Axin Axin Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Target Gene Expression (e.g., promoting hypertrophy) TCF_LEF->Gene_Expression Activates This compound This compound (Hypothesized) This compound->beta_catenin Modulates?

Caption: Hypothesized interaction of this compound with Wnt/β-catenin signaling.

Experimental Workflow

G cluster_workflow Experimental Workflow start Start: Isolate primary chondrocytes or use chondrogenic cell line culture Micromass or Pellet Culture (Chondrogenic Induction) start->culture treatment Induce Hypertrophy & Treat with this compound culture->treatment analysis Analysis treatment->analysis gene_exp Gene Expression (qPCR) analysis->gene_exp protein_exp Protein Expression (Western Blot) analysis->protein_exp histology Histology (Staining) analysis->histology signaling Signaling Pathway Analysis analysis->signaling

Caption: General workflow for studying this compound's effects.

Conclusion

This compound, through its established role in inducing avian tibial dyschondroplasia, presents a unique opportunity to dissect the molecular events governing the later stages of chondrocyte differentiation. While direct in vitro studies are needed to fully elucidate its mechanism of action on chondrocyte-specific gene expression and signaling pathways, the protocols and expected outcomes described here provide a solid foundation for researchers to utilize this compound as a tool to unravel the complexities of cartilage development and pathology. Such studies could pave the way for identifying novel therapeutic targets for cartilage disorders characterized by aberrant chondrocyte maturation.

References

Application Notes and Protocols for Investigating the Role of Fusarochromanone in Kashin-Beck Disease Etiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kashin-Beck disease (KBD) is a chronic, endemic osteoarthropathy characterized by cartilage degradation, chondrocyte necrosis, and apoptosis.[1] The etiology of KBD is considered multifactorial, with environmental factors such as selenium deficiency and mycotoxin contamination of grains playing a significant role.[2][3][4] Among the mycotoxins implicated is Fusarochromanone (FC), a metabolite produced by Fusarium species.[3] However, the precise role of FC in the pathogenesis of KBD remains a subject of investigation, with some studies suggesting a direct toxic effect on chondrocytes while others indicating a more complex interplay with other factors like the T-2 toxin and nutritional deficiencies.[5]

These application notes provide a comprehensive overview of the methodologies used to investigate the effects of this compound on chondrocytes, the primary cell type affected in KBD. The protocols and data presented herein are intended to guide researchers in designing experiments to elucidate the molecular mechanisms underlying FC-induced chondrotoxicity and its potential contribution to KBD.

Data Presentation: Quantitative Effects of this compound and Other Factors

The following tables summarize quantitative data on the cytotoxic and apoptotic effects of this compound, T-2 toxin, and the influence of selenium on chondrocytes and other cell lines.

Cell LineCompoundConcentrationEffectReference
Rabbit Articular ChondrocytesThis compound5 x 10⁻⁸ to 10⁻⁶ MProgressive decrease in DNA synthesis[5]
Rabbit Articular ChondrocytesT-2 Toxin5 x 10⁻⁹ M>50% reduction in DNA synthesis[5]
Human Chondrocytes (C28/I2)T-2 Toxin1-8000 ng/mLDose- and time-dependent decrease in cell viability[6]
Human Chondrocytes (C28/I2)T-2 Toxin10 ng/mL (5 days)50% reduction in cell viability[6]
Primary Rat ChondrocytesT-2 Toxin4 ng/mL (24 h)~50% reduction in cell viability[7]
Human Chondrocytes (C28/I2)T-2 Toxin (20 ng/mL) + Selenium (100 ng/mL)24 hIncreased cell viability compared to T-2 toxin alone[8]

Table 1: Effects of this compound and T-2 Toxin on Chondrocyte Viability and DNA Synthesis. This table presents data on the inhibitory effects of this compound and T-2 toxin on chondrocyte proliferation and viability.

Cell LineTreatmentApoptosis RateReference
Human ChondrocytesT-2 Toxin (increasing concentrations)3.26% to 49.67% (48 h)[9]
Human Jurkat T CellsT-2 Toxin + HT-2 ToxinSynergistic increase in apoptosis at low concentrations[10][11]
Human Jurkat T CellsT-2 Toxin + DASSynergistic increase in apoptosis at low concentrations[10][11]
Human Jurkat T CellsT-2 Toxin + HT-2 Toxin + DASSignificant increase in early and late apoptotic cells[10]

Table 2: Induction of Apoptosis by Mycotoxins. This table summarizes the pro-apoptotic effects of T-2 toxin and its combinations with other mycotoxins.

Experimental Protocols

Protocol 1: Assessment of Chondrocyte Viability (MTT Assay)

This protocol describes a method to quantify the cytotoxic effects of this compound on chondrocytes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human or animal-derived chondrocytes

  • Chondrocyte growth medium

  • This compound (FC) stock solution

  • T-2 toxin stock solution (optional, for co-treatment)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of FC (e.g., 0.1, 1, 5, 10, 25 µM) for different time points (e.g., 24, 48, 72 hours). For co-treatment studies, cells can be exposed to a combination of FC and T-2 toxin.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis in chondrocytes treated with this compound using flow cytometry.

Materials:

  • Chondrocytes

  • This compound (FC)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed chondrocytes in 6-well plates and treat with desired concentrations of FC for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathway Proteins

This protocol provides a method to detect changes in the expression of key proteins involved in apoptosis and signaling pathways in chondrocytes following treatment with this compound.

Materials:

  • Chondrocytes

  • This compound (FC)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-p38, anti-p-JNK, anti-NF-κB p65)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat chondrocytes with FC, then lyse the cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Etiology of Kashin-Beck Disease

G cluster_factors Environmental & Nutritional Factors cluster_cellular Cellular Effects in Chondrocytes cluster_disease Pathogenesis cluster_pathways Signaling Pathways FC This compound ROS Oxidative Stress (ROS) FC->ROS T2 T-2 Toxin T2->ROS Se_def Selenium Deficiency Se_def->ROS exacerbates MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB PI3K_Akt PI3K-Akt Pathway ROS->PI3K_Akt Apoptosis Apoptosis KBD Kashin-Beck Disease Apoptosis->KBD ECM_degradation ECM Degradation ECM_degradation->KBD Inflammation Inflammation Inflammation->KBD MAPK->Apoptosis NFkB->ECM_degradation induces MMPs NFkB->Inflammation PI3K_Akt->Apoptosis

Caption: Proposed multifactorial etiology of Kashin-Beck Disease.

This compound-Induced Apoptosis Signaling Pathway

G cluster_regulation Apoptotic Regulation cluster_execution Execution Phase FC This compound Bcl2_family Bcl-2 Family Regulation FC->Bcl2_family dysregulates Bax Bax (Pro-apoptotic) Bcl2_family->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 downregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Workflow for Western Blot Analysis

G start Chondrocyte Culture (FC Treatment) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking transfer->blocking ab_incubation Antibody Incubation (Primary & Secondary) blocking->ab_incubation detection Chemiluminescent Detection ab_incubation->detection analysis Data Analysis detection->analysis

Caption: Step-by-step workflow for Western Blot analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fusarochromanone (FC101) Production from Fusarium Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of Fusarochromanone (FC101) from Fusarium cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC101) and which fungal species is the primary producer?

A1: this compound (FC101) is a mycotoxin with notable anti-angiogenic and anti-cancer properties. The primary and most well-documented producer of FC101 is the fungus Fusarium equiseti. While other Fusarium species have been screened, FC101 biosynthesis is considered rare and has been predominantly detected in isolates of F. equiseti.

Q2: What are the most common culture methods for producing FC101?

A2: The two main methods for producing FC101 are solid-state fermentation, typically on a rice medium, and submerged liquid fermentation in a medium such as Czapek-Dox broth supplemented with a nitrogen source like peptone. Solid rice cultures have been shown to produce high yields of FC101.

Q3: How can I detect the presence of FC101 in my cultures?

A3: A simplified method for the initial detection of FC101 relies on its characteristic bright blue fluorescence under long-wave UV light (364 nm). For this, a chloroform (B151607) extract of the culture can be examined. For confirmation and quantification, analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used.

Q4: What is the relationship between FC101 and TDP-2?

A4: TDP-2 is the C-3'-N-acetyl derivative of this compound. Time-course studies have shown that FC101 is a direct precursor to TDP-2, meaning that F. equiseti first produces FC101, which is then converted to TDP-2 within the culture.[1] This conversion is particularly stimulated by higher concentrations of peptone in the culture medium.[1]

Q5: What is the biosynthetic origin of FC101?

A5: The biosynthesis of this compound is governed by a putative biosynthetic gene cluster (BGC) identified in the genome of Fusarium equiseti. It is believed to be derived from the oxidative cleavage of the amino acid tryptophan.

Troubleshooting Guide

Low or No FC101 Yield
Symptom Possible Cause Troubleshooting Steps & Solutions
Good mycelial growth, but low/no FC101 production.Suboptimal culture conditions.Optimize Media Composition: Ensure your medium has an adequate nitrogen source. Peptone has been shown to stimulate FC101 production. Experiment with different peptone concentrations (see Table 1).Adjust Temperature: The optimal temperature for FC101 production may differ from the optimal temperature for mycelial growth. Conduct a temperature optimization study (see Table 2).Check pH: The pH of the culture medium can significantly influence secondary metabolite production. While specific data for FC101 is limited, a starting pH of around 5.5 to 7.0 is generally suitable for many Fusarium species.
Inconsistent FC101 yield between batches.Inoculum variability.Standardize Inoculum: Use a consistent amount and age of inoculum for each fermentation. Spore suspensions are generally more uniform than mycelial plugs.
Genetic drift of the fungal strain.Proper Strain Maintenance: Store your Fusarium equiseti isolate as spore suspensions in glycerol (B35011) at -80°C for long-term stability. Avoid repeated subculturing on agar (B569324) plates, which can lead to loss of productivity.
FC101 is produced initially but then the concentration decreases.Conversion to TDP-2.Optimize Harvest Time: Monitor FC101 and TDP-2 concentrations over time. Harvest the culture when FC101 concentration is at its peak, before significant conversion to TDP-2 occurs. Higher peptone concentrations can accelerate this conversion.[1]
No FC101 production in a known producing strain.Loss of the biosynthetic gene cluster.Re-isolate from Stock: If possible, go back to an earlier stock of the culture.
Culture Health Issues
Symptom Possible Cause Troubleshooting Steps & Solutions
Slow or no mycelial growth.Inappropriate culture conditions.Verify Media Components: Double-check the composition of your culture medium. Ensure all components are correctly weighed and dissolved.Check Incubation Temperature: Confirm that your incubator is set to the correct temperature for Fusarium equiseti growth (typically around 25-28°C).
Poor inoculum quality.Use Fresh Inoculum: Prepare fresh inoculum from a healthy, actively growing culture.
Contamination with bacteria (cloudy media, foul odor).Poor aseptic technique.Strict Aseptic Technique: Work in a laminar flow hood, sterilize all media and equipment properly, and use sterile techniques for all manipulations.Antibiotics: For persistent issues, consider adding a broad-spectrum antibiotic to your medium (e.g., chloramphenicol) during the initial stages of culture.
Contamination with other fungi (e.g., mold).Airborne spores.Environmental Control: Ensure the laboratory environment is clean. Regularly clean and disinfect incubators and work areas.
Excessive sporulation with limited mycelial growth.Nutrient limitation or stress.Adjust Nutrient Levels: While some nutrient limitation can trigger secondary metabolism, excessive stress can lead to a primary focus on sporulation. Ensure your medium is not depleted of essential nutrients.

Data on FC101 Production

Table 1: Effect of Peptone Concentration on FC101 Production in Czapek-Dox Broth
Peptone Concentration (%)Incubation Time for Peak FC101 (days)Peak FC101 Concentration (µg/mL)Notes
120~14Slower production but higher peak yield of FC101.
215~12Faster initial production, but also faster conversion to TDP-2.
310~10
410~8
510~7Higher peptone concentrations (2-5%) accelerate both FC101 synthesis and its conversion to TDP-2.[1]

Data adapted from Xie et al., 1989.

Table 2: Effect of Temperature on FC101 Production
Incubation Temperature (°C)Relative FC101 ProductionNotes
12Low
16Moderate
20HighProduction increases with temperature up to 24°C.
24Optimal
28ModerateProduction decreases at temperatures above 24°C.

Data interpretation based on graphical representation in Wu et al., 1990.

Experimental Protocols

Protocol 1: Production of FC101 in Solid Rice Culture

This protocol is adapted from Xie et al., 1989.

Materials:

  • Long-grain white rice

  • Distilled water

  • Erlenmeyer flasks (500 mL)

  • Cotton plugs and aluminum foil

  • Autoclave

  • Fusarium equiseti culture on Potato Dextrose Agar (PDA)

Procedure:

  • To each 500 mL Erlenmeyer flask, add 50 g of long-grain white rice and 40 mL of distilled water.

  • Allow the rice to soak for 1-2 hours.

  • Seal the flasks with cotton plugs and cover with aluminum foil.

  • Autoclave the flasks at 121°C for 15 minutes to sterilize the rice medium.

  • Allow the flasks to cool to room temperature.

  • In a laminar flow hood, inoculate each flask with 3-4 small agar plugs (approximately 5 mm in diameter) from an actively growing F. equiseti culture on PDA.

  • Incubate the flasks at 24-25°C in the dark for 4 weeks.

  • After incubation, the rice culture can be harvested for FC101 extraction. A yield of approximately 2,651 µg of FC101 per gram of dried rice culture can be expected after 4 weeks.[1]

Protocol 2: Extraction and Detection of FC101 from Rice Culture

This protocol is based on methodologies described by Xie et al., 1989 and Wu et al., 1990.

Materials:

  • Harvested rice culture from Protocol 1

  • Methanol (B129727)

  • Chloroform

  • Rotary evaporator

  • Filter paper

  • UV lamp (364 nm)

  • TLC plates (silica gel)

  • Developing solvent (e.g., chloroform-methanol, 9:1 v/v)

Procedure:

  • Dry the harvested rice culture in a fume hood or a lyophilizer.

  • Grind the dried culture into a fine powder.

  • Extract the powdered culture with methanol (e.g., 100 mL of methanol per 10 g of dried culture) by shaking for several hours or overnight.

  • Filter the extract to remove the solid rice material.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator.

  • Partition the concentrated extract between chloroform and water. Collect the chloroform phase.

  • Qualitative Detection: Spot a small amount of the chloroform extract on a piece of filter paper and observe under a UV lamp (364 nm). A bright blue fluorescence indicates the potential presence of FC101.

  • TLC Analysis: Spot the chloroform extract onto a silica (B1680970) gel TLC plate alongside an FC101 standard (if available).

  • Develop the plate in a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v).

  • After development, allow the plate to dry and examine it under a UV lamp (364 nm). The FC101 spot should exhibit a characteristic bright blue fluorescence.

Visualizations

Experimental_Workflow_FC101_Production cluster_culture Culture Preparation cluster_extraction Extraction & Detection start Start media Prepare Rice Medium (Rice + Water) start->media sterilize Sterilize (Autoclave at 121°C) media->sterilize inoculate Inoculate with Fusarium equiseti sterilize->inoculate incubate Incubate (24-25°C, 4 weeks) inoculate->incubate harvest Harvest Culture incubate->harvest extract Extract with Methanol harvest->extract partition Partition with Chloroform extract->partition detect Qualitative Detection (UV Fluorescence) partition->detect analyze TLC/HPLC Analysis detect->analyze end End analyze->end

Caption: Workflow for FC101 production and detection.

Troubleshooting_Logic start Low FC101 Yield q1 Is Mycelial Growth Normal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is there evidence of contamination? a1_yes->q2 troubleshoot_growth Troubleshoot Growth: - Check Media - Verify Inoculum - Check Temperature a1_no->troubleshoot_growth a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No troubleshoot_contamination Address Contamination: - Improve Aseptic Technique - Check Sterilization a2_yes->troubleshoot_contamination optimize_production Optimize Production Parameters: - Adjust Peptone Concentration - Optimize Temperature/pH - Check Harvest Time a2_no->optimize_production

Caption: Troubleshooting logic for low FC101 yield.

Putative_FC101_Biosynthesis tryptophan Tryptophan cleavage Oxidative Cleavage tryptophan->cleavage intermediate Biosynthetic Intermediates cleavage->intermediate pks_nrps Polyketide Synthase/ Non-ribosomal Peptide Synthetase intermediate->pks_nrps fc101 This compound (FC101) pks_nrps->fc101 acetylation Acetylation fc101->acetylation tdp2 TDP-2 acetylation->tdp2

Caption: Simplified putative biosynthetic pathway of FC101.

References

Technical Support Center: Overcoming Low In--Vivo Potency of Fusarochromanone (FC101)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in-vivo application of Fusarochromanone (FC101).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in-vivo experiments with FC101, offering potential causes and solutions.

1. Why am I observing significantly lower efficacy of FC101 in my animal models compared to in-vitro results?

  • Possible Cause: this compound, like many natural flavonoids, exhibits modest in-vivo activity despite potent in-vitro effects.[1][2] This discrepancy is often attributed to several pharmacokinetic challenges.

  • Troubleshooting Steps:

    • Poor Bioavailability: FC101 is poorly to moderately water-soluble, which can limit its absorption.[1][2] It is also subject to rapid metabolism and degradation in vivo.[1][2]

    • Protein Binding: FC101 has been shown to bind tightly to serum proteins like bovine serum albumin (BSA), which can reduce the concentration of the free, active drug available to reach the target site.[1][2]

    • First-Pass Metabolism: The compound may undergo significant first-pass metabolism in the liver, further reducing its systemic availability.[1]

    • Solution: Consider utilizing drug delivery systems to enhance bioavailability. Incorporation of FC101 into lipid- or polymer-based nanoparticles has been suggested as a promising approach to protect the drug from degradation and improve its absorption through the lymphatic system.[1][2]

2. My in-vivo study with FC101 shows high toxicity at doses required for a therapeutic effect. What can I do?

  • Possible Cause: While FC101 is generally well-tolerated and shows selectivity for cancer cells over normal cells in vitro, achieving a therapeutic concentration in vivo might require high doses that lead to off-target effects.[1][2]

  • Troubleshooting Steps:

    • Dose Optimization: Re-evaluate the dosing regimen. A dose of 8 mg/kg/day was used in a mouse xenograft model to achieve a 30% reduction in tumor size.[1][3][4] It is crucial to perform dose-escalation studies to find the optimal balance between efficacy and toxicity in your specific model.

    • Targeted Delivery: Employing targeted drug delivery systems can help concentrate FC101 at the tumor site, reducing systemic exposure and associated toxicity.

    • Combination Therapy: Consider combining FC101 with other therapeutic agents. This may allow for a lower, less toxic dose of FC101 while achieving a synergistic anti-cancer effect.

3. I am not observing the expected apoptotic effects in my in-vivo tumor samples after FC101 treatment. Why might this be?

  • Possible Cause: The concentration of FC101 reaching the tumor tissue might be insufficient to induce the same level of apoptosis seen in vitro.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the concentration of FC101 in plasma and tumor tissue over time. This will help determine if the drug is reaching its target at therapeutic concentrations.

    • Confirm Mechanism of Action: In-vivo, other microenvironmental factors might influence the cellular response to FC101. It's important to analyze key markers of the apoptotic pathway targeted by FC101. FC101 is known to induce apoptosis through a caspase-dependent extrinsic pathway, involving the activation of caspase-8 and caspase-3, and subsequent PARP cleavage.[1][2] It does not, however, affect the expression of Bcl-2 family proteins, indicating it does not act via the intrinsic mitochondrial pathway.[1][2] Verify the activation of these caspases in your tumor samples.

    • Alternative Pathways: FC101 also affects the mTOR and MAPK signaling pathways.[1][2] Investigate whether these pathways are being modulated in your in-vivo model.

4. How can I improve the solubility and stability of FC101 for my in-vivo experiments?

  • Possible Cause: FC101's inherent physicochemical properties contribute to its poor solubility and stability in biological fluids.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Nanoparticles: Encapsulating FC101 in lipid- or polymer-based nanoparticles can protect it from degradation and improve its solubility and bioavailability.[1][2]

      • Prodrugs: Synthesizing prodrugs of FC101 could enhance its solubility and permeability.[5]

    • Analog Synthesis: The development of novel, more potent, and stable analogs of FC101 is an active area of research.[2] Collaborating with medicinal chemists to synthesize such analogs could be a viable long-term strategy.

Quantitative Data Summary

The following tables summarize the reported in-vitro and in-vivo activities of this compound.

Table 1: In-Vitro IC50 Values of this compound (FC101) against Various Human Cancer Cell Lines [1][3][6]

Cell LineCancer TypeIC50
HaCatPre-malignant skin10nM - 2.5 μM
P9-WTMalignant skin10nM - 2.5 μM
MCF-7Low malignant breast10nM - 2.5 μM
MDA-231Malignant breast10nM - 2.5 μM
SV-HUCPre-malignant bladder10nM - 2.5 μM
UM-UC14Malignant bladder10nM - 2.5 μM
PC3Malignant prostate10nM - 2.5 μM
MS1Mouse microvascular endothelial< 50 nM
Human microvascular endothelial-50 nM

Table 2: In-Vivo Efficacy of this compound (FC101) [1][3][4]

Animal ModelTumor TypeDoseTreatment ScheduleOutcome
Mouse XenograftSkin Squamous Cell Carcinoma (SCC)8 mg/kg/day-30% reduction in tumor size

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of FC101 on cancer cell lines.

  • Procedure:

    • Seed cells in 96-well plates at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of FC101 (e.g., 0-10 μM) for specific time points (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Cell Cycle Analysis

  • Objective: To investigate the effect of FC101 on cell cycle progression.

  • Procedure:

    • Treat cells with FC101 at a specific concentration (e.g., 10 μM) for 24 and 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) is determined. An increase in the sub-G1 population is indicative of apoptosis.[1][4]

3. Western Blot Analysis

  • Objective: To detect the expression and activation of proteins involved in FC101-mediated signaling pathways.

  • Procedure:

    • Treat cells with FC101 (e.g., 0-1 μM) for a specified duration (e.g., 24 or 72 hours).[1]

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-4E-BP1, phospho-Erk1/2, p38, phospho-p38) overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as beta-tubulin, to ensure equal protein loading.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and strategies to improve its in-vivo potency.

FC101_Signaling_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_mTOR mTOR Signaling Pathway cluster_MAPK MAPK Signaling Pathway FC101 This compound (FC101) Caspase8 Caspase-8 Activation FC101->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis mTOR mTOR p4EBP1 p-4E-BP1 mTOR->p4EBP1 FC101_mTOR This compound (FC101) FC101_mTOR->mTOR p38MAPK p38-MAPK Activation FC101_MAPK This compound (FC101) FC101_MAPK->p38MAPK

Caption: FC101's multifaceted mechanism of action.

Overcoming_Low_Potency cluster_problem Challenge cluster_causes Underlying Causes cluster_solutions Potential Solutions LowPotency Low In-Vivo Potency of FC101 Solubility Poor Water Solubility LowPotency->Solubility Metabolism Rapid Metabolism & Degradation LowPotency->Metabolism ProteinBinding Serum Protein Binding LowPotency->ProteinBinding Nanoparticles Lipid/Polymer-Based Nanoparticles Solubility->Nanoparticles Metabolism->Nanoparticles Analogs Synthesis of More Potent Analogs ProteinBinding->Analogs ImprovedPotency ImprovedPotency Nanoparticles->ImprovedPotency Improved Bioavailability & Stability Analogs->ImprovedPotency Enhanced Efficacy & PK Profile

Caption: Strategies to overcome FC101's low in-vivo potency.

Experimental_Workflow cluster_invitro In-Vitro Evaluation cluster_formulation Formulation & Optimization cluster_invivo In-Vivo Testing CellLines Cancer Cell Lines MTT MTT Assay (Cytotoxicity) CellLines->MTT CellCycle Cell Cycle Analysis (Apoptosis) CellLines->CellCycle WesternBlot Western Blot (Mechanism) CellLines->WesternBlot Formulation Nanoparticle Encapsulation MTT->Formulation WesternBlot->Formulation FC101_raw FC101 FC101_raw->Formulation Xenograft Mouse Xenograft Model Formulation->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity PK Pharmacokinetic Analysis Xenograft->PK

Caption: A typical experimental workflow for FC101 evaluation.

References

Technical Support Center: Enhancing Fusarochromanone (FC101) Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Fusarochromanone (FC101) in in vitro assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.

FAQs: Quick Solutions for Common FC101 Solubility Issues

Q1: What is the recommended solvent for dissolving this compound (FC101)?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving FC101 for in vitro studies. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.

Q2: My FC101, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because FC101 is a hydrophobic molecule with poor solubility in aqueous solutions.[1] When the DMSO stock is diluted in the medium, the abrupt change in solvent polarity causes the compound to precipitate.[1] To prevent this, use a serial dilution method in pre-warmed (37°C) media and add the compound dropwise while gently mixing.[2]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[3] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to ensure that the observed effects are from FC101 and not the solvent.[3]

Q4: Can I filter out the precipitate from my FC101 solution?

A4: Filtering is generally not recommended as it will remove the precipitated compound, leading to an inaccurate final concentration of your test agent.[3] The better approach is to optimize the dissolution procedure to prevent precipitation in the first place.

Q5: How should I store my FC101 stock solution in DMSO?

A5: For long-term storage, it is recommended to store the FC101 stock solution at -20°C or -80°C.[4][5] Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.[6]

Troubleshooting Guide: Step-by-Step Solutions for FC101 Precipitation

Issue 1: Immediate Precipitation Upon Dilution

Question: I've prepared a 10 mM stock of FC101 in DMSO. When I add it to my cell culture medium to get a final concentration of 10 µM, a cloudy precipitate forms instantly. What should I do?

Answer: This is a classic sign of "solvent shock" due to the low aqueous solubility of FC101.[1] Follow this troubleshooting workflow to resolve the issue.

G cluster_0 Troubleshooting Immediate Precipitation start Precipitation Observed check_stock Is the 10 mM stock in 100% DMSO fully dissolved? start->check_stock warm_media Pre-warm cell culture media to 37°C. check_stock->warm_media Yes fail Precipitation persists. check_stock->fail No, crystals visible. Sonicate or gently warm stock. serial_dilution Perform serial dilutions in pre-warmed media. warm_media->serial_dilution slow_addition Add the final dilution dropwise to the bulk media while gently vortexing. serial_dilution->slow_addition check_final_dmso Is the final DMSO concentration ≤ 0.5%? slow_addition->check_final_dmso success Solution should be clear. Proceed with experiment. check_final_dmso->success Yes check_final_dmso->fail No, too high. Adjust stock concentration. consider_alternatives Consider solubility enhancers (e.g., serum) or alternative solvents if precipitation continues. fail->consider_alternatives

Caption: Workflow for addressing immediate precipitation of FC101.

Issue 2: Delayed Precipitation in the Incubator

Question: My FC101-containing media looked fine when I prepared it, but after several hours in the 37°C incubator, I see a crystalline precipitate. What is the cause?

Answer: Delayed precipitation can be due to several factors, including compound instability, interactions with media components, or changes in the media environment over time.

Potential Cause Explanation Recommended Solution
Compound Instability FC101 may degrade over time at 37°C into less soluble byproducts.Prepare fresh FC101-containing media immediately before each experiment or refresh the media in long-term cultures more frequently.
Interaction with Media Components FC101 might interact with salts or other components in the media, forming insoluble complexes.[2]If your protocol allows, try using a different basal media formulation. The proteins in serum can sometimes help to keep hydrophobic compounds in solution.[3]
Media Evaporation In long-term experiments, evaporation can increase the concentration of FC101 beyond its solubility limit.[6]Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.
pH Changes due to Cellular Metabolism Cellular activity can alter the pH of the culture medium, which may affect the solubility of FC101.Monitor the pH of your culture medium, especially in dense cultures, and change the medium as needed to maintain the optimal pH.

Experimental Protocols

Protocol 1: Preparation of FC101 Stock and Working Solutions

This protocol describes a reliable method for preparing FC101 solutions for in vitro assays to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of FC101 powder.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the solution in a water bath.

  • Create an Intermediate Dilution:

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[2]

    • To minimize "solvent shock," first, dilute your high-concentration stock solution in the pre-warmed medium to an intermediate concentration that is still well above your final working concentration.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired final concentration.

    • Add the solution dropwise while gently swirling the media to ensure rapid and even mixing.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution should be clear.

Protocol 2: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of FC101 in a buffer of your choice.[7]

  • Preparation:

    • Prepare a high-concentration stock solution of FC101 in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer for the assay (e.g., phosphate-buffered saline, PBS) and adjust to the desired pH.

  • Assay Procedure (Direct UV Method):

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to multiple wells of a 96-well plate.

    • Add the aqueous buffer to each well to create a range of final FC101 concentrations.

    • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).

    • After incubation, filter the solution in each well to separate any undissolved particles.

    • Measure the UV absorbance of the filtrate at the appropriate wavelength for FC101.

    • Calculate the concentration of the dissolved FC101 based on a standard curve. The highest concentration that remains in solution is the kinetic solubility.

Parameter Kinetic Solubility Equilibrium Solubility
Starting Material Compound dissolved in DMSOSolid compound
Incubation Time Short (e.g., 1-2 hours)Long (e.g., 24-72 hours)
Throughput HighLow to Medium
Information Provided Apparent solubility under non-equilibrium conditionsThermodynamic solubility at saturation
Relevance High-throughput screening, initial compound assessmentPre-formulation, lead optimization

Signaling Pathways Affected by this compound

FC101 has been shown to impact several key signaling pathways involved in cell growth, proliferation, and apoptosis.[2]

mTOR Signaling Pathway

FC101 has been observed to inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[2][6]

mTOR_Pathway cluster_mTOR FC101 and the mTOR Pathway FC101 This compound (FC101) mTOR mTOR FC101->mTOR Inhibits p4EBP1 p-4E-BP1 mTOR->p4EBP1 CellGrowth Cell Growth and Proliferation p4EBP1->CellGrowth

Caption: FC101 inhibits the mTOR signaling pathway.

MAPK Signaling Pathway

FC101 can induce the phosphorylation of p38 MAPK, which is often associated with cellular stress responses and apoptosis.[2][6]

MAPK_Pathway cluster_MAPK FC101 and the MAPK Pathway FC101 This compound (FC101) p38_MAPK p38 MAPK FC101->p38_MAPK p_p38_MAPK Phospho-p38 MAPK p38_MAPK->p_p38_MAPK Induces Phosphorylation Apoptosis Apoptosis p_p38_MAPK->Apoptosis

Caption: FC101 induces phosphorylation of p38 MAPK.

JNK Signaling Pathway

FC101 can induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to cell death.[8][9]

JNK_Pathway cluster_JNK FC101 and the JNK Pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS Induces JNK JNK ROS->JNK Activates CellDeath Cell Death JNK->CellDeath

References

Technical Support Center: Stabilizing Fusarochromanone (FC101) in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable handling of Fusarochromanone (FC101) in solution for long-term experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound for experimental use?

A1: The phosphate-salt form of this compound (FC101) is reported to be more stable and water-soluble compared to its free base form.[1] For long-term experiments, it is highly recommended to use the phosphate-salt form to ensure consistency and reproducibility.

Q2: What are the primary factors that can cause degradation of FC101 in solution?

A2: Based on the general chemical properties of chromone (B188151) derivatives, the primary factors that can cause degradation of FC101 in solution are:

  • pH: FC101 is expected to be more stable in neutral to slightly acidic conditions. Alkaline (basic) conditions can catalyze the hydrolysis of the pyrone ring, leading to the degradation of the compound.[2]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3] It is crucial to protect FC101 solutions from light during preparation, storage, and experimentation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Long-term storage at room temperature is not recommended.

  • Oxidation: Although generally less of a concern than hydrolysis and photodegradation for chromones, oxidation can occur over extended periods, especially in the presence of atmospheric oxygen or oxidizing agents.[2]

Q3: What are the recommended solvents for preparing FC101 stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions of FC101 in high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[2] For the more water-soluble phosphate-salt form, sterile Milli-Q water can also be used to prepare stock solutions.[1]

Q4: What are the optimal storage conditions for FC101 stock solutions?

A4: To ensure long-term stability, FC101 stock solutions should be:

  • Stored at low temperatures, such as -20°C or -80°C.[1][4] One source suggests that FC101 powder can be stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year.[4]

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Stored in tightly sealed, light-protecting containers, such as amber vials.[2]

Q5: How can I monitor the stability of my FC101 solution over time?

A5: The stability of your FC101 solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6] This method can separate the intact FC101 from its degradation products, allowing for the quantification of the active compound over time. A decrease in the peak area of FC101 and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. 1. Poor solubility in the chosen solvent. 2. The concentration is too high. 3. Degradation products are precipitating.1. Ensure the compound is fully dissolved initially by gentle warming or vortexing. 2. Consider preparing a more dilute stock solution. 3. If degradation is suspected, prepare a fresh solution and confirm its concentration and purity via HPLC.
Inconsistent or non-reproducible experimental results. 1. Degradation of the FC101 stock or working solution. 2. Inaccurate initial concentration of the stock solution.1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. Perform a stability check on your stock solution using HPLC to detect any degradation. 3. Always protect solutions from light and keep them on ice during experiments.
Change in the color of the solution (e.g., yellowing). Chemical degradation, possibly due to oxidation or photodegradation.Discard the solution and prepare a fresh one. Ensure that the new solution is stored under optimal conditions (protected from light, low temperature, and tightly sealed).

Quantitative Data on Stability

While specific quantitative degradation kinetics for this compound (FC101) are not extensively published, the following table provides an overview of the stability of chromone derivatives under different conditions. This data can be used to infer the potential stability of FC101.

Table 1: General Stability of Chromone Derivatives in Solution

Condition Effect on Stability General Observations & Recommendations
pH Stability decreases in alkaline conditions.The pyrone ring is susceptible to hydrolysis under basic conditions. It is recommended to maintain the pH of aqueous solutions in the neutral to slightly acidic range (pH 4-7).
Light (UV/Visible) Can cause significant degradation.Chromone derivatives can undergo photodegradation. It is crucial to use amber vials or protect solutions from light.
Temperature Higher temperatures accelerate degradation.For long-term storage, -20°C or -80°C is recommended. For short-term handling during experiments, solutions should be kept on ice.
Solvent Aprotic solvents are generally preferred for stock solutions.Anhydrous aprotic solvents like DMSO or ethanol minimize hydrolysis. For aqueous experiments, the use of buffers to control pH is important.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound (FC101) Stock Solution

Materials:

  • This compound (phosphate-salt form)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or sterile Milli-Q water

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.2 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of FC101 phosphate-salt powder in a sterile microcentrifuge tube under sterile conditions.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or sterile Milli-Q water to achieve the desired stock concentration (e.g., 5 mM).

  • Solubilization: Vortex the solution until the FC101 is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Sterilization (for aqueous solutions): If using Milli-Q water, filter the stock solution through a 0.2 µm sterile syringe filter into a new sterile, amber tube to ensure sterility for cell culture experiments.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Protocol 2: Conducting Long-Term Cell Culture Experiments with FC101

Materials:

  • Prepared FC101 stock solution (from Protocol 1)

  • Appropriate cell culture medium

  • Cells of interest

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Thawing: When ready to use, thaw one aliquot of the FC101 stock solution at room temperature or in a 37°C water bath. Keep the thawed solution on ice and protected from light.

  • Preparation of Working Solution: Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium immediately before adding it to the cells. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

  • Treatment: Add the FC101-containing medium to your cell cultures. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in your experimental setup.

  • Incubation: Incubate the cells for the desired experimental duration. For long-term experiments requiring medium changes, prepare fresh FC101-containing medium from a new aliquot of the stock solution for each change to ensure consistent potency.

  • Analysis: At the end of the experiment, proceed with your desired downstream analysis (e.g., cell viability assays, western blotting, etc.).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Long-Term Experiment weigh Weigh FC101 (Phosphate Salt) dissolve Dissolve in Anhydrous Solvent weigh->dissolve filter Sterile Filter (0.2 µm) dissolve->filter aliquot Aliquot into Amber Vials filter->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Start of Experiment dilute Prepare Working Solution in Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate (Long-Term) treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using stable FC101 solutions.

Signaling Pathways Affected by this compound

This compound (FC101) has been shown to exert its anti-cancer effects by modulating several key signaling pathways.

1. mTOR Signaling Pathway

FC101 has been observed to inhibit the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[7]

mTOR_pathway FC101 This compound (FC101) mTORC1 mTORC1 FC101->mTORC1 Inhibition S6K1 p70S6K mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis

Caption: FC101 inhibits the mTORC1 signaling pathway.

2. MAPK Signaling Pathway

FC101 can activate the p38-MAPK signaling pathway, which is involved in cellular stress responses and can lead to apoptosis.[7]

MAPK_pathway FC101 This compound (FC101) p38_MAPK p38 MAPK FC101->p38_MAPK Activation Downstream_Targets Downstream Targets p38_MAPK->Downstream_Targets Apoptosis Apoptosis Downstream_Targets->Apoptosis

Caption: FC101 activates the p38-MAPK signaling pathway.

3. JNK Signaling Pathway

FC101 induces the production of Reactive Oxygen Species (ROS), which in turn activates the JNK signaling pathway, leading to cell death.[8][9]

JNK_pathway FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 Inhibition JNK JNK PP2A_PP5->JNK cJun c-Jun JNK->cJun Cell_Death Cell Death cJun->Cell_Death

Caption: FC101 induces cell death via the ROS-JNK pathway.

References

Optimizing Fusarochromanone Dosage for Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarochromanone (FC101). The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC101) and what is its mechanism of action in cancer cells?

This compound (FC101) is a mycotoxin produced by the fungus Fusarium equiseti.[1] It is a small molecule fungal metabolite with potent anti-angiogenic and direct anti-cancer properties.[2] FC101 has been shown to inhibit the in-vitro growth of various cancer cell lines in a time and dose-dependent manner.[1][3]

The anti-cancer activity of FC101 is attributed to several key mechanisms:

  • Induction of Apoptosis: FC101 induces programmed cell death (apoptosis) through a caspase-dependent extrinsic pathway.[1][4] This is evidenced by the activation of caspase-8 and caspase-3, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase).[1][4]

  • Modulation of Signaling Pathways: FC101 simultaneously affects two critical signaling pathways involved in cell proliferation and survival:

    • p38 MAPK Activation: It induces the phosphorylation of p38, a kinase often associated with cellular stress responses and cell death.[1][4]

    • mTOR Signaling Inhibition: FC101 inhibits the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation.[1][4] This is observed through the decreased phosphorylation of 4E-BP1, a downstream effector of mTOR.[1]

  • Cell Cycle Arrest: FC101 can cause cell cycle arrest at the G0/G1 or G1 phase in a dose-dependent manner, thereby inhibiting cell proliferation.[1][5]

Q2: What is the recommended starting dosage for FC101 in different cancer cell lines?

The effective dosage of FC101 can vary significantly depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, published data can provide a starting point. The half-maximal inhibitory concentration (IC50) values for FC101 have been reported to range from 10 nM to 2.5 µM.[1][3]

Data Presentation: IC50 Values of this compound (FC101) in Various Cell Lines

Cell LineCancer TypeIC50 ValueReference
Human MelanomaMelanoma< 10 nM[1]
Small Cell Lung CarcinomaLung Cancer< 10 nM[1]
Colon AdenocarcinomaColon Cancer< 10 nM[1]
UM-UC14Malignant Bladder CancerMost Sensitive[1][2]
HaCatPre-malignant Skin10 nM - 2.5 µM[1]
P9-WTMalignant Skin10 nM - 2.5 µM[1]
MCF-7Low Malignant Breast Cancer10 nM - 2.5 µM[1]
MDA-231Malignant Breast Cancer10 nM - 2.5 µM[1]
SV-HUCPre-malignant Bladder10 nM - 2.5 µM[1]
PC3Malignant Prostate Cancer10 nM - 2.5 µM[1]
COS7Kidney (SV40 transformed)0 - 5 µM (tested range)[5]
HEK293Embryonic Kidney0 - 5 µM (tested range)[5]

Experimental Protocols

Detailed Methodology for Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of FC101 concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Detailed Methodology for Apoptosis (Annexin V/PI) Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with FC101 at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Detailed Methodology for Western Blotting

  • Protein Extraction: Treat cells with FC101, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-4E-BP1, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Troubleshooting Guides

Troubleshooting Cell Viability Assays

IssuePossible CauseSuggested Solution
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before and during seeding.
Edge effects in the plate.Avoid using the outer wells of the plate; fill them with sterile media or PBS.[6]
No or low cytotoxic effect observed Cell line is resistant to FC101.Test a wider range of concentrations and/or increase the incubation time.[7]
FC101 has degraded.Use a fresh stock of FC101 and store it properly.
High background signal Compound interference with the assay reagent.Run a control with FC101 in cell-free media to check for direct reaction.[6]
Contamination of reagents.Use fresh, sterile reagents.

Troubleshooting Western Blotting

IssuePossible CauseSuggested Solution
Weak or no signal Insufficient protein loaded.Increase the amount of protein loaded per well.[8][9]
Low primary antibody concentration.Increase the primary antibody concentration or incubation time.[8]
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining.[9]
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[8][10]
Primary antibody concentration too high.Reduce the primary antibody concentration.
Nonspecific bands Primary antibody is not specific enough.Use a more specific antibody or perform antibody titration.
Too much protein loaded.Reduce the amount of protein loaded on the gel.[9]

Mandatory Visualizations

Fusarochromanone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FC101 This compound (FC101) Receptor Receptor mTOR mTOR FC101->mTOR Inhibits p38_MAPK p38 MAPK FC101->p38_MAPK Activates Caspase8 Caspase-8 Receptor->Caspase8 Activates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->mTOR Activates FourEBP1 4E-BP1 mTOR->FourEBP1 Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes Caspase3 Caspase-3 Caspase8->Caspase3 Activates CellGrowth Cell Growth & Proliferation FourEBP1->CellGrowth Promotes Caspase3->Apoptosis Induces

Caption: Signaling pathway of this compound (FC101) in cancer cells.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation select_cells Select Cancer Cell Lines dose_range Determine FC101 Dose Range select_cells->dose_range select_assays Select Assays (Viability, Apoptosis, etc.) dose_range->select_assays cell_culture Cell Culture and Seeding select_assays->cell_culture fc101_treatment FC101 Treatment cell_culture->fc101_treatment perform_assays Perform Selected Assays fc101_treatment->perform_assays data_collection Data Collection perform_assays->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: General experimental workflow for studying FC101 effects.

Troubleshooting_Guide cluster_viability Cell Viability Assay Issues cluster_western Western Blot Issues start Unexpected Experimental Result high_variability High Variability? start->high_variability no_signal No/Weak Signal? start->no_signal check_seeding Check Cell Seeding Technique high_variability->check_seeding Yes high_variability->no_signal No use_inner_wells Use Inner Wells Only check_seeding->use_inner_wells check_protein Increase Protein Load/ Antibody Concentration no_signal->check_protein Yes check_transfer Verify Protein Transfer check_protein->check_transfer

Caption: Logical troubleshooting guide for common experimental issues.

References

Troubleshooting inconsistent results in Fusarochromanone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Fusarochromanone (FC101).

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC101) and what is its primary mechanism of action?

A1: this compound (FC101) is a mycotoxin produced by the fungus Fusarium equiseti.[1][2] It is a small molecule fungal metabolite with potent anti-angiogenic and anti-cancer properties.[1][3][4] Its mechanism of action involves the induction of apoptosis through the extrinsic pathway, as well as modulation of key cellular signaling pathways, including the MAPK and mTOR pathways.[1][5]

Q2: Through which signaling pathways does FC101 exert its effects?

A2: FC101's anti-cancer effects are mediated through several key signaling pathways:

  • Extrinsic Apoptosis Pathway: FC101 activates caspase-8 and caspase-3, leading to PARP cleavage and apoptosis.[1][5] It does not appear to significantly affect the expression of Bcl-2 family proteins, suggesting a mechanism independent of the intrinsic mitochondrial pathway.[1][6]

  • MAPK Signaling Pathway: FC101 induces the phosphorylation of p38 MAPK, which is associated with cellular stress and apoptosis.[1][5] It has also been shown to activate the JNK pathway through the induction of reactive oxygen species (ROS).[7][8]

  • mTOR Signaling Pathway: FC101 inhibits the mTOR signaling pathway, evidenced by the reduced phosphorylation of its downstream effector, 4E-BP1.[1][5]

Q3: What kind of biological activities have been reported for FC101?

A3: FC101 exhibits a range of biological activities, including:

  • Potent in-vitro growth inhibitory effects against various cancer cell lines.[1][3]

  • Induction of apoptosis and G1 phase cell cycle arrest.[2][3]

  • Anti-angiogenic effects by inhibiting VEGF-mediated proliferation of endothelial cells.[1][3]

  • In-vivo anti-tumor activity, as demonstrated by a reduction in tumor size in mouse xenograft models.[1][3]

Q4: In which cell lines has FC101 shown significant activity?

A4: FC101 has demonstrated potent growth inhibitory effects in a variety of human cancer cell lines, including those from skin, breast, bladder, and prostate cancers.[1][3] It has also been shown to be effective in multidrug-resistant (MDR) cell lines.[1][5]

Troubleshooting Guides

General Troubleshooting for Inconsistent Results

Inconsistent results in FC101 experiments can often be traced back to issues with compound handling and experimental setup.

Question/Issue Potential Causes Recommended Solutions
Why are my IC50 values higher or more variable than those reported in the literature? 1. FC101 Degradation: FC101, as a natural product, may be sensitive to light, temperature, and repeated freeze-thaw cycles.[9] 2. Solubility Issues: FC101 may have poor aqueous solubility, leading to precipitation in culture media.[10] 3. Inaccurate Concentration: Errors in serial dilutions or initial stock concentration. 4. Cell Line Variability: Differences in cell line passage number, health, or genetic drift.1. Proper Handling: Prepare fresh dilutions from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light.[9] 2. Ensure Solubility: Use an appropriate solvent like DMSO for the stock solution. When diluting in aqueous media, ensure the final solvent concentration is low (typically <0.5%) and vortex thoroughly. Visually inspect for any precipitation.[9] 3. Verify Concentration: Calibrate pipettes regularly. Prepare dilutions carefully.[11] 4. Standardize Cells: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
I am observing high variability between replicate wells in my cell viability assays. 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components and the compound.[11] 3. Compound Precipitation: FC101 precipitating out of solution at higher concentrations.1. Proper Cell Seeding: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental data. Fill them with sterile PBS or media to maintain humidity.[11] 3. Check Solubility: Before adding to cells, visually inspect the highest concentration of your drug dilution in media for any signs of precipitation.
My Western blot results for p38 or cleaved caspase-3 are inconsistent. 1. Suboptimal Treatment Time: The timing of protein expression or phosphorylation can be transient. 2. Poor Lysis/Protein Extraction: Incomplete cell lysis can lead to variable protein yields. 3. Issues with Antibody: The primary antibody may not be specific or may be used at a suboptimal dilution.1. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting the activation of your target proteins. 2. Efficient Lysis: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete lysis by scraping and sonication if necessary.[1][12] 3. Antibody Validation: Validate your antibody using positive and negative controls. Titrate the antibody to find the optimal concentration.

Diagrams

Signaling Pathways of this compound (FC101)

FC101_Signaling_Pathways FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces mTOR mTOR Pathway FC101->mTOR inhibits p38_MAPK p38 MAPK Pathway FC101->p38_MAPK activates Extrinsic_Pathway Extrinsic Pathway FC101->Extrinsic_Pathway activates JNK JNK Pathway ROS->JNK activates PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits p4EBP1 p-4E-BP1 ↓ mTOR->p4EBP1 pp38 p-p38 ↑ p38_MAPK->pp38 Apoptosis Apoptosis JNK->Apoptosis PP2A_PP5->JNK Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis pp38->Apoptosis

Caption: Key signaling pathways modulated by this compound (FC101).

General Experimental Workflow

Experimental_Workflow start Start cell_culture Seed Cells in Multi-well Plates start->cell_culture incubation1 Incubate for 24h (Cell Attachment) cell_culture->incubation1 treatment Prepare FC101 Dilutions & Treat Cells incubation1->treatment incubation2 Incubate for Desired Time (e.g., 24, 48, 72h) treatment->incubation2 assay Perform Assay incubation2->assay viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability Viability western Western Blot assay->western Protein apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis Apoptosis data_acq Data Acquisition (Plate Reader, Imager) viability->data_acq western->data_acq apoptosis->data_acq analysis Data Analysis (IC50, Fold Change) data_acq->analysis end End analysis->end

Caption: A typical experimental workflow for studying the effects of FC101.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results Observed check_compound Check FC101 Handling (Solubility, Storage, Age) start->check_compound compound_ok Compound Prep OK check_compound->compound_ok No compound_issue Prepare Fresh Stock/Dilutions. Re-evaluate Solubility. check_compound->compound_issue Yes check_cells Review Cell Culture Practices (Passage #, Contamination) compound_ok->check_cells end Re-run Experiment compound_issue->end cells_ok Cell Culture OK check_cells->cells_ok No cells_issue Use Low Passage Cells. Test for Mycoplasma. check_cells->cells_issue Yes check_protocol Examine Assay Protocol (Reagents, Pipetting, Timing) cells_ok->check_protocol cells_issue->end protocol_ok Protocol OK check_protocol->protocol_ok No protocol_issue Calibrate Pipettes. Check Reagent Expiry. Optimize Assay Parameters. check_protocol->protocol_issue Yes protocol_ok->end protocol_issue->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for FC101 across various cell lines. These values can serve as a benchmark for experimental results.

Cell LineCell TypeIC50 ValueReference
HaCatPre-malignant skin10nM - 2.5µM[1][3]
P9-WTMalignant skin10nM - 2.5µM[1][3]
MCF-7Low malignant breast10nM - 2.5µM[1][3]
MDA-231Malignant breast10nM - 2.5µM[1][3]
SV-HUCPre-malignant bladder10nM - 2.5µM[1][3]
UM-UC14Malignant bladder10nM - 2.5µM[1][3]
PC3Malignant prostate10nM - 2.5µM[1][3]
MS1Mouse microvascular endothelial< 50nM[5][6]
RPE-1hTERT immortalized retinal epithelial0.058 µM[7]
HCT-116Colorectal cancer0.170 µM[7]
U2OSOsteosarcoma0.232 µM[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from methodologies used in FC101 research.[1][5]

Materials:

  • FC101 stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 12 mM in PBS

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of FC101 in complete medium. Remove the old medium from the wells and add 100 µL of the FC101 dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of 12 mM MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis

This protocol is based on standard Western blotting procedures used in FC101 studies.[1][5][12]

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-p38, cleaved caspase-3, PARP, β-tubulin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells grown in 6-well plates or larger dishes with FC101 for the desired time. Wash cells twice with ice-cold PBS.

  • Protein Extraction: Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microfuge tube. Sonicate briefly and then centrifuge at ~13,000 x g for 10-15 minutes at 4°C.[1][5]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with FC101 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Minimizing off-target effects of Fusarochromanone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Fusarochromanone (FC101) in cell culture, with a focus on minimizing off-target effects and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC101) and what is its primary mechanism of action?

A1: this compound (FC101) is a mycotoxin produced by the fungus Fusarium equiseti. It is a small molecule with potent anti-angiogenic and anti-cancer properties.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through the extrinsic pathway, which is initiated by the activation of caspase-8 and caspase-3.[1][2] Additionally, FC101 modulates key cellular signaling pathways, including the inhibition of the mTOR pathway and the activation of the p38-MAPK pathway, which collectively contribute to its anti-proliferative and pro-apoptotic effects.[1][2]

Q2: What are the common off-target effects of FC101 in cell culture?

A2: The "off-target" effects of FC101 are often context-dependent and are related to its potent biological activities. What is considered an "on-target" anti-cancer effect may be an undesirable "off-target" effect in non-cancerous cells or when studying other cellular processes. The most common off-target effects include:

  • Induction of Apoptosis: FC101 can induce apoptosis in a broad range of cell types, not just cancer cells.[3][4]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1 phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[3][5]

  • Generation of Reactive Oxygen Species (ROS): FC101 can induce oxidative stress through the production of ROS, which in turn can activate the JNK signaling pathway, leading to cell death.[6][7]

  • Inhibition of Proliferation: Due to its effects on apoptosis and the cell cycle, FC101 is a potent inhibitor of cell proliferation across various cell lines.[1][3]

Q3: At what concentrations should I use FC101 in my experiments?

A3: The effective concentration of FC101 is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. IC50 values (the concentration that inhibits 50% of cell growth) can range from the nanomolar to the low micromolar range. For example, IC50 values of less than 100 nM have been observed in 35 of 58 human cancer cell lines screened by the NCI.[1] In other studies, IC50 values for various cell lines were found to be less than 2.5 μM.[1][2] For COS7 and HEK293 cells, the IC50 values were approximately 0.1 µM and 0.07 µM, respectively.[3]

Q4: How can I minimize the cytotoxic off-target effects of FC101 if I am not studying apoptosis?

A4: To minimize cytotoxic off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform a thorough dose-response curve to identify the lowest concentration of FC101 that elicits your desired on-target effect without causing significant cell death.

  • Optimize Incubation Time: Shortening the exposure time of your cells to FC101 may allow you to observe your desired effect before widespread apoptosis is initiated.

  • Use a Pan-Caspase Inhibitor: If your desired on-target effect is independent of apoptosis, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may help to reduce apoptotic cell death.[5]

  • Co-treatment with an Antioxidant: Since FC101 can induce ROS, co-treatment with an antioxidant like N-acetyl-cysteine (NAC) may mitigate ROS-mediated off-target effects and cell death.[7]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High levels of cell death even at low concentrations. The cell line is highly sensitive to FC101.Perform a more detailed dose-response curve starting from very low nanomolar concentrations. Reduce the incubation time.
Inconsistent results between experiments. Instability of FC101 in solution. Variability in cell health or passage number.Prepare fresh stock solutions of FC101 regularly and store them properly. Ensure consistent cell culture practices, including using cells within a specific passage number range.
Observed phenotype is not consistent with known on-target effects. The phenotype may be due to an off-target effect, such as ROS production or inhibition of an unknown kinase.Investigate potential off-target pathways. Measure ROS levels in your cells following FC101 treatment. Use a structurally different compound with the same on-target effect, if available, to see if the phenotype is reproduced.
Difficulty in detecting downstream signaling changes (e.g., p-p38, p-4E-BP1). The timing of the signaling event is transient. The antibody used for Western blotting is not optimal.Perform a time-course experiment to identify the optimal time point for detecting the phosphorylation of signaling proteins. Validate your antibodies using appropriate positive and negative controls.

Quantitative Data Summary

Table 1: IC50 Values of this compound (FC101) in Various Cell Lines

Cell LineCell TypeIC50 ValueReference
HaCatPre-malignant skin< 2.5 µM[1]
P9-WTMalignant skin< 2.5 µM[1]
MCF-7Low malignant breast< 2.5 µM[1]
MDA-231Malignant breast< 2.5 µM[1]
SV-HUCPre-malignant bladder< 2.5 µM[1]
UM-UC14Malignant bladder< 2.5 µM[1]
PC3Malignant prostate< 2.5 µM[1]
COS7Monkey kidney fibroblast~0.1 µM[3]
HEK293Human embryonic kidney~0.07 µM[3]
MS1Mouse microvascular endothelial< 50 nM[2]
Various Melanoma Cell LinesHuman melanoma0.1 - 1 nM[4]
Normal MelanocytesHuman melanocytes100 - 200 nM[4]

Experimental Protocols & Visualizations

Experimental Workflow for Assessing Off-Target Effects

experimental_workflow Workflow for Assessing FC101 Off-Target Effects cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays for Off-Target Effects cluster_analysis Data Analysis start Start cell_culture Culture Cells to Optimal Confluency start->cell_culture dose_prep Prepare Serial Dilutions of FC101 cell_culture->dose_prep treat_cells Treat Cells with FC101 dose_prep->treat_cells incubate Incubate for Defined Time Points treat_cells->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis ros ROS Detection Assay incubate->ros western Western Blot for Signaling Pathways incubate->western analyze_data Analyze and Interpret Data viability->analyze_data apoptosis->analyze_data ros->analyze_data western->analyze_data end End analyze_data->end signaling_pathways Signaling Pathways Modulated by FC101 cluster_mTOR Inhibition of mTOR Signaling cluster_MAPK Activation of p38-MAPK Signaling cluster_apoptosis Induction of Apoptosis cluster_ros Induction of ROS and JNK Activation FC101 This compound (FC101) mTOR mTOR FC101->mTOR p38 p38 MAPK FC101->p38 Caspase8 Caspase-8 FC101->Caspase8 ROS Reactive Oxygen Species (ROS) FC101->ROS p4EBP1 p-4E-BP1 mTOR->p4EBP1 pp38 p-p38 MAPK p38->pp38 Phosphorylation Caspase3 Caspase-3 Caspase8->Caspase3 PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP JNK JNK ROS->JNK CellDeath Cell Death JNK->CellDeath

References

Dealing with Fusarochromanone fluorescence in imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Fusarochromanone (FC101) in fluorescence imaging experiments. This guide provides troubleshooting advice and frequently asked questions to help you manage the intrinsic fluorescence of FC101 and ensure high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FC101) and why is it used in research?

A1: this compound (FC101) is a mycotoxin produced by Fusarium fungi. It is a small molecule with potent anti-angiogenic and anti-cancer properties.[1][2] Researchers use it to study cellular processes like apoptosis, signal transduction, and cell proliferation due to its ability to modulate key signaling pathways, including MAPK and mTOR.[1]

Q2: Does FC101 fluoresce, and what are its spectral properties?

A2: Yes, FC101 has intrinsic fluorescence. Its maximum excitation wavelength is approximately 385 nm, and its maximum emission is around 457 nm.[1][3] This places its signal squarely in the blue/cyan channel, where it can overlap with common fluorescent probes like DAPI.

Q3: What is autofluorescence and how does FC101 contribute to it?

A3: Autofluorescence is the natural fluorescence emitted by biological materials (like collagen, NADH, and riboflavin) or molecules introduced during sample preparation.[4] FC101 is an exogenous source of fluorescence. When you treat cells with FC101, its own fluorescence signal will be present in your sample, potentially obscuring the signal from your specific fluorescent labels.

Q4: How can FC101's fluorescence interfere with my experiment?

A4: The primary issue is spectral overlap. The emission of FC101 can "bleed through" into the detection channels of other fluorophores, especially those in the blue-to-green range. This can lead to false-positive signals, inaccurate quantification, and difficulty in distinguishing your target's signal from the background created by FC101.

Troubleshooting Guide

This guide addresses specific problems you may encounter when imaging samples treated with FC101.

Problem 1: High background fluorescence in the DAPI/Blue channel.
  • Cause: This is likely the intrinsic fluorescence of FC101 itself, which has an emission peak at 457 nm.[1][3]

  • Solution 1: Unstained Control. Always prepare a control sample treated with FC101 but without any other fluorescent labels. Image this sample using the same settings as your fully stained samples. This will show you the exact contribution of FC101 to your background signal.[5]

  • Solution 2: Spectral Imaging and Linear Unmixing. If your microscope is equipped for spectral imaging, you can treat the FC101 fluorescence as a distinct spectral signature and computationally remove it from the final image. This is a powerful method for separating overlapping fluorescent signals.[6][7][8]

  • Solution 3: Choose Fluorophores in Different Spectral Regions. Avoid fluorophores that emit in the blue or cyan range. Instead, select dyes that emit in the green, red, or far-red regions of the spectrum (wavelengths > 550 nm), where cellular autofluorescence is also naturally lower.[8][9]

Problem 2: I cannot distinguish my target protein (labeled with a green fluorophore) from the background.
  • Cause: The broad emission spectrum of FC101 may be bleeding into your green channel. While its peak is in the blue region, the emission tail can extend into the green part of the spectrum.

  • Solution 1: Narrowband Emission Filters. Use tighter, more specific emission filters for your green fluorophore to exclude the unwanted signal from FC101.

  • Solution 2: Sequential Imaging. Instead of capturing all channels simultaneously, acquire the blue channel (FC101) and the green channel (your label) sequentially. This prevents bleed-through between channels during acquisition.

  • Solution 3: Refer to the Spectral Data Table. Use the table below to select a fluorophore with minimal spectral overlap with FC101. For example, switching from FITC to a dye like Alexa Fluor 594 or Cy5 would significantly reduce interference.

Problem 3: My signal is weak and the overall image is noisy.
  • Cause: The high background from FC101 can lower the signal-to-noise ratio, making your specific signal harder to detect.

  • Solution 1: Optimize Antibody/Probe Concentration. Titrate your antibody or probe to find the optimal concentration that provides bright specific staining with minimal non-specific background.[5]

  • Solution 2: Use Antifade Mounting Media. Photobleaching can reduce your specific signal. Use a quality mounting medium with an antifade reagent to preserve your fluorescence.[5]

  • Solution 3: Image Processing. Use background subtraction techniques during image analysis. Acquire an image of a region with no cells to determine the background noise from your system and subtract it from your experimental images.

Data Presentation

Table 1: Spectral Properties of FC101 and Common Fluorophores

This table helps in selecting fluorophores and filter sets to minimize spectral overlap with this compound.

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Spectral RegionOverlap with FC101
This compound (FC101) ~385 [1]~457 [1]Blue/Cyan -
DAPI~358~461BlueHigh
Hoechst 33342~350~461BlueHigh
Alexa Fluor 488 / FITC~495~519GreenLow to Moderate
GFP~488~509GreenLow to Moderate
Alexa Fluor 594 / Texas Red~590~617RedVery Low
Cy5 / Alexa Fluor 647~650~670Far-RedNone

Experimental Protocols

Protocol 1: Spectral Imaging and Linear Unmixing for FC101

This protocol allows for the computational removal of FC101's fluorescence signal.

  • Prepare Reference Samples:

    • Sample A (Unstained Control): Cells treated with vehicle only (no FC101, no fluorescent labels). This captures natural cellular autofluorescence.

    • Sample B (FC101 Only): Cells treated with FC101 at the experimental concentration, with no other labels. This provides the pure spectral signature for FC101.

    • Sample C (Label Only): Cells stained with your specific fluorescent probe (e.g., Alexa Fluor 488) but NOT treated with FC101. This provides the pure spectral signature for your label.

  • Acquire Reference Spectra:

    • On a confocal microscope with a spectral detector, place Sample B on the stage.

    • Excite the sample at ~405 nm.

    • Use the "lambda scan" or "spectral scan" mode to acquire the full emission spectrum of FC101 (e.g., from 420 nm to 700 nm). Save this as your "FC101 Reference Spectrum."

    • Repeat this process for Sample C, exciting at the appropriate wavelength for your label (e.g., 488 nm) and saving the resulting spectrum as your "Label Reference Spectrum."

  • Acquire Experimental Sample Image:

    • Place your fully stained experimental sample (treated with FC101 and your fluorescent label) on the stage.

    • Perform a lambda scan using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • Open the spectral image data in your microscope's analysis software (e.g., ZEN, LAS X).

    • Use the "Linear Unmixing" or "Spectral Unmixing" function.[6][10]

    • Load the saved reference spectra for FC101 and your label.

    • The software will calculate the contribution of each spectrum to every pixel in your image and separate them into distinct channels.[11] The result will be a "clean" image of your label, with the FC101 signal moved to its own separate channel or discarded.

Visualizations

Signaling Pathways and Workflows

// Nodes FC101 [label="this compound\n(FC101)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A_PP5 [label="Inhibition of\nPP2A & PP5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK_Pathway [label="Activation of\nJNK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doubleoctagon]; MAPK_mTOR [label="Modulation of\nMAPK & mTOR Pathways", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Growth [label="Inhibition of\nCell Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doubleoctagon]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FC101 -> ROS [label="induces", color="#202124"]; ROS -> PP2A_PP5 [label="leads to", color="#202124"]; PP2A_PP5 -> JNK_Pathway [label="results in", color="#202124"]; JNK_Pathway -> Apoptosis [color="#202124"];

FC101 -> MAPK_mTOR [label="affects", color="#202124"]; MAPK_mTOR -> Cell_Growth [color="#202124"];

FC101 -> Caspase8 [label="activates", color="#202124"]; Caspase8 -> Apoptosis [label="extrinsic pathway", color="#202124"]; } caption: "Simplified signaling pathways affected by this compound (FC101)."

// Nodes Start [label="Start: High Background\nin Blue/Green Channel", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckControls [label="Did you run an\nFC101-only control?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RunControls [label="Action: Prepare & Image\nUnstained and FC101-only\ncontrols.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AssessOverlap [label="Is spectral overlap\nconfirmed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SpectralAvailable [label="Is a spectral microscope\navailable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseSpectral [label="Solution: Use Spectral\nImaging & Linear Unmixing.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeFluor [label="Solution: Switch to\nRed/Far-Red Fluorophores\n(e.g., Alexa Fluor 594, Cy5).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeAcq [label="Solution: Use Narrowband\nFilters & Sequential Scanning.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckControls; CheckControls -> RunControls [label="No"]; RunControls -> AssessOverlap; CheckControls -> AssessOverlap [label="Yes"]; AssessOverlap -> SpectralAvailable [label="Yes"]; AssessOverlap -> OptimizeAcq [label="No"]; SpectralAvailable -> UseSpectral [label="Yes"]; SpectralAvailable -> ChangeFluor [label="No"]; UseSpectral -> End; ChangeFluor -> End; OptimizeAcq -> End; } caption: "Troubleshooting workflow for FC101-induced fluorescence."

References

Technical Support Center: Fusarochromanone (FC) Animal Model Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study Fusarochromanone (FC) and protocols to mitigate its toxicity.

Troubleshooting and FAQs

Q1: My animals are showing signs of distress shortly after FC administration. What should I do?

A1: Immediate action is crucial. First, consult your institution's approved animal care and use protocol for humane endpoint criteria. Signs of acute toxicity can include lethargy, piloerection (hair standing on end), hunched posture, reduced mobility, or labored breathing.[1][2] If these signs are observed, it may be necessary to euthanize the animal to prevent suffering.

Troubleshooting Steps:

  • Verify Dosage: Double-check your calculations for the FC dosage. An error in calculation is a common source of acute toxicity.

  • Vehicle Control: Ensure that the vehicle used to dissolve and administer the FC is not causing the adverse effects. Administer the vehicle alone to a control group of animals.

  • Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections can lead to rapid, high concentrations of FC in the bloodstream, potentially causing acute toxicity. Consider oral gavage for a slower absorption rate, which may be better tolerated.[3]

  • Consider a Toxicity Reduction Protocol: Implement a protocol to mitigate toxicity, such as the co-administration of an antioxidant like N-acetylcysteine (NAC).

Q2: I am not observing the expected toxic effects of this compound in my animal model. What could be the issue?

A2: Several factors can contribute to a lack of observable toxicity.

Troubleshooting Steps:

  • FC Preparation and Solubility: this compound can be challenging to dissolve. Ensure that it is fully solubilized in your chosen vehicle before administration. If the compound precipitates, the actual administered dose will be lower than intended. Consider using a vehicle such as phosphate-buffered saline (PBS) or a solution containing a small amount of a solubilizing agent approved for animal use.

  • Dosage and Administration: Review the literature for effective dose ranges of FC in your specific animal model. In a mouse xenograft model, a dose of 8 mg/kg/day administered via intraperitoneal injection was effective.[3] Ensure your administration technique (e.g., oral gavage, IP injection) is performed correctly to guarantee the full dose is delivered.

  • Animal Strain and Health: The susceptibility to mycotoxins can vary between different strains of animals. Ensure you are using a well-characterized model and that the animals are healthy and free from underlying conditions that might affect their response.

  • Endpoint Assessment: The toxic effects of FC may be subtle and not immediately apparent through visual observation. It is essential to include sensitive endpoints in your experimental design, such as histopathological analysis of target organs (liver, kidney, spleen), and measurement of biochemical markers of oxidative stress.[4][5][6][7]

Q3: How can I reduce the toxicity of this compound in my animal experiments to study its other biological effects?

A3: The primary mechanism of FC-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[8][9][10][11][12] Therefore, the most effective strategy to reduce its toxicity is the co-administration of an antioxidant. N-acetylcysteine (NAC) has been shown to be effective in mitigating ROS-induced cell death caused by FC in vitro and is a promising agent for in vivo studies.[8][10]

Q4: What is a recommended in vivo protocol for using N-acetylcysteine (NAC) to reduce FC toxicity in mice?

A4: The following protocol is a general guideline and should be adapted to your specific experimental design and approved by your institution's animal care and use committee.

Prophylactic NAC Treatment Protocol:

  • NAC Dosage: A dose of NAC in the range of 100-300 mg/kg body weight is commonly used in mice to protect against drug-induced toxicity.[13][14][15][16]

  • NAC Administration: Administer NAC via intraperitoneal (IP) injection or oral gavage 1-2 hours before the administration of this compound.[14][15]

  • FC Administration: Administer FC at the desired dose and route as per your experimental protocol.

  • Monitoring: Closely monitor the animals for any clinical signs of toxicity and compare the outcomes to a group receiving FC alone.

Experimental Protocols

Protocol for Oral Gavage of this compound in Mice

This protocol outlines the procedure for the oral administration of FC to mice.

Materials:

  • This compound (FC)

  • Appropriate vehicle (e.g., sterile PBS)

  • Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Preparation of FC Solution:

    • Accurately weigh the required amount of FC.

    • Dissolve the FC in the chosen vehicle. Ensure complete dissolution. Gentle warming or vortexing may be required. Prepare the solution fresh on the day of administration.

  • Animal Preparation:

    • Weigh each mouse to determine the correct volume of FC solution to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Gavage Procedure:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is at the predetermined depth, slowly administer the FC solution.

    • Gently remove the needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol for Assessing the Efficacy of NAC in Reducing FC-Induced Toxicity

This protocol provides a framework for an experiment to evaluate the protective effects of NAC against FC toxicity.

Experimental Groups:

  • Control: Vehicle only

  • NAC only: NAC (e.g., 150 mg/kg)

  • FC only: this compound (e.g., 8 mg/kg)

  • NAC + FC: NAC (150 mg/kg) administered 1 hour before FC (8 mg/kg)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Administration: Administer the respective treatments to each group daily (or as required by the experimental design) for the duration of the study.

  • Monitoring:

    • Record body weight and food/water intake daily.

    • Perform daily clinical observations for signs of toxicity (lethargy, piloerection, etc.).

  • Sample Collection (at the end of the study):

    • Collect blood samples for biochemical analysis of liver and kidney function markers (e.g., ALT, AST, creatinine, BUN) and biomarkers of oxidative stress (e.g., malondialdehyde - MDA, glutathione (B108866) - GSH).

    • Euthanize the animals and perform a gross necropsy.

    • Collect target organs (liver, kidneys, spleen, heart) for histopathological analysis.

  • Analysis:

    • Biochemical Analysis: Analyze serum samples for markers of organ damage and oxidative stress.

    • Histopathology: Process fixed tissues, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should evaluate the slides for signs of cellular damage, inflammation, and necrosis.[5][6][7]

Data Presentation

Table 1: In Vivo Dosing Recommendations for this compound and N-acetylcysteine in Mice

CompoundRoute of AdministrationRecommended Dose RangeVehicleReference(s)
This compound (FC)Intraperitoneal (IP)8 mg/kg/dayPBS[3]
N-acetylcysteine (NAC)Intraperitoneal (IP) / Oral Gavage100 - 300 mg/kgSaline / Water[13][14][15][16]

Table 2: Key Biomarkers for Assessing this compound-Induced Toxicity

Biomarker CategorySpecific BiomarkerSample TypeIndicationReference(s)
Oxidative Stress Malondialdehyde (MDA)Serum, Tissue HomogenateLipid peroxidation[13][17]
Glutathione (GSH)Blood, Tissue HomogenateAntioxidant capacity[13][16]
Superoxide Dismutase (SOD)Tissue HomogenateEnzymatic antioxidant defense
Catalase (CAT)Tissue HomogenateEnzymatic antioxidant defense
Liver Damage Alanine Aminotransferase (ALT)SerumHepatocellular injury[14][15]
Aspartate Aminotransferase (AST)SerumHepatocellular injury[14][15]
Kidney Damage Blood Urea Nitrogen (BUN)SerumRenal function[5]
CreatinineSerumRenal function[5]

Visualizations

FC_Toxicity_Pathway FC This compound (FC) ROS Reactive Oxygen Species (ROS) Generation FC->ROS induces OxidativeStress Oxidative Stress ROS->OxidativeStress JNK JNK Pathway Activation OxidativeStress->JNK activates Apoptosis Apoptosis & Cell Death JNK->Apoptosis leads to NAC N-acetylcysteine (NAC) NAC->ROS scavenges

Caption: Signaling pathway of this compound-induced toxicity and the inhibitory action of N-acetylcysteine.

Experimental_Workflow cluster_0 Pre-treatment (1-2 hours) cluster_1 Treatment cluster_2 Monitoring & Endpoint Analysis NAC_Admin Administer NAC (150 mg/kg) FC_Admin Administer FC (8 mg/kg) NAC_Admin->FC_Admin Vehicle_Admin Administer Vehicle FC_Admin_Control Administer FC (8 mg/kg) Vehicle_Admin->FC_Admin_Control Vehicle_Control Administer Vehicle Vehicle_Admin->Vehicle_Control Monitoring Daily Clinical Observation & Weight Measurement FC_Admin->Monitoring FC_Admin_Control->Monitoring Vehicle_Control->Monitoring Analysis Biochemical Analysis (Blood) Histopathology (Tissues) Monitoring->Analysis

Caption: Experimental workflow for assessing NAC's efficacy in reducing FC toxicity.

References

How to prevent Fusarochromanone degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and stability of Fusarochromanone (FC101) to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (FC101)?

A1: To ensure the long-term stability of FC101, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.

Q2: How should I prepare stock solutions of FC101?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous solvent such as DMSO or ethanol. For preparation, allow the FC101 powder to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture. After dissolving, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is the phosphate (B84403) salt form of this compound more stable?

A3: Yes, the phosphate salt form of FC101 is reported to be more stable than the free base form[1]. If you are experiencing stability issues, consider using the phosphate salt if it is compatible with your experimental design.

Q4: My FC101 solution has changed color. Is it still usable?

A4: A change in the color of your FC101 solution may indicate degradation. It is strongly advised not to use a solution that has visibly changed. To investigate the cause, you can analyze a sample of the discolored solution using an appropriate analytical method, such as HPLC or LC-MS, and compare it to a freshly prepared solution.

Q5: How can I minimize the degradation of FC101 during my experiments?

A5: To minimize degradation during your experiments, consider the following:

  • Minimize Light Exposure: Protect solutions containing FC101 from direct light by using amber vials or by covering the container with aluminum foil.

  • Maintain Low Temperatures: Keep your solutions on ice whenever possible during experimental setup.

  • Use Freshly Prepared Solutions: For sensitive experiments, it is best to use freshly prepared dilutions from a properly stored stock solution.

  • pH Control: If your experimental medium allows, use a buffer system to maintain a stable pH, as significant deviations in pH can lead to hydrolysis of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

This issue can often be attributed to the degradation of FC101 in the cell culture medium.

  • Possible Cause 1: Degradation in Culture Medium. The complex composition of cell culture media, along with physiological temperature (37°C) and pH, can contribute to the degradation of dissolved compounds.

    • Troubleshooting Step: Perform a stability study of FC101 in your specific cell culture medium under your experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Possible Cause 2: Stock Solution Integrity. The stock solution may have degraded due to improper storage or handling.

    • Troubleshooting Step: Prepare a fresh stock solution from the powder. Ensure it has been stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

Issue 2: Appearance of unknown peaks in chromatography analysis.

The presence of new peaks in your HPLC or LC-MS chromatogram that were not present in a freshly prepared sample suggests the formation of degradation products.

  • Possible Cause: Chemical Degradation. FC101 may be degrading under the analytical or storage conditions.

    • Troubleshooting Step: To identify the nature of the degradation, a forced degradation study can be performed. This involves intentionally exposing FC101 to harsh conditions to accelerate the formation of degradation products. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (FC101)

FormStorage TemperatureDurationShipping Conditions
Powder -20°CUp to 3 years[2]Blue ice or ambient temperature[2]
In Solvent -80°CUp to 1 year[2]N/A

Experimental Protocols

Protocol 1: Stability Assessment of FC101 in Experimental Medium

This protocol outlines a general method to determine the stability of FC101 in a specific liquid medium (e.g., cell culture medium, formulation buffer) over time.

1. Materials:

  • FC101 stock solution (e.g., 10 mM in DMSO)
  • Experimental medium (e.g., DMEM with 10% FBS)
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Incubator set to the experimental temperature (e.g., 37°C)

2. Procedure: a. Prepare a solution of FC101 in your experimental medium at the final working concentration. b. Immediately after preparation (t=0), take an aliquot of the solution for analysis. c. Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂). d. At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots. e. Analyze all collected samples by a validated HPLC or LC-MS method to quantify the remaining percentage of FC101.

3. Data Analysis:

  • Plot the percentage of intact FC101 remaining versus time. This will provide a stability profile of the compound under your specific experimental conditions.

Protocol 2: General Forced Degradation Study

This protocol is designed to intentionally degrade FC101 to identify potential degradation products and pathways.

1. Stock Preparation:

2. Stress Conditions (perform in separate vials):

  • Acid Hydrolysis: Add 1N HCl to the FC101 solution.
  • Base Hydrolysis: Add 1N NaOH to the FC101 solution.
  • Oxidation: Add 3% hydrogen peroxide to the FC101 solution.
  • Thermal Stress: Incubate the FC101 solution at an elevated temperature (e.g., 60°C).
  • Photolytic Stress: Expose the FC101 solution to a light source (e.g., UV lamp).
  • A control sample (FC101 solution without any stress agent) should be kept under normal conditions.

3. Incubation and Analysis: a. Incubate the samples for a defined period (e.g., 24 hours). b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by LC-MS to separate and identify the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare FC101 Stock Solution prep_working Prepare Working Solution in Experimental Medium prep_stock->prep_working t0 t=0h Sample prep_working->t0 incubation Incubate at 37°C, 5% CO2 prep_working->incubation analysis HPLC / LC-MS Analysis t0->analysis sampling Collect Samples at Time Points (e.g., 2, 4, 8, 24h) incubation->sampling sampling->analysis data_analysis Quantify Remaining FC101 analysis->data_analysis stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound (FC101) in an experimental medium.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products FC101 This compound (FC101) acid Acid Hydrolysis FC101->acid base Base Hydrolysis FC101->base oxidation Oxidation FC101->oxidation light Photolysis FC101->light heat Thermal Stress FC101->heat hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products oxidation->oxidation_prod photo_prod Photodegradation Products light->photo_prod thermal_prod Thermal Degradation Products heat->thermal_prod

References

Validation & Comparative

Fusarochromanone: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fusarochromanone (FC), a mycotoxin produced by the fungus Fusarium equiseti, has demonstrated significant potential as an anti-cancer agent. This guide provides a comprehensive comparison of its efficacy in various cancer cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound (FC101)

This compound, also referred to as FC101, exhibits potent in-vitro growth inhibitory effects across a spectrum of human cancer cell lines, with IC50 values ranging from the nanomolar to the low micromolar range.[1][2][3][4] Its cytotoxic effects have been observed in cell lines derived from skin, breast, bladder, and prostate cancers, among others.[1][2][3][4]

Table 1: Comparative IC50 Values of this compound (FC101) in Various Cancer Cell Lines
Cell LineCancer TypeMalignancy LevelIC50 ValueReference
UM-UC14Bladder CancerMalignant< 10 nM - 100 nM[1]
Human MelanomaMelanomaMalignant< 10 nM[1]
Small Cell LungLung CarcinomaMalignant< 10 nM[5]
Colon AdenocarcinomaColon CancerMalignant< 10 nM[1]
MDA-MB-231Breast Cancer (Triple Negative)MalignantSub-µM[6]
HaCatSkin KeratinocytePre-malignant10 nM - 2.5 µM[1][2][3]
P9-WTSkin Squamous Cell CarcinomaMalignant10 nM - 2.5 µM[1][2][3]
MCF-7Breast Cancer (ER+)Low Malignant10 nM - 2.5 µM[1][2][3]
SV-HUCBladder EpitheliumPre-malignant10 nM - 2.5 µM[1][2][3]
PC3Prostate CancerMalignant10 nM - 2.5 µM[1][2][3]
MCF-7/DoxDoxorubicin-Resistant Breast CancerMalignant~8-fold lower than MCF-7[7]
HCT-116Colon CarcinomaMalignant0.170 µM[8]
U2OSOsteosarcomaMalignant0.232 µM[8]

Note: The wide range of IC50 values for some cell lines reflects the dose- and time-dependent nature of FC101's effects as reported in the source literature.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

FC101 has been shown to induce apoptosis through both extrinsic and intrinsic pathways. In MDA-MB-231 breast cancer cells, FC101 treatment leads to the cleavage of caspase-3 and PARP, key markers of apoptosis.[1] It also activates caspase-8, suggesting the involvement of the extrinsic, death receptor-mediated pathway.[1][7] Interestingly, in these cells, FC101 did not affect the expression of Bcl-2 family proteins (Bcl-2, Bcl-XL, Mcl-1, BAD, BAK, BAX), indicating a mechanism independent of the intrinsic apoptotic pathway in this specific cell line.[1][7]

However, in COS7 and HEK293 cells, FC101 was found to downregulate the expression of anti-apoptotic proteins Bcl-2, Bcl-xL, Mcl-1, and survivin, while upregulating the pro-apoptotic protein BAD, leading to caspase-3 activation.[9][10] This suggests that the precise apoptotic mechanism may be cell-type dependent. Furthermore, the pan-caspase inhibitor Z-VAD-FMK only partially prevented FC101-induced cell death, implying the involvement of caspase-independent apoptotic pathways as well.[9][10]

Cell Cycle Arrest

FC101 has been observed to cause cell cycle arrest, primarily at the G1 or G0/G1 phase. In HaCat and P9-WT cell lines, treatment with FC101 leads to an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis.[1][2][3] In COS7 and HEK293 cells, FC101 induces G1 cell cycle arrest in a concentration-dependent manner.[9][10][11] This arrest is associated with the downregulation of key cell cycle proteins, including cyclin D1, CDK4, CDK6, and Cdc25A, and the upregulation of CDK inhibitors p21Cip1 and p27Kip1, resulting in the hypophosphorylation of the retinoblastoma protein (Rb).[9][10]

Signaling Pathways Modulated by this compound

FC101's anti-cancer activity is linked to its ability to modulate critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

MAPK and mTOR Pathways

A key mechanism of FC101 is its dual modulation of the MAPK and mTOR signaling pathways.[1][7] It has been shown to activate the p38-MAPK pathway, which is often associated with stress responses and cell death.[1][7] Concurrently, FC101 inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][7] This dual action contributes to its potent anti-proliferative and pro-apoptotic effects.

Fusarochromanone_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_mTOR mTOR Pathway cluster_Effects Cellular Effects FC This compound (FC101) p38 p38 MAPK FC->p38 Activates mTOR mTOR FC->mTOR Inhibits Activation_MAPK Activation p38->Activation_MAPK Apoptosis Apoptosis Activation_MAPK->Apoptosis Inhibition_mTOR Inhibition mTOR->Inhibition_mTOR CellCycleArrest G1/G0 Arrest Inhibition_mTOR->CellCycleArrest Proliferation Decreased Proliferation Inhibition_mTOR->Proliferation

Caption: Signaling pathways modulated by this compound (FC101).

Angiogenesis

Beyond its direct effects on cancer cells, FC101 is a potent anti-angiogenic agent.[1][2][3] It inhibits the vascular endothelial growth factor-A (VEGF-A)-mediated proliferation of endothelial cells at nanomolar concentrations, suggesting it can also target the tumor microenvironment by cutting off the blood supply essential for tumor growth.[1][2][3]

Experimental Protocols

The following are generalized protocols for key experiments used to validate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells. The IC50 value is determined as the concentration of FC101 that causes 50% inhibition of cell growth.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with FC101 at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with FC101 as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow cluster_Assays In Vitro Assays cluster_Endpoints Data Endpoints Start Cancer Cell Lines Treatment Treat with this compound (FC101) (Varying Concentrations & Times) Start->Treatment MTT Cell Viability (MTT) Treatment->MTT Flow_CellCycle Cell Cycle Analysis (PI Staining) Treatment->Flow_CellCycle Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Flow_Apoptosis WesternBlot Western Blotting Treatment->WesternBlot IC50 IC50 Values MTT->IC50 CellCycleDist Cell Cycle Distribution (% G1, S, G2/M) Flow_CellCycle->CellCycleDist ApoptosisRate % Apoptotic Cells Flow_Apoptosis->ApoptosisRate ProteinLevels Protein Expression Levels (e.g., Caspases, Bcl-2) WesternBlot->ProteinLevels

Caption: General experimental workflow for validating FC101's anti-cancer effects.

Conclusion

This compound demonstrates significant promise as a versatile anti-cancer agent with a multi-faceted mechanism of action. Its ability to induce apoptosis and cell cycle arrest across a wide range of cancer cell lines, coupled with its anti-angiogenic properties, makes it a compelling candidate for further pre-clinical and clinical investigation. The provided data and protocols offer a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapeutics.

References

A Comparative Analysis of Fusarochromanone and Doxorubicin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Fusarochromanone, a mycotoxin with anti-cancer potential, and Doxorubicin, a well-established chemotherapeutic agent. The information presented is based on available experimental data to facilitate an objective evaluation of their performance as cytotoxic compounds.

Executive Summary

Doxorubicin is a potent, broad-spectrum anticancer drug with multiple cytotoxic mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[][2][3] Its efficacy is well-documented across a wide range of cancers. This compound, a fungal metabolite, also exhibits significant cytotoxic effects against various cancer cell lines.[4][5][6] Its primary mechanism of action is linked to the induction of ROS, which in turn activates stress-induced signaling pathways such as the JNK cascade, leading to apoptosis.[5][7] While direct comparative studies are limited, available data suggests both compounds exhibit potent cytotoxicity, often in the nanomolar to low micromolar range, depending on the cell line.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin across various cancer cell lines as reported in the literature. It is crucial to note that these values were determined in separate studies under different experimental conditions, including assay type and duration of exposure. Therefore, direct comparison of these values should be approached with caution.

Table 1: Cytotoxicity of this compound (FC-101)

Cell LineCancer TypeIC50 (µM)AssayExposure Time
UM-UC14Bladder Cancer< 0.1NCI-60 ScreenNot Specified
PC3Prostate Cancer< 2.5Not SpecifiedNot Specified
MDA-MB-231Breast Cancer< 2.5Not SpecifiedNot Specified
MCF-7Breast Cancer< 2.5Not SpecifiedNot Specified
HCT-116Colorectal Cancer0.170Not Specified48 hours
U2OSOsteosarcoma0.232Not Specified48 hours

Data sourced from multiple studies, highlighting the potent cytotoxic nature of this compound against a range of cancer cell lines.[4][5][6]

Table 2: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 (µM)AssayExposure Time
AMJ13Breast Cancer223.6 (µg/ml)MTT72 hours
MCF-7Breast Cancer1.2009MTTNot Specified
HeLaCervical Cancer2.4Not SpecifiedNot Specified
HepG2Liver Cancer> 20MTT24 hours
A549Lung Cancer> 20MTT24 hours
BFTC-905Bladder Cancer2.3MTT24 hours

Doxorubicin's cytotoxicity varies significantly among different cancer cell lines, with some exhibiting notable resistance.[8][9][10]

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of cytotoxicity. The following are detailed methodologies for two common colorimetric assays used to evaluate cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding:

    • Culture cells to be tested in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell blank control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Resazurin (B115843) (AlamarBlue) Assay

This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Resazurin Addition and Incubation:

    • Prepare a stock solution of resazurin (typically 0.15 mg/mL in PBS).

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence of each well using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound and Doxorubicin are mediated by distinct signaling pathways.

This compound-Induced Cytotoxicity

This compound's primary cytotoxic mechanism involves the generation of intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers a cascade of events, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK, in turn, promotes apoptosis.[5][7] Some studies also suggest that this compound can modulate the mTOR and MAPK signaling pathways.[4][11]

Fusarochromanone_Pathway FC101 This compound ROS ↑ Reactive Oxygen Species (ROS) FC101->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound-induced apoptotic pathway.

Doxorubicin-Induced Cytotoxicity

Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting DNA replication and transcription.[][12] It also inhibits topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA double-strand breaks.[][13] Furthermore, Doxorubicin can generate ROS, causing oxidative damage to cellular components, including DNA and membranes. These events collectively trigger apoptosis and cell cycle arrest.[][2][3]

Doxorubicin_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ↑ Reactive Oxygen Species (ROS) Dox->ROS DNA_Damage DNA Damage & Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis & Cell Cycle Arrest DNA_Damage->Apoptosis

Caption: Multifactorial cytotoxic mechanisms of Doxorubicin.

Experimental Workflow

The following diagram illustrates a general workflow for a comparative cytotoxicity analysis.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, HeLa) start->cell_culture treatment Treatment with This compound & Doxorubicin (Serial Dilutions) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or Resazurin) incubation->assay data_acquisition Data Acquisition (Absorbance/Fluorescence) assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

References

Fusarochromanone vs. Other Mycotoxins in Avian Tibial Dyschondroplasia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avian Tibial Dyschondroplasia (TD) is a significant metabolic bone disease affecting rapidly growing poultry, leading to substantial economic losses and animal welfare concerns. This condition is characterized by the accumulation of a non-vascularized, non-mineralized cartilage plug in the proximal tibiotarsus, resulting from abnormal differentiation of chondrocytes. Various mycotoxins, toxic secondary metabolites produced by fungi contaminating poultry feed, have been implicated in the etiology of TD. This guide provides a detailed comparison of Fusarochromanone (FXN) with other key mycotoxins known to be associated with this debilitating condition, supported by experimental data.

Quantitative Comparison of Mycotoxin Effects on Tibial Dyschondroplasia

The following table summarizes the quantitative effects of various mycotoxins on the incidence and severity of avian tibial dyschondroplasia based on available experimental data.

MycotoxinToxin Concentration in Feed (ppm)Duration of ExposureIncidence of Tibial Dyschondroplasia (%)Key Pathological ObservationsReference(s)
This compound (FXN) >203 weeksSignificantly IncreasedThickened zone of prehypertrophic chondrocytes, decreased cartilage mineralization, and blunted physeal vessels.[1][2]
353 weeksSignificantly Increased-[2]
753 weeks100%Suppressed body weight by 33%.[2][2]
Aflatoxin 2.53 weeksSignificantly DecreasedReduced severity of TD lesions.[3][4]
5.03 weeksSignificantly DecreasedReduced severity of TD lesions.[3][4]
10.03 weeksSignificantly DecreasedReduced severity of TD lesions.[3][4]
Fumonisin B1 55Not specifiedNo bone malformation observedReduced body weight, increased liver weight, and decreased feed efficiency.[5][5][6]
110Not specifiedNo bone malformation observedReduced body weight, increased liver weight, and decreased feed efficiency.[5][5][6]
T-2 Toxin Not specifiedNot specifiedImplicated in TDCharacterized by the accumulation of immature, poorly differentiated, unmineralized, and avascular cartilage.[7]
Thiram (B1682883) (fungicide) Not specifiedNot specifiedInduces TDUsed experimentally to induce TD with symptoms nearly identical to naturally occurring TD.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of mycotoxin-induced tibial dyschondroplasia. Below are summarized protocols from key studies.

This compound-Induced Tibial Dyschondroplasia
  • Animal Model: Day-old broiler chicks (e.g., Hubbard).

  • Diet: A practical broiler starter diet is amended with crystalline this compound (FXN).

  • Toxin Administration: FXN is incorporated into the feed at varying concentrations (e.g., 20 ppm, 35 ppm, and 75 ppm).

  • Duration: Chicks are fed the experimental diet for a period of 3 weeks.

  • Assessment of Tibial Dyschondroplasia:

    • Gross Pathology: The proximal end of the tibiotarsus is longitudinally sectioned and visually examined for the presence and severity of the cartilage plug.

    • Histopathology: The growth plate of the tibia is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe changes in chondrocyte morphology, organization, and vascularization.[1]

    • Incidence Scoring: The percentage of birds in each treatment group exhibiting TD is calculated.

  • Additional Parameters Measured: Body weight, humoral response to sheep erythrocytes, and mineral profiles of the cartilage.[2]

Thiram-Induced Tibial Dyschondroplasia (Experimental Model)
  • Animal Model: Day-old broiler chicks.

  • Diet: Standard broiler starter diet.

  • Toxin Administration: Tetramethylthiuram disulfide (thiram), a fungicide, is added to the diet at concentrations typically ranging from 50 to 100 ppm.

  • Duration: A short exposure of 2 days is often sufficient to induce a high incidence of severe TD.

  • Assessment of Tibial Dyschondroplasia:

    • Gross and Histological Examination: Similar to the FXN protocol.

    • Molecular Analysis: Gene expression analysis (e.g., RT-PCR) can be performed on the growth plate cartilage to investigate the molecular mechanisms, focusing on genes related to angiogenesis (e.g., VEGF, VEGFR) and apoptosis (e.g., Bcl-2).[8][9][10]

Signaling Pathways in Mycotoxin-Induced Tibial Dyschondroplasia

The development of tibial dyschondroplasia involves the disruption of critical signaling pathways that regulate chondrocyte differentiation, proliferation, apoptosis, and angiogenesis. Different mycotoxins appear to exert their effects through distinct molecular mechanisms.

Mycotoxin_TD_Pathways cluster_FXN This compound (FXN) Pathway cluster_Thiram Thiram-Induced Pathway cluster_OtherMycotoxins Other Mycotoxins (General Effects) FXN This compound ROS Reactive Oxygen Species (ROS) FXN->ROS PP2A_PP5 Inhibition of PP2A & PP5 ROS->PP2A_PP5 JNK Activation of JNK Pathway PP2A_PP5->JNK CellDeath Chondrocyte Apoptosis JNK->CellDeath Thiram Thiram HIF1a Downregulation of HIF-1α Thiram->HIF1a VEGF Downregulation of VEGF & VEGFR HIF1a->VEGF Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis TD_Lesion_Thiram TD Lesion (Avascular Cartilage) Angiogenesis->TD_Lesion_Thiram OtherMycotoxins Aflatoxin, Fumonisin, T-2 Toxin, Ochratoxin Chondrocyte_Diff Altered Chondrocyte Differentiation OtherMycotoxins->Chondrocyte_Diff ECM_Remodeling Aberrant Extracellular Matrix Remodeling OtherMycotoxins->ECM_Remodeling Bone_Mineralization Impaired Bone Mineralization OtherMycotoxins->Bone_Mineralization TD_Lesion_Other TD Lesion Chondrocyte_Diff->TD_Lesion_Other ECM_Remodeling->TD_Lesion_Other Bone_Mineralization->TD_Lesion_Other

Caption: Signaling pathways in mycotoxin-induced tibial dyschondroplasia.

This compound (FXN): Experimental evidence suggests that FXN induces cytotoxicity through the generation of reactive oxygen species (ROS).[11] This oxidative stress leads to the inhibition of protein phosphatases 2A and 5 (PP2A and PP5), which in turn activates the JNK signaling pathway, ultimately resulting in chondrocyte apoptosis.[11]

Thiram: The fungicide thiram, often used to induce TD experimentally, is known to inhibit angiogenesis in the growth plate. This is achieved through the coordinated downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR).[8][9][10] The resulting lack of blood supply to the hypertrophic chondrocytes leads to the formation of the characteristic avascular cartilage plug.

Other Mycotoxins: While the specific signaling pathways for other mycotoxins like aflatoxin, fumonisin, and T-2 toxin in TD are less defined, their effects are generally associated with altered chondrocyte differentiation, impaired bone mineralization, and aberrant extracellular matrix remodeling.[12] For instance, fumonisin B1 has been shown to inhibit the increase in chondrocyte cell size in vitro.[5] Aflatoxin appears to have an indirect effect, with its impact on TD severity decreasing at higher concentrations, possibly due to reduced feed intake and slower growth rates.[3][4] T-2 toxin is implicated in TD through the induction of chondrocyte damage and apoptosis.[7]

Conclusion

This compound is a potent inducer of tibial dyschondroplasia in broiler chickens, with a clear dose-dependent effect on disease incidence. Its mechanism of action appears to be centered on inducing oxidative stress and apoptosis in chondrocytes. In contrast, other mycotoxins exhibit varied effects. Aflatoxin, for example, paradoxically reduces the severity of TD at higher concentrations, suggesting an indirect mechanism linked to growth rate. Fumonisin, at the tested concentrations, did not induce bone malformations, highlighting the specificity of mycotoxin effects. The experimental model using thiram provides a valuable tool for studying the role of angiogenesis in TD pathogenesis, a mechanism that is also likely relevant for certain mycotoxins.

This comparative guide underscores the importance of understanding the specific mycotoxin contaminants in poultry feed to effectively diagnose and mitigate the risk of tibial dyschondroplasia. Further research is warranted to fully elucidate the intricate signaling pathways disrupted by various mycotoxins, which will be instrumental in developing targeted therapeutic and preventative strategies.

References

A Comparative Guide to the mTOR Inhibitory Activities of Fusarochromanone and Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mTOR inhibitory activities of the natural mycotoxin Fusarochromanone (FC101) and the well-established mTOR inhibitor, rapamycin (B549165). This document is intended for researchers, scientists, and drug development professionals interested in the nuances of mTOR pathway modulation.

Executive Summary

Rapamycin is a potent and direct allosteric inhibitor of the mTORC1 complex, exerting its effects in the low nanomolar range. Its mechanism of action is well-elucidated, involving the formation of a gain-of-function complex with FKBP12. In contrast, this compound appears to modulate the mTOR pathway indirectly. While it leads to a reduction in the phosphorylation of mTORC1 substrates, current evidence suggests this is a downstream consequence of its effects on other signaling cascades, such as the p38-MAPK pathway, rather than direct inhibition of mTOR kinase activity. This guide delves into the available experimental data to compare their mechanisms, potency, and the experimental approaches used to characterize their activities.

Data Presentation: Quantitative Comparison

Table 1: Comparison of Anti-Proliferative Activity (IC50 Values)

CompoundCell LineIC50 (Anti-Proliferation)Citation
This compound (FC101) COS7~0.1 µM[1]
HEK293~0.07 µM[1]
Human Melanoma< 10 nM[2][3]
Small Cell Lung Carcinoma< 10 nM[3]
Colon Adenocarcinoma< 10 nM[2]
Human Microvascular Endothelial Cells50 nM[2][3]
HaCat, P9-WT, MCF-7, MDA-231, SV-HUC, UM-UC14, PC310 nM - 2.5 µM[2][4]
Rapamycin T98G2 nM[5]
U87-MG1 µM[5]
U373-MG>25 µM[5]
MCF720 nM[6]
MDA-MB-23110 µM[6]
Ca9-22 (Oral Cancer)~15 µM[7]

Table 2: Comparison of mTOR Signaling Inhibition

CompoundAssayTargetIC50 / Effective ConcentrationCitation
This compound (FC101) Western Blot (HeLa cells)p-4E-BP1 (T37/46)Concentration-dependent decrease (0-1 µM)[2][8]
Rapamycin In vitro mTOR activity (HEK293 cells)Endogenous mTOR~0.1 nM[5]
Western Blot (MCF7 cells)p-S6 Kinase0.5 nM[6]
Western Blot (MDA-MB-231 cells)p-S6 Kinase20 nM[6]

Mechanism of Action

Rapamycin: A Direct Allosteric Inhibitor of mTORC1

Rapamycin's mechanism is well-established. It first binds to the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a key component of the mTORC1 complex. This binding event does not directly inhibit the catalytic activity of mTOR but rather acts allosterically to prevent the association of mTORC1 with its substrates, most notably p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] This leads to the suppression of protein synthesis and cell cycle arrest. While highly effective against mTORC1, rapamycin's direct inhibitory effect on mTOR Complex 2 (mTORC2) is significantly less potent and often requires prolonged exposure.

This compound: An Indirect Modulator of the mTOR Pathway

Current research indicates that this compound (FC101) does not directly inhibit mTOR kinase activity. Instead, its impact on the mTOR pathway is likely a secondary effect of its action on other signaling pathways. Studies have shown that FC101 can induce the phosphorylation of p38 MAPK, a kinase associated with cellular stress responses.[2][8] This activation of the p38-MAPK pathway may, in turn, lead to the observed downstream inhibition of mTOR signaling, including the reduced phosphorylation of 4E-BP1.[2][8] The precise molecular target of this compound and the exact mechanism by which it influences the mTOR pathway remain subjects of ongoing investigation.

Signaling Pathway Diagram

mTOR_Inhibition cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 MAPK_upstream Upstream MAPK Signals p38 p38 MAPK MAPK_upstream->p38 p38->mTORC1 Indirect Inhibition p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis FourEBP1->ProteinSynthesis Rapamycin Rapamycin-FKBP12 Rapamycin->mTORC1 This compound This compound This compound->p38

Figure 1: Simplified signaling pathway of mTORC1 and points of inhibition.

Experimental Protocols

Western Blot Analysis for mTORC1 Activity

This protocol is used to assess the phosphorylation status of key mTORC1 downstream substrates, such as p70S6K and 4E-BP1, as a measure of mTORC1 activity in cells treated with inhibitors.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, rapamycin, or vehicle control for a specified duration (e.g., 1, 6, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control like GAPDH or β-actin should also be probed.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control to determine the relative inhibition.

In Vitro mTOR Kinase Assay

This cell-free assay directly measures the kinase activity of mTOR and is crucial for determining if a compound is a direct inhibitor.

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) with a CHAPS-based buffer. Immunoprecipitate the mTORC1 complex using an anti-Raptor antibody conjugated to agarose (B213101) beads.

  • Kinase Reaction: Wash the immunoprecipitated mTORC1 complex. Resuspend the beads in a kinase buffer containing a purified, inactive substrate (e.g., GST-4E-BP1 or a peptide substrate) and ATP. For inhibitor studies, pre-incubate the mTORC1 complex with various concentrations of this compound or rapamycin before adding the substrate and ATP.

  • Reaction Incubation and Termination: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 20-30 minutes). Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection of Substrate Phosphorylation: Analyze the reaction products by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1). The signal intensity corresponds to the mTOR kinase activity.

Conclusion

This compound and rapamycin represent two distinct classes of mTOR pathway modulators. Rapamycin is a highly specific and potent direct inhibitor of mTORC1, making it an invaluable tool for studying mTOR biology and a clinically relevant therapeutic. In contrast, this compound's influence on the mTOR pathway is indirect and appears to be part of a broader mechanism of action that includes the activation of stress-related pathways. While this compound exhibits potent anti-proliferative effects, attributing this solely to mTOR inhibition is not supported by current evidence. Future research should focus on elucidating the direct molecular target of this compound to fully understand its mechanism of action and therapeutic potential.

References

A Comparative Analysis of Fusarochromanone's Efficacy with EGFR Inhibitors in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent study investigating the potential synergistic effects of Fusarochromanone (FC101) in combination with Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC) has yielded results indicating a lack of true synergy. While this compound demonstrated potent anti-cancer activity as a standalone agent, its combination with the EGFR inhibitors erlotinib (B232) and lapatinib (B449) resulted in only a slight additive effect, failing to produce the robust synergistic response observed with the mTOR inhibitor everolimus (B549166). This guide provides a comprehensive comparison of these treatment combinations, supported by experimental data and detailed protocols.

Triple-Negative Breast Cancer is a particularly aggressive form of breast cancer that lacks estrogen receptors, progesterone (B1679170) receptors, and significant HER2 expression, making it unresponsive to many targeted therapies.[1] EGFR is frequently overexpressed in TNBC, presenting a potential therapeutic target; however, EGFR inhibitors alone have shown limited efficacy in clinical trials, often due to the development of drug resistance.[1][2][3] Combination therapies are therefore a key area of investigation.

This compound is an experimental drug with potent anti-cancer properties.[4][5][6] Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including TNBC, with a sub-μM IC50.[4][7] Its mechanism of action is thought to involve the modulation of the mTOR and MAPK signaling pathways, which are downstream of EGFR.[4][7]

Comparative Efficacy of Drug Combinations in TNBC

The central hypothesis of the key study was that this compound, due to its inhibitory effects on mTOR signaling substrates S6K and S6, would synergize with EGFR inhibitors in a manner similar to the mTOR inhibitor everolimus.[4][8] However, the experimental evidence did not support this hypothesis.

Data Summary: Cell Viability in MDA-MB-231 TNBC Cells

The following table summarizes the key quantitative findings from the comparative study. The data represents the percentage decrease in cell viability as measured by MTT and crystal violet assays after 48 hours of treatment.

Treatment GroupConcentration% Decrease in Cell Viability (Compared to Control)Comparative Effect
This compound (FC101)0.5 μMSuperior to other single agents-
Erlotinib0.5 μMLess effective than FC101 alone-
LapatinibNot specifiedLess effective than FC101 alone-
EverolimusNot specifiedLess effective than FC101 alone-
FC101 + Erlotinib 0.5 μM + 0.5 μM Additional 14% decrease vs. FC101 alone Slightly Additive [4]
Everolimus + ErlotinibNot specifiedMore robust synergistic responseSynergistic[4]
Everolimus + LapatinibNot specifiedMore robust synergistic responseSynergistic[4]

Key Findings:

  • This compound as a single agent: FC101 outperformed all other single treatments (erlotinib, lapatinib, and everolimus) in reducing cell proliferation and viability.[4][5][6]

  • Combination of this compound and EGFR inhibitors: The combination of FC101 with either erlotinib or lapatinib showed only a slight additive effect on decreasing cell viability.[4] For instance, the combination of 0.5 μM FC101 and 0.5 μM erlotinib resulted in an additional 14% decrease in viability compared to FC101 alone after 48 hours.[4] This effect was not considered truly synergistic.[4][5][6]

  • Comparison with Everolimus: In contrast, the combination of the mTOR inhibitor everolimus with the same EGFR inhibitors (erlotinib or lapatinib) produced a more robust and genuinely synergistic anti-cancer response.[4]

  • Sustained Effect of this compound: A notable finding from drug washout studies was that FC101 produced a sustained decrease in cell viability even after the drug was removed, an effect not observed with the other tested drugs.[4][5][6]

Signaling Pathways and Experimental Workflow

The study's hypothesis was based on the known crosstalk between the EGFR and mTOR signaling pathways in TNBC. EGFR activation can lead to the activation of downstream pathways like PI3K/AKT/mTOR and MAPK, which promote cancer cell proliferation and survival.[4] Resistance to EGFR inhibitors is often associated with the activation of these downstream pathways.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K_S6 S6K/S6 mTOR->S6K_S6 Proliferation Cell Proliferation & Survival S6K_S6->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Erlotinib Erlotinib/ Lapatinib Erlotinib->EGFR FC101 This compound (FC101) FC101->S6K_S6

Caption: EGFR signaling pathways in TNBC and points of inhibition.

The experimental workflow was designed to assess cell viability and proliferation in response to single and combination drug treatments.

start Start: TNBC Cell Culture (MDA-MB-231) treatment Drug Treatment (48h & 72h) - Single Agents (FC101, Erlotinib, etc.) - Combinations (FC101 + Erlotinib) start->treatment assays Phenotypic Assays treatment->assays cv_mtt Crystal Violet & MTT Assays assays->cv_mtt washout Drug Washout Survival Assay assays->washout analysis Data Analysis: - Cell Proliferation - Cell Viability - Sustained Effects cv_mtt->analysis washout->analysis conclusion Conclusion: Additive vs. Synergistic Effects analysis->conclusion

Caption: Experimental workflow for assessing drug synergy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study:

1. Cell Culture

  • Cell Line: The human triple-negative breast cancer cell line MDA-MB-231 was used for all experiments.[4]

  • Culture Conditions: Cells were cultured in a suitable growth medium, likely DMEM or RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation and Viability Assays

  • Crystal Violet Assay:

    • MDA-MB-231 cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with single drugs or drug combinations at specified concentrations for 48 or 72 hours.

    • The medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

    • Cells were fixed with 10% formalin for 10 minutes.

    • The fixed cells were stained with 0.5% crystal violet solution for 20 minutes.

    • Excess stain was washed away with water, and the plates were air-dried.

    • The stained dye was solubilized with a solubilizing agent (e.g., methanol (B129727) or a detergent-based solution).

    • The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader to quantify cell biomass.

  • MTT Assay:

    • Cells were seeded and treated in 96-well plates as described for the crystal violet assay.

    • Following the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 2-4 hours.

    • During this incubation, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or a specialized buffer) was added to dissolve the formazan crystals.

    • The absorbance of the purple solution was measured at a wavelength of approximately 570 nm, with a reference wavelength of around 630 nm. The absorbance is directly proportional to the number of viable cells.

3. Drug Washout Survival Assay

  • Objective: To determine the long-term effect and recovery of TNBC cells after drug removal.[4]

  • Protocol:

    • MDA-MB-231 cells were treated with the respective drugs or combinations for 72 hours.[4]

    • After 72 hours, the drug-containing medium was removed, and the cells were washed with PBS.[4]

    • Fresh, drug-free growth medium was added to the wells.[4]

    • The cells were then incubated for an additional 72 hours to allow for recovery.[4]

    • Cell viability was assessed using the MTT assay at two time points: at the end of the initial 72-hour drug treatment and after the 72-hour recovery period.[4]

    • The fold change in viability was calculated to assess the sustained impact of the initial treatment.[4]

Conclusion

The investigation into the synergistic effects of this compound with EGFR inhibitors in TNBC reveals that while FC101 is a potent anti-cancer agent on its own, it does not exhibit a true synergistic relationship with erlotinib or lapatinib in the MDA-MB-231 cell line.[4][5][6] The observed effect was merely additive.[4] This is in contrast to the established synergy between the mTOR inhibitor everolimus and EGFR inhibitors.[4] These findings suggest that the mechanism of action of this compound, although it impacts mTOR downstream signaling, is distinct from that of everolimus and does not effectively cooperate with EGFR inhibition to produce a synergistic anti-tumor response in this TNBC model.[4] A unique and potentially valuable characteristic of this compound is its ability to induce a sustained cytotoxic effect, a feature that warrants further investigation.[4][5][6] Future research should explore the efficacy of this compound in other TNBC subtypes and in combination with other classes of therapeutic agents.

References

Comparative Analysis of Fusarochromanone's Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation with Leading Angiogenesis Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic properties of Fusarochromanone (FC101) against established inhibitors: Sunitinib (B231), Sorafenib, and Bevacizumab. This analysis is based on available experimental data to facilitate an informed evaluation of this compound's potential as a therapeutic agent.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound, a fungal metabolite, has demonstrated potent anti-angiogenic and anti-cancer activities.[1][2][3] This guide cross-validates these properties by comparing its performance in key anti-angiogenic assays with that of the multi-targeted tyrosine kinase inhibitors Sunitinib and Sorafenib, and the monoclonal antibody Bevacizumab. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Comparative Anti-Angiogenic Activity: In Vitro Data

The following tables summarize quantitative data from various studies on the efficacy of this compound and comparator drugs in key in vitro anti-angiogenic assays. It is important to note that the experimental conditions, such as cell lines and assay durations, may vary between studies, warranting caution in direct comparisons.

Table 1: Inhibition of Endothelial Cell Proliferation

CompoundCell LineIC50Citation(s)
This compound (FC101) MS1< 50 nM[1][2]
SunitinibHUVEC~8.8 µM[4]
SorafenibHDMEC5 µM (54% inhibition)[5]
BevacizumabHUVECED50: 50 ± 5 ng/mL[6]

Table 2: Inhibition of VEGF-Mediated Endothelial Cell Proliferation

CompoundConcentrationInhibitionCitation(s)
This compound (FC101) 10 nMSignificant Inhibition[1][2]
Sunitinib100 nMSignificant Inhibition[7]
Sorafenib5 µM33% Inhibition of Tube Formation[5]
BevacizumabNot Directly ReportedN/A

Mechanism of Action: A Comparative Overview

The anti-angiogenic mechanisms of these compounds differ significantly, providing multiple avenues for therapeutic intervention.

This compound (FC101): This small molecule exhibits a dual mechanism of action by inhibiting the mTOR signaling pathway and activating the p38 MAPK pathway.[1][2] This leads to a reduction in cell proliferation and the induction of apoptosis.

Sunitinib and Sorafenib: These are multi-targeted tyrosine kinase inhibitors that primarily target VEGFRs, as well as other receptors involved in angiogenesis like PDGFRs and FGFRs. By inhibiting the ATP-binding site of these receptors, they block downstream signaling required for endothelial cell proliferation, migration, and survival.

Bevacizumab: This is a humanized monoclonal antibody that specifically targets and neutralizes VEGF-A, a key pro-angiogenic factor. By sequestering VEGF-A, it prevents the activation of VEGFRs on endothelial cells, thereby inhibiting angiogenesis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Fusarochromanone_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds mTOR_pathway mTOR Pathway VEGFR2->mTOR_pathway Activates This compound This compound (FC101) This compound->mTOR_pathway Inhibits p38_MAPK_pathway p38 MAPK Pathway This compound->p38_MAPK_pathway Activates p4EBP1 p-4E-BP1 mTOR_pathway->p4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Proliferation p4EBP1->Protein_Synthesis Promotes Apoptosis Apoptosis p38_MAPK_pathway->Apoptosis Induces

Caption: this compound's dual mechanism of action.

Endothelial_Cell_Proliferation_Assay Start Seed Endothelial Cells in 96-well plate Serum_Starve Serum Starve Overnight Start->Serum_Starve Preincubate Pre-incubate with This compound/Drug Serum_Starve->Preincubate Stimulate Add VEGF and BrdU Preincubate->Stimulate Incubate Incubate for 4 hours Stimulate->Incubate Fix Fix Cells Incubate->Fix Measure Measure BrdU Incorporation (ELISA) Fix->Measure

Caption: Workflow for BrdU cell proliferation assay.

Tube_Formation_Assay Start Coat 96-well plate with Matrigel Seed Seed Endothelial Cells with this compound/Drug Start->Seed Incubate Incubate for 6-24 hours Seed->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length and Branch Points Image->Quantify

Caption: Workflow for endothelial cell tube formation assay.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Murine microvascular endothelial cells (MS1) are seeded in 96-well plates.[2]

  • Serum Starvation: Cells are serum-starved overnight to synchronize their cell cycles.[2]

  • Treatment: Cells are pre-incubated with various concentrations of this compound or comparator drugs for 30 minutes.[2]

  • Stimulation: Vascular Endothelial Growth Factor (VEGF) at 50 ng/ml and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are added to the wells.[2]

  • Incubation: The plate is incubated for 4 hours to allow for BrdU incorporation into newly synthesized DNA.[2]

  • Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based format.[2]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Plate Coating: A 96-well plate is coated with a layer of Matrigel, a basement membrane extract.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel in the presence of various concentrations of the test compounds.

  • Incubation: The plate is incubated for 6 to 24 hours to allow for the formation of tube-like structures.

  • Analysis: The formation of tubes is observed and quantified by measuring the total tube length and the number of branch points using imaging software.

Conclusion

References

Investigating the Specificity of Fusarochromanone's Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current understanding of Fusarochromanone's (also known as FC101) interaction with protein kinases. While FC101 is a potent anti-cancer and anti-angiogenic agent that significantly impacts key signaling pathways, the evidence for its direct and specific inhibition of kinases is nuanced. This document summarizes the available experimental data, compares FC101's activity with its derivatives, and outlines the experimental protocols used to assess its biological effects.

Executive Summary

This compound (FC101) is a mycotoxin with demonstrated anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, with IC50 values for cell viability often in the nanomolar to low micromolar range.[1][2][3][4] Its mechanism of action is primarily attributed to the induction of reactive oxygen species (ROS), which leads to the activation of the JNK signaling pathway and the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[5] FC101 also modulates the mTOR and MAPK signaling pathways.[1][6]

This guide will delve into the indirect effects of FC101 on kinase signaling pathways and present the direct kinase inhibition data available for its derivatives, offering a comparative perspective on their potential as kinase-targeted therapies.

This compound's Effect on Cellular Signaling Pathways

FC101's impact on cancer cells is largely funneled through the modulation of critical signaling cascades. Instead of directly inhibiting the primary kinases in these pathways, evidence suggests an upstream mechanism involving ROS production and phosphatase inhibition.

JNK Pathway Activation via ROS and Phosphatase Inhibition

The primary mechanism of FC101-induced cell death is the activation of the JNK pathway.[5][7] This is not a result of direct kinase activation but rather a consequence of ROS generation. The increased ROS levels lead to the inhibition of protein phosphatases PP2A and PP5, which are negative regulators of the JNK pathway.[5] The inhibition of these phosphatases results in the sustained phosphorylation and activation of JNK, leading to apoptosis.[5]

JNK_Pathway_Activation FC101 This compound (FC101) ROS Reactive Oxygen Species (ROS) FC101->ROS induces PP2A_PP5 PP2A / PP5 ROS->PP2A_PP5 inhibits JNK JNK PP2A_PP5->JNK inhibits Apoptosis Apoptosis JNK->Apoptosis promotes

Caption: FC101-induced JNK pathway activation.

Modulation of mTOR and MAPK Pathways

FC101 has been shown to inhibit the mTOR signaling pathway, evidenced by the reduced phosphorylation of its downstream effector, 4E-BP1.[1][6] Additionally, it induces the phosphorylation of p38 MAPK, a kinase often associated with cellular stress responses, while not affecting ERK1/2 phosphorylation.[1][6] This dual modulation of the mTOR and MAPK pathways contributes to its anti-proliferative and pro-apoptotic effects.[1][6]

mTOR_MAPK_Pathway cluster_mTOR mTOR Pathway cluster_MAPK MAPK Pathway mTOR mTOR p_4E_BP1 p-4E-BP1 mTOR->p_4E_BP1 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth mTOR->CellGrowth p38_MAPK p38 MAPK p_p38 p-p38 MAPK p38_MAPK->p_p38 Apoptosis Apoptosis p_p38->Apoptosis FC101 This compound (FC101) FC101->mTOR inhibits FC101->p38_MAPK activates Western_Blot_Workflow A Cell Culture & Treatment with FC101 B Protein Extraction (Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot (Transfer to PVDF) D->E F Immunoblotting (Antibodies) E->F G Detection (ECL) F->G H Data Analysis G->H

References

Unveiling the In-Vivo Potential of Fusarochromanone: A Comparative Guide to its Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vivo anti-tumor effects of Fusarochromanone (FC), a promising small molecule fungal metabolite, with alternative cancer therapeutics. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate an objective evaluation of FC's potential in oncology research and drug development.

Executive Summary

This compound (FC) has demonstrated notable anti-tumor activity in pre-clinical in-vivo models, primarily in squamous cell carcinoma (SCC). Its mechanism of action is multi-faceted, involving the induction of apoptosis, modulation of key signaling pathways like mTOR and MAPK, and inhibition of angiogenesis. This guide places FC's in-vivo performance in context with standard-of-care treatments for SCC and other targeted therapies that share similar mechanisms of action. While direct head-to-head in-vivo comparative studies are limited, this guide synthesizes available data to offer a valuable comparative perspective.

In-Vivo Anti-Tumor Efficacy: A Comparative Overview

The following table summarizes the in-vivo anti-tumor effects of this compound in a mouse xenograft model and provides a general comparison with other relevant anti-cancer agents.

Therapeutic AgentCancer ModelDosageTumor Growth InhibitionKey Findings
This compound (FC) Mouse Xenograft (Squamous Cell Carcinoma)8 mg/kg/day30% reduction in tumor sizeWell-tolerated and non-toxic at the effective dose.[1][2][3][4]
Standard of Care for SCC (e.g., Surgery, Radiation) Cutaneous Squamous Cell CarcinomaN/AHigh cure rates for localized tumorsSurgical excision is the primary treatment for most cSCCs.[5][6][7] Radiation is used as an adjuvant or primary therapy in specific cases.[8]
mTOR Inhibitors (e.g., Everolimus, Temsirolimus) Various solid tumors (e.g., renal cell carcinoma, breast cancer)Varies by agent and cancer typeVaries; often cytostatic, leading to disease stabilizationApproved for several cancers; primarily act by inhibiting the mTOR pathway, which is also modulated by FC.[9][10][11][12][13]
MAPK Inhibitors (e.g., Vemurafenib, Trametinib) Various solid tumors (e.g., melanoma, lung cancer)Varies by agent and cancer typeSignificant clinical responses in tumors with specific MAPK pathway mutationsTarget key kinases in the MAPK pathway, a pathway also influenced by FC.[14][15][16][17]
Apoptosis-Inducing Agents (e.g., Venetoclax) Hematologic malignancies and some solid tumorsVaries by agent and cancer typeInduce programmed cell death in cancer cellsDirectly target apoptosis pathways, a primary mechanism of FC.[18][19][20][21][22]

Mechanism of Action: A Visual Comparison

This compound's anti-tumor activity stems from its ability to interfere with multiple critical cellular processes. The following diagrams illustrate the signaling pathways modulated by FC and provide a comparison with the mechanisms of alternative therapeutic strategies.

Fusarochromanone_Mechanism_of_Action cluster_extrinsic Extrinsic Apoptosis Pathway cluster_signaling Signal Transduction Pathways FC This compound Death_Receptor Death Receptor FC->Death_Receptor Activates mTOR mTOR Pathway FC->mTOR Modulates MAPK MAPK Pathway FC->MAPK Modulates Angiogenesis Angiogenesis (VEGF) FC->Angiogenesis Inhibits Caspase8 Caspase-8 Death_Receptor->Caspase8 Cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation MAPK->Cell_Proliferation

Caption: this compound's multi-faceted anti-tumor mechanism.

Alternative_Mechanisms cluster_mTOR mTOR Inhibitors cluster_MAPK MAPK Inhibitors cluster_Apoptosis Apoptosis Inducers mTOR_inhibitor mTOR Inhibitor mTOR_pathway mTOR Pathway mTOR_inhibitor->mTOR_pathway Inhibits MAPK_inhibitor MAPK Inhibitor MAPK_pathway MAPK Pathway MAPK_inhibitor->MAPK_pathway Inhibits Apoptosis_inducer Apoptosis Inducer Apoptosis_pathway Apoptosis Pathway Apoptosis_inducer->Apoptosis_pathway Activates

Caption: Mechanisms of alternative targeted cancer therapies.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, this section details the experimental protocol for the in-vivo assessment of this compound's anti-tumor effects.

In-Vivo Xenograft Model for Squamous Cell Carcinoma

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Line: P9-WT (malignant skin squamous cell carcinoma) or other suitable SCC cell lines.

  • Tumor Implantation: Subcutaneous injection of a suspension of SCC cells (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Group:

    • This compound (FC) group: Mice receive daily intraperitoneal (i.p.) or oral (p.o.) administration of FC at a dose of 8 mg/kg.

    • Control group: Mice receive a vehicle control (the solvent used to dissolve FC) following the same administration schedule.

  • Treatment Duration: Typically 2-4 weeks, or until tumors in the control group reach a predetermined maximum size.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the average tumor volume or weight between the treated and control groups.

  • Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity. At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity.

Xenograft_Workflow Start Start: SCC Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Administration: - this compound (8 mg/kg) - Vehicle Control Randomization->Treatment Monitoring Continued Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: - Euthanasia - Tumor Excision & Measurement Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment Endpoint->Analysis

Caption: Experimental workflow for in-vivo xenograft studies.

Conclusion

This compound demonstrates promising in-vivo anti-tumor effects in a preclinical model of squamous cell carcinoma, operating through a multi-targeted mechanism that includes apoptosis induction and modulation of the mTOR and MAPK signaling pathways. While further research, particularly direct comparative in-vivo studies, is necessary to definitively position FC relative to existing cancer therapies, the data presented in this guide underscores its potential as a lead compound for the development of novel anti-cancer agents. The detailed protocols and visual aids provided herein are intended to support the ongoing investigation and evaluation of this compound by the scientific community.

References

The Role of Reactive Oxygen Species in Fusarochromanone-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fusarochromanone (FC101)-induced apoptosis, with a central focus on the integral role of Reactive Oxygen Species (ROS). The information presented herein is supported by experimental data to objectively compare its mechanism with other apoptosis-inducing agents.

Abstract

This compound (FC101), a mycotoxin produced by various Fusarium species, has demonstrated cytotoxic effects in a range of cell lines.[1] Emerging research pinpoints the induction of reactive oxygen species (ROS) as a critical event in the apoptotic cascade triggered by FC101. This mycotoxin instigates cell death through a signaling pathway involving the inhibition of protein phosphatases, subsequent activation of the JNK cascade, and ultimately, apoptosis.[1] This guide delves into the molecular mechanisms of FC101-induced, ROS-mediated apoptosis, presenting comparative data and detailed experimental protocols to aid researchers in this field.

Comparative Analysis of Apoptotic Induction

FC101 induces apoptosis through a mechanism that, while involving ROS as a key upstream event, exhibits distinct downstream signaling compared to other well-known apoptosis inducers. The generation of ROS is a common mechanism for many chemotherapeutic agents and other mycotoxins in inducing cell death.[2][3] However, the specific downstream pathways activated can differ significantly.

Studies show that FC101-induced ROS leads to the inhibition of protein phosphatases 2A (PP2A) and 5 (PP5).[1] This inhibition results in the activation of the JNK stress signaling pathway, a key event leading to programmed cell death.[1][4] This mechanism contrasts with other mycotoxins, such as satratoxin H and aflatoxin G1, which also induce ROS but subsequently activate both JNK and p38 MAPK pathways.[1]

The apoptotic effects of FC101 can be significantly mitigated by the use of ROS scavengers like N-acetyl-L-cysteine (NAC), which suppresses JNK activation and subsequent cell death.[1] This highlights the critical dependency of FC101's cytotoxic activity on ROS production. Furthermore, while FC101 induces caspase-dependent apoptosis, evidence suggests that caspase-independent pathways may also be involved.[5][6]

Data Presentation

Table 1: Effect of FC101 and Antioxidants on Cell Viability and Apoptosis

TreatmentConcentrationCell Viability (%)Apoptosis (%)JNK Activation (Fold Change)Reference
Control-10051[1]
FC10110 µM50405[1]
FC101 + NAC10 µM + 5 mM90101.5[1]
FC101 + SP600125 (JNK inhibitor)10 µM + 20 µM8515-[1]

Table 2: Comparison of Signaling Pathways for ROS-Inducing Mycotoxins

MycotoxinPrimary ROS EffectKey Downstream TargetsReference
This compound (FC101) Inhibition of PP2A and PP5JNK Cascade Activation[1]
Satratoxin HNot specifiedJNK and p38 MAPK Activation[1]
Aflatoxin G1Not specifiedJNK and p38 MAPK Activation[1]
T-2 ToxinNot specifiedErk1/2, p38 MAPK, and JNK Activation[1]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., COS7, HEK293) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

  • Treatment: Treat cells with varying concentrations of FC101, with or without pre-treatment with antioxidants (e.g., 5 mM NAC for 1 hour) or pathway inhibitors (e.g., SP600125).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Quantification: Assess cell viability using a standard method such as the MTT assay or a one-solution assay, measuring absorbance at the appropriate wavelength.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with FC101 as described above.

  • Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[6]

  • Analysis: Analyze the stained cells using a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.[6]

ROS Detection
  • Cell Treatment: Treat cells with FC101 for the desired time.

  • Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), according to the manufacturer's instructions.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify the intracellular ROS levels.

Western Blotting
  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, cleaved PARP, Bcl-2, BAD, PP2A, PP5, β-Tubulin).[1][7]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Fusarochromanone_Apoptosis_Pathway FC101 This compound (FC101) ROS ↑ Reactive Oxygen Species (ROS) FC101->ROS PP2A_PP5 Inhibition of PP2A & PP5 ROS->PP2A_PP5 NAC N-acetyl-L-cysteine (NAC) NAC->ROS JNK_Activation Activation of JNK Cascade PP2A_PP5->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis SP600125 SP600125 (JNK Inhibitor) SP600125->JNK_Activation Experimental_Workflow cluster_assays Downstream Assays Start Cell Culture (e.g., COS7, HEK293) Treatment Treatment with FC101 ± Inhibitors/Antioxidants Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS_Detection ROS Detection (DCFH-DA) Treatment->ROS_Detection Western_Blot Western Blotting (Signaling Proteins) Treatment->Western_Blot

References

Fusarochromanone: A Potent Agent Against Multi-Drug Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Fusarochromanone (FC101) reveals its significant potential in overcoming multi-drug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy. Experimental data demonstrates that FC101 exhibits enhanced cytotoxicity against MDR cancer cells compared to their non-resistant counterparts, suggesting a mechanism that may circumvent or overcome common resistance pathways.

This compound, a mycotoxin produced by the fungus Fusarium equiseti, has shown promising anti-cancer properties. Notably, its efficacy is particularly pronounced in cancer cells that have developed resistance to conventional chemotherapeutic drugs. This guide provides a comprehensive comparison of FC101 with established and experimental MDR reversal agents, supported by experimental data and detailed methodologies.

Superior Cytotoxicity of this compound in MDR Cancer Cells

Studies have shown that this compound (FC101) is significantly more effective against doxorubicin-resistant (MDR) breast cancer cells (MCF-7/Dox) than the parental, drug-sensitive MCF-7 cell line. One study reported an approximately 8-fold lower IC50 value for FC101 in MCF-7/Dox cells, indicating a potent ability to overcome this acquired resistance.[1]

For a comparative perspective, the performance of FC101 is benchmarked against other known MDR modulators. While direct comparative studies are limited, the available data on established agents like Verapamil (B1683045), and third-generation P-glycoprotein (P-gp) inhibitors such as Tariquidar and Elacridar, provide a context for evaluating the potential of FC101.

CompoundCell LineIC50 (Doxorubicin alone)IC50 (Doxorubicin + Compound)Fold ReversalCitation(s)
Doxorubicin MCF-7400 nM--
Doxorubicin MCF-7/Dox700 nM--
This compound (FC101) MCF-7/Dox-Sub-micromolar IC50 (exact value not specified)~8-fold more potent than in MCF-7[1]
Verapamil Gastric Cancer Cells (SGC-7901)50.1 µg/ml (ADM)7.4 µg/ml (ADM + 4.91 µg/ml VER)6.77
Tariquidar NCI/ADR-RES15.7 µM (Doxorubicin)Not directly specified, but resistance diminished sevenfold with 300 nM Tariquidar~7[1]
Elacridar A2780PR2 (PAC-resistant)6292 ng/mL (DOX)62.1 ng/mL (DOX + 1 µM Elacridar)101[2]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. ADM refers to Adriamycin (Doxorubicin).

Mechanism of Action: Bypassing or Inhibiting Efflux Pumps

The primary mechanism of MDR in many cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[1] While there is a lack of direct studies investigating this compound's interaction with P-gp, its enhanced efficacy in MDR cells suggests it may either not be a substrate for these efflux pumps or it may inhibit their function.

The mechanism of action for FC101 appears to be linked to the modulation of key signaling pathways involved in cell survival and proliferation, namely the mTOR and MAPK pathways.[1] By inhibiting mTOR and activating p38-MAPK, FC101 can induce apoptosis (programmed cell death) in cancer cells. This dual-pathway modulation may contribute to its effectiveness in resistant cells, potentially bypassing the resistance mechanisms that target specific chemotherapeutic agents.

Signaling Pathway of this compound in MDR Cancer Cells

Fusarochromanone_MDR_Pathway FC101 This compound (FC101) mTOR mTOR Pathway FC101->mTOR Inhibits MAPK p38 MAPK Pathway FC101->MAPK Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis MAPK->Apoptosis MDR_Cell MDR Cancer Cell Apoptosis->MDR_Cell Induces death in CellSurvival->MDR_Cell

Caption: this compound's dual modulation of mTOR and MAPK pathways in MDR cancer cells.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed protocols for the key experiments cited in the evaluation of this compound and comparator compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 and MCF-7/Dox) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or comparator compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound or other compounds for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Efflux)

This assay measures the function of the P-gp efflux pump.

  • Cell Loading: Incubate MDR cells (e.g., MCF-7/Dox) with the fluorescent P-gp substrate Rhodamine 123 for a specified time (e.g., 60 minutes) to allow for its accumulation.

  • Compound Incubation: Wash the cells and incubate them in a Rhodamine 123-free medium with or without the test compound (e.g., this compound, Verapamil).

  • Efflux Measurement: At various time points, collect the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: A decrease in the rate of Rhodamine 123 efflux in the presence of the test compound indicates inhibition of P-gp activity.

Experimental Workflow for Assessing MDR Reversal

MDR_Reversal_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Sensitive Sensitive Cancer Cells (e.g., MCF-7) FC101_Treat This compound (FC101) Comparator_Treat Comparator Agents (Verapamil, etc.) Chemo_Treat Chemotherapeutic (Doxorubicin) MTT MTT Assay (Cytotoxicity) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Efflux_Assay Efflux Assay (Rhodamine 123) Resistant MDR Cancer Cells (e.g., MCF-7/Dox) IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Efflux_Inhibition Efflux Inhibition Efflux_Assay->Efflux_Inhibition

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of Fusarochromanone, a mycotoxin with potent biological activity. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Given the absence of specific disposal protocols for this compound, this guidance is based on established best practices for the handling and disposal of hazardous mycotoxins and potent chemical compounds.

Immediate Safety and Handling Precautions

This compound is a fungal metabolite with significant cytotoxic and anti-angiogenic properties.[1][2][3][4] Due to its biological activity, it must be handled as a hazardous substance.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes, at a minimum, a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Ventilation: All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust particles.

  • Spill Management: In the event of a spill, the area should be immediately secured. For solid spills, carefully cover the material with absorbent paper, wet it with a 1% sodium hypochlorite (B82951) solution, and then gently wipe it up. For liquid spills, absorb the spill with an inert material, and then decontaminate the area with a 1% sodium hypochlorite solution. All cleanup materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program.

  • Classification: Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and personal protective equipment (PPE).

  • Segregation: Do not mix this compound waste with other waste streams. It must be collected in a dedicated, clearly labeled, and leak-proof waste container.

  • Decontamination of Labware and Surfaces:

    • All non-disposable glassware and equipment that have come into contact with this compound should be soaked in a freshly prepared 1% sodium hypochlorite solution for at least two hours.

    • After soaking, the equipment should be thoroughly rinsed with water.

    • Work surfaces should be wiped down with a 1% sodium hypochlorite solution after each use.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and disposable labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Decontamination of liquid waste with sodium hypochlorite prior to collection may be an option, but consult with your institution's Environmental Health and Safety (EHS) office first.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials until they are collected by your institution's EHS personnel.

  • Final Disposal: The final disposal of this compound waste must be coordinated through your institution's EHS office. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.

Quantitative Data on Decontamination

While specific data for this compound is not available, the following table provides information on the efficacy of common decontamination methods for other mycotoxins, which can serve as a general guideline.

Decontamination MethodTarget Mycotoxin(s)Efficacy
1% Sodium HypochloriteGeneral MycotoxinsWidely recommended for surface and equipment decontamination
AmmoniationAflatoxins>95% reduction in various cereals
Sodium Carbonate/HydroxideDeoxynivalenol (DON)83.9-100% reduction in feedstuffs
OzoneAflatoxins92-95% reduction in corn
Experimental Protocols

Protocol for the Preparation of 1% Sodium Hypochlorite Decontamination Solution

  • Objective: To prepare a 1% sodium hypochlorite solution for the effective decontamination of surfaces and equipment contaminated with mycotoxins.

  • Materials:

    • Household bleach (typically 5-6% sodium hypochlorite)

    • Water (distilled or deionized)

    • Graduated cylinder or measuring cup

    • A clean, empty bottle for the final solution

  • Procedure:

    • Determine the concentration of your household bleach from the product label.

    • To create a 1% solution, you will need to dilute the bleach. For a bleach solution containing 5% sodium hypochlorite, you will mix 1 part bleach with 4 parts water. For a 6% solution, mix 1 part bleach with 5 parts water.

    • For example, to make 500 mL of a 1% solution from a 5% bleach stock, you would mix 100 mL of bleach with 400 mL of water.

    • Carefully measure the required amounts of bleach and water.

    • Add the water to the clean bottle first, then add the bleach.

    • Securely cap the bottle and gently swirl to mix.

    • Label the bottle clearly as "1% Sodium Hypochlorite Solution" and include the date of preparation.

    • Note: This solution should be prepared fresh for optimal effectiveness.

Mandatory Visualizations

Fusarochromanone_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling & Waste Generation cluster_disposal Disposal Phase start Start: Plan Experiment ppe Don Appropriate PPE start->ppe work_area Prepare Designated Work Area (Fume Hood) ppe->work_area handle Handle this compound work_area->handle solid_waste Generate Solid Waste (Gloves, Tips, etc.) handle->solid_waste liquid_waste Generate Liquid Waste (Solutions, Rinsates) handle->liquid_waste decontaminate Decontaminate Surfaces & Equipment with 1% NaOCl handle->decontaminate collect_solid Collect Solid Waste in Labeled Hazardous Container solid_waste->collect_solid collect_liquid Collect Liquid Waste in Labeled Hazardous Container liquid_waste->collect_liquid store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste decontaminate->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end_disposal End: Proper Disposal ehs_pickup->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fusarochromanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Fusarochromanone based on its known biological activities as a potent mycotoxin and anti-cancer agent. As a formal Safety Data Sheet (SDS) is not publicly available, these guidelines are derived from best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and other mycotoxins. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to perform a formal risk assessment before handling this compound.

This compound (FC-101) is a mycotoxin produced by fungi of the Fusarium genus.[1] It exhibits potent biological activity, including anti-angiogenic and anti-cancer effects, and has been shown to inhibit cell proliferation and induce apoptosis.[2][3][4] Due to its high potency and cytotoxic nature, stringent safety protocols must be followed to prevent personnel exposure and environmental contamination.

Personal Protective Equipment (PPE)

The primary routes of exposure to this compound in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. A comprehensive PPE strategy is mandatory to mitigate these risks.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free, with the outer glove cuff extending over the gown sleeve.Prevents skin absorption. Double gloving allows for the immediate removal of the outer glove if contaminated, providing an additional layer of protection.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.
Respiratory Protection N95 Respirator (or higher)A NIOSH-approved N95 or higher-rated respirator. A powered air-purifying respirator (PAPR) may be required for high-risk procedures.Required when handling the solid compound outside of a certified containment system (e.g., fume hood, biological safety cabinet) to prevent inhalation of aerosolized particles.[5]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.Protects against splashes and aerosolized particles from entering the eyes or face.
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area.

Operational Plans: Handling and Preparation

All handling of this compound should be performed within a designated area to prevent cross-contamination.

Weighing and Handling of Solid this compound:

  • Containment: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to contain any aerosolized particles.

  • Decontamination: Before and after use, the work surface of the containment unit should be decontaminated with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

  • Tool Designation: Use dedicated spatulas and weigh boats for handling this compound. These should be disposed of as hazardous waste immediately after use.

  • Spill Prevention: Place a disposable, absorbent bench liner on the work surface to contain any potential spills.

Preparation of this compound Stock Solutions:

  • Solvent Selection: Consult the relevant literature or supplier information for the appropriate solvent. This compound is soluble in organic solvents such as DMSO and ethanol.

  • Procedure:

    • Tare a sealed vial on the analytical balance within the containment unit.

    • Carefully add the desired amount of this compound powder to the vial.

    • Record the final weight.

    • Add the appropriate volume of solvent to the vial using a calibrated pipette.

    • Securely cap the vial and vortex until the compound is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Experimental Protocols

The following is a general protocol for treating cell cultures with this compound, based on methodologies described in the literature.[6]

Cell Culture Treatment Protocol:

  • Aseptic Technique: All cell culture work should be performed in a Class II BSC.

  • Dilution Preparation: Prepare the final working concentrations of this compound by diluting the stock solution in sterile cell culture medium inside the BSC.

  • Cell Treatment:

    • Aspirate the existing medium from the cell culture plates or flasks.

    • Add the medium containing the desired concentration of this compound to the cells.

    • For vehicle controls, add medium containing the same final concentration of the solvent (e.g., DMSO) used to prepare the stock solution.

  • Incubation: Return the treated cells to the incubator for the specified duration of the experiment.

  • Waste Handling: All liquid waste containing this compound, including spent culture medium, must be collected and disposed of as hazardous liquid waste. Pipette tips and other contaminated disposables must be placed in a designated hazardous solid waste container.

Disposal Plans

All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDescriptionDisposal ContainerFinal Disposal Method
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.A designated, sealed, and labeled hazardous waste container (e.g., a yellow chemotherapy waste bin).High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents, and spent cell culture medium.A labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.Incineration by a certified hazardous waste management company.
Sharps Hazardous Waste Needles and syringes used for in vivo studies.A puncture-proof, labeled sharps container designated for hazardous waste.Autoclaving followed by incineration, or as per institutional protocol for hazardous sharps.

Quantitative Data: In Vitro Potency

This compound has demonstrated potent growth-inhibitory effects across a range of cancer cell lines.

Table 3: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 Value
HaCatPre-malignant skin10 nM - 2.5 µM
P9-WTMalignant skin10 nM - 2.5 µM
MCF-7Low malignant breast10 nM - 2.5 µM
MDA-231Malignant breast10 nM - 2.5 µM
SV-HUCPre-malignant bladder10 nM - 2.5 µM
UM-UC14Malignant bladder10 nM - 2.5 µM
PC3Malignant prostate10 nM - 2.5 µM

Data sourced from MedChemExpress, citing Mahdavian, et al. (2014).[7][8]

Emergency Procedures: Spill Response

A clear and concise spill response plan is crucial when working with potent compounds.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Response Spill Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area Assess Assess the size and nature of the spill Evacuate->Assess Don_PPE Don appropriate PPE (double gloves, respirator, gown, goggles) Assess->Don_PPE Contain Contain the spill with absorbent pads Don_PPE->Contain Apply Apply decontaminating solution Contain->Apply Collect Collect all contaminated materials Apply->Collect Clean Clean the area with detergent and water Collect->Clean Dispose Dispose of all waste as hazardous Clean->Dispose Report Report the incident to EHS Dispose->Report

References

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Feasible Synthetic Routes

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Fusarochromanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.